Tert-butyl 2-(4-hydroxyphenoxy)acetate
Description
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Properties
IUPAC Name |
tert-butyl 2-(4-hydroxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDLJZGSVBZPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630957 | |
| Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42806-92-8 | |
| Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-(4-hydroxyphenoxy)acetate (CAS No. 42806-92-8)
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(4-hydroxyphenoxy)acetate, a versatile organic compound with applications ranging from fragrance and flavoring to its potential as a key intermediate in medicinal chemistry. This document will delve into its chemical identity, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, offering valuable insights for researchers, scientists, and professionals in the field.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 42806-92-8 , is an aromatic ether and ester. Its structure combines a phenol, an ether linkage, and a tert-butyl ester group. This unique combination of functional groups imparts specific chemical properties that make it a subject of interest in various chemical and biological applications. While recognized for its pleasant, mild, sweet, and floral odor, leading to its use in the cosmetic and food industries, its structural motifs—a protected carboxylic acid and a reactive phenol—suggest significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the phenolic hydroxyl group offers a site for further chemical modification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 42806-92-8 | N/A |
| Molecular Formula | C₁₂H₁₆O₄ | N/A |
| Molecular Weight | 224.25 g/mol | N/A |
| Appearance | Colorless liquid (predicted) | [1] |
| Odor | Mild, sweet, floral | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a modification of the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The general strategy involves the reaction of hydroquinone with a protected haloacetic acid derivative, such as tert-butyl bromoacetate.
An analogous and well-documented procedure is the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate, which provides a reliable template for the synthesis of the target molecule.[2]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate and displacing the bromide ion.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate and is expected to yield the desired product with minor modifications.[2]
Materials:
-
Hydroquinone
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Reagent: To the stirring suspension, add tert-butyl bromoacetate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ (tert-butyl protons) |
| ~4.50 | Singlet | 2H | -O-CH₂-C=O (methylene protons) |
| ~6.70-6.90 | Multiplet (AA'BB' system) | 4H | Aromatic protons |
| ~8.0-9.0 | Singlet (broad) | 1H | Ar-OH (phenolic proton) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~28 | Primary | -C(CH₃)₃ (tert-butyl methyl carbons) |
| ~66 | Methylene | -O-CH₂-C=O (methylene carbon) |
| ~82 | Quaternary | -C(CH₃)₃ (tert-butyl quaternary carbon) |
| ~115-120 | Aromatic CH | Aromatic carbons ortho to -OH |
| ~150-155 | Aromatic C-O | Aromatic carbons attached to oxygen |
| ~168 | Carbonyl | C=O (ester carbonyl carbon) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 2950-3000 | C-H stretch | Aliphatic C-H |
| ~1730-1750 | C=O stretch | Ester carbonyl |
| ~1250 | C-O stretch | Ether and Ester C-O |
| ~1500, ~1600 | C=C stretch | Aromatic ring |
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 224. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 amu) to give a prominent peak at m/z = 167.
Applications in Drug Development and Organic Synthesis
The chemical structure of this compound makes it a valuable intermediate in organic synthesis and drug discovery.
-
Protecting Group Strategy: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a variety of reaction conditions but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This allows for selective reactions at the phenolic hydroxyl group.
-
Building Block for APIs: The presence of both a nucleophilic hydroxyl group and a latent carboxylic acid makes this molecule an attractive synthon. The phenolic hydroxyl can be used as a handle for introducing the molecule into a larger scaffold, for example, through etherification or esterification. A patent for a related compound, tert-butyl (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate, identifies it as a drug intermediate, highlighting the potential of this class of molecules in pharmaceutical synthesis.[3]
-
Antioxidant and Anti-inflammatory Potential: Phenolic compounds are well-known for their antioxidant properties. The hydroxyphenoxy moiety in this compound suggests that it and its derivatives could be explored for potential antioxidant and anti-inflammatory activities.[4]
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information can be inferred from related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with established utility in the fragrance industry and significant, yet to be fully explored, potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its functional groups make it a valuable building block for the creation of more complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to aid researchers in leveraging this compound for their scientific endeavors.
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Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). MDPI. Retrieved January 4, 2026, from [Link]
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Cas 42806-92-8,this compound | lookchem. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
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Tert-butyl 2-(4-hydroxyphenoxy)acetate physical properties
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-(4-hydroxyphenoxy)acetate
To facilitate research and development, this technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established methodologies for property determination, ensuring a foundation of scientific integrity and practical application.
Introduction
This compound, with CAS number 42806-92-8, is a phenolic ester derivative of significant interest in organic synthesis and medicinal chemistry. The incorporation of a tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, offering stability under various reaction conditions and allowing for selective deprotection under acidic treatment.[1][2] The phenolic hydroxyl group provides a reactive site for further functionalization and can influence the molecule's biological activity and solubility. This guide focuses on the core physical characteristics of this compound, providing a framework for its handling, characterization, and application in a laboratory setting.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are established, others are predicted based on the analysis of structurally similar compounds due to a lack of experimentally determined data in published literature.
| Property | Value | Source/Method |
| CAS Number | 42806-92-8 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₆O₄ | [5][8] |
| Molecular Weight | 224.25 g/mol | [5][8] |
| Physical State | Colorless liquid (predicted) | [3] |
| Odor | Mild, sweet, floral (reported for similar compounds) | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and enhanced lipid solubility.[8] | Prediction based on analog |
| Predicted ¹H NMR | δ ~1.4-1.5 (s, 9H, C(CH₃)₃), ~4.5 (s, 2H, OCH₂CO), ~6.7-6.9 (m, 4H, Ar-H), ~8-9 (br s, 1H, Ar-OH) | Estimated from analogs |
| Predicted IR | ν ~3400 cm⁻¹ (O-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch) | Estimated from analogs[8] |
Structural Representation and Key Features
The chemical structure of this compound is fundamental to understanding its physical properties. The diagram below illustrates the key functional groups that dictate its chemical behavior.
Caption: Chemical structure and key functional groups of the molecule.
Experimental Protocols for Physical Property Determination
To address the absence of comprehensive experimental data, the following section details standardized protocols for determining the key physical properties of this compound. These methods are designed to be self-validating and are widely accepted in the field of chemical research.
Synthesis and Purification
A reliable synthesis is the prerequisite for accurate physical property measurement. The following protocol is adapted from established methods for similar phenolic esters.[9]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenoxyacetic acid (1 equivalent) in a suitable solvent such as tert-butyl acetate.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reactant Addition: Add tert-butanol (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure liquid product.
Caption: Workflow for the synthesis and purification of the target compound.
Melting Point and Thermal Stability Determination
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a substance.[10][11][12][13][14]
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).
-
Use an inert nitrogen atmosphere to prevent oxidation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the peak.
Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability and decomposition profile of the compound.[15][16]
Protocol: Thermal Stability Analysis by TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of decomposition.
Solubility Determination
A systematic approach is necessary to determine the solubility of the compound in various solvents.[17][18][19][20]
Protocol: Qualitative and Semi-Quantitative Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.
-
Qualitative Assessment:
-
To a small vial, add approximately 10 mg of the compound.
-
Add the selected solvent dropwise while vortexing.
-
Observe if the compound dissolves readily. A common threshold for "soluble" is complete dissolution in approximately 0.5 mL of solvent.
-
-
Semi-Quantitative Assessment (for solvents in which the compound is soluble):
-
Accurately weigh a known amount of the compound (e.g., 100 mg) into a vial.
-
Add the solvent in measured increments (e.g., 0.1 mL) with constant agitation until the solid is completely dissolved.
-
Calculate the approximate solubility in mg/mL.
-
Conclusion
While a complete experimental profile for this compound is not yet fully documented in the public domain, this guide provides a robust framework based on its chemical structure, data from analogous compounds, and established analytical protocols. The provided methodologies for synthesis, purification, and physical property determination offer a clear path for researchers to generate the necessary data for their specific applications. As a versatile intermediate, a thorough understanding of its physical properties is crucial for its effective use in the synthesis of more complex molecules in the pharmaceutical and materials science fields.
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Tert-butylbenzene-1,4-diol;tert-butyl 2-(3-tert-butyl-4-hydroxyphenoxy)acetate. Retrieved from [Link]
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ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
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PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
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CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]
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PubMed Central. (n.d.). tert-Butyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 2-(4-phosphanylphenoxy)acetate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Tert-butyl 2-(4-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility of tert-butyl 2-(4-hydroxyphenoxy)acetate, a compound of interest in various research contexts. While specific experimental solubility data for this compound is not widely published, this document serves as a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its measurement, and discuss the structural attributes of this compound that are likely to govern its solubility profile.
Introduction to this compound and the Significance of Its Solubility
This compound (CAS No. 42806-92-8) is an organic molecule featuring a phenolic hydroxyl group, an ether linkage, and a tert-butyl ester.[1][2] Its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a critical parameter that dictates its handling, formulation, and ultimately its utility in both research and applied settings.
A comprehensive solubility profile in a range of solvents is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the dissolution rate and subsequent absorption, which are key determinants of a drug's in vivo performance.
-
High-Throughput Screening (HTS): Ensuring compound viability in aqueous buffers used in biological assays to avoid false negatives.
This guide will equip the researcher with the necessary knowledge and methodologies to confidently determine and interpret the solubility of this compound.
Theoretical Framework for Solubility Prediction
While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of a compound's solubility. The General Solubility Equation (GSE), developed by Yalkowsky and Valvani, is a widely used model for predicting the aqueous solubility of non-electrolytes.[3][4][5]
The GSE is expressed as:
Log S = 0.5 - 0.01(MP - 25) - LogP [6]
Where:
-
Log S is the logarithm of the molar solubility in water.
-
MP is the melting point of the compound in degrees Celsius.
-
LogP is the logarithm of the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Given the absence of these key experimental parameters, a reliable prediction of aqueous solubility using the GSE is not currently feasible. This underscores the importance of the experimental methodologies detailed in the following sections.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4][6][9] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation. The concentration of the dissolved compound in the supernatant is then measured.
Principle of the Shake-Flask Method
The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the solid phase of the solute and its dissolved state in the solvent. By ensuring an excess of the solid is present, the resulting solution is considered saturated at the experimental temperature.
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A Technical Guide to the Spectral Analysis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Introduction
Tert-butyl 2-(4-hydroxyphenoxy)acetate is a phenolic ester derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, unequivocal structural characterization is paramount to ensure its identity, purity, and suitability for further investigation. This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the spectral interpretation of this molecule.
Molecular Structure and Spectroscopic Overview
A fundamental understanding of the molecular structure of this compound is the cornerstone of interpreting its spectral data. The molecule consists of a para-substituted benzene ring bearing a hydroxyl group and an ether linkage to an acetate moiety, which is further esterified with a tert-butyl group. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.
Chemical reactivity of the hydroxyphenoxy group
An In-Depth Technical Guide to the Chemical Reactivity of the Hydroxyphenoxy Group
Abstract
The hydroxyphenoxy group, a common structural motif in natural products, active pharmaceutical ingredients (APIs), and industrial chemicals, possesses a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of the electronic and steric factors governing the behavior of this functional group. We delve into its primary reaction classes, including oxidation, electrophilic and nucleophilic aromatic substitution, and reactions involving the hydroxyl moiety. By synthesizing mechanistic principles with practical, field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, data presentation, and workflow visualizations are provided to bridge theoretical understanding with practical application, empowering scientists to harness and control the reactivity of hydroxyphenoxy-containing molecules.
Introduction: The Significance of the Hydroxyphenoxy Moiety
The hydroxyphenoxy group is a deceptively simple arrangement of a hydroxyl group and an ether linkage on a benzene ring. Its prevalence is a testament to its versatility. In nature, it is a cornerstone of complex molecules like lignin and numerous flavonoids, contributing to their antioxidant and structural properties. In the pharmaceutical industry, this moiety is strategically incorporated into drug molecules to modulate their pharmacological and pharmacokinetic profiles.[1] The hydroxyl group can act as a key hydrogen bond donor, enhancing interactions with biological targets, while the overall structure influences properties like solubility and metabolic stability.[2][3]
Understanding the chemical reactivity of the hydroxyphenoxy group is paramount for several reasons:
-
In Drug Design: Medicinal chemists can leverage its electronic properties to fine-tune a molecule's bioactivity and metabolic profile.[2] The group's reactivity dictates how it will behave during synthesis and what metabolic transformations it may undergo in the body.[4]
-
In Synthesis: Knowledge of its reactivity allows for the selective functionalization of the aromatic ring or the hydroxyl group, enabling the construction of complex molecular architectures.[5][6]
-
In Material Science: For polymers and other materials, the hydroxyphenoxy group can be a site for cross-linking or further modification, influencing the material's bulk properties.
This guide will dissect the fundamental principles that dictate the group's behavior, providing a robust framework for predicting and manipulating its chemical transformations.
Core Principles: Electronic and Steric Effects
The reactivity of the hydroxyphenoxy group is a direct consequence of the interplay between the electronic effects of its two key components: the hydroxyl (-OH) group and the alkoxy (-OAr) group.
-
Resonance Effect (+M): The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic ring. This electron-donating resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions. This effect is powerful and is the primary driver for the group's high reactivity towards electrophiles.
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the attached carbon atom through the sigma bond.[7] This inductive effect is electron-withdrawing and deactivates the ring.
For the hydroxyphenoxy group, the electron-donating resonance effect of the hydroxyl group strongly outweighs its electron-withdrawing inductive effect.[8] This net effect makes the aromatic ring significantly more electron-rich than benzene, rendering it highly "activated" towards electrophilic attack.
-
Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor. This property profoundly influences the molecule's physical properties, such as boiling point and solubility, and is often critical for molecular recognition at receptor binding sites.[3] Intramolecular hydrogen bonding between the hydroxyl group and an adjacent substituent can also influence conformation and reactivity.[9]
Caption: Interplay of electronic effects in the hydroxyphenoxy group.
Key Reaction Classes and Methodologies
The net electron-donating character of the hydroxyphenoxy group makes it highly susceptible to oxidation and electrophilic aromatic substitution. Reactions at the hydroxyl group itself are also synthetically important.
Oxidation Reactions: The Antioxidant and Quinone Pathway
Phenols, and particularly hydroquinone derivatives, are readily oxidized. This reactivity is the basis for their widespread use as antioxidants. The hydroxyphenoxy group can act as a radical scavenger by donating its phenolic hydrogen atom to a free radical, forming a stable phenoxyl radical that is delocalized across the aromatic system.[10][11] This process interrupts radical chain reactions.[12]
Under stronger oxidizing conditions, the hydroxyphenoxy group can be oxidized to form quinones or hydroxyquinones.[13] This transformation is a key step in many biological processes and can also be a pathway for drug metabolism.[14]
| Oxidizing Agent | Typical Product(s) | Reaction Conditions |
| Fremy's Salt (Potassium nitrosodisulfonate) | p-Benzoquinone derivatives | Aqueous buffer (phosphate), room temperature |
| Salcomine-O₂ | p-Benzoquinone derivatives | Organic solvent (e.g., DMF, CH₃CN), O₂ atmosphere |
| o-Iodoxybenzoic acid (IBX) | Quinones, ketones (from benzylic oxidation)[15] | DMSO or other suitable solvent, room temp to mild heat |
| Hydrogen Peroxide (H₂O₂) | Hydroxyquinones, coupled products[16][17] | Can be metal-catalyzed or occur in biological systems |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | Stable Phenoxyl Radical (for antioxidant assays) | Methanol or Ethanol, Spectrophotometric monitoring |
This protocol provides a method to assess the antioxidant capacity of a hydroxyphenoxy-containing compound by measuring its ability to scavenge the stable DPPH radical.
-
Preparation of DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a ~60 µM solution. Store in the dark.
-
Preparation of Test Compound: Prepare a series of dilutions of the hydroxyphenoxy compound (e.g., from 1 to 100 µg/mL) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each test compound dilution to separate wells. Add 100 µL of the DPPH stock solution to each well.
-
Control: Prepare a blank control (100 µL methanol + 100 µL DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
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An In-depth Technical Guide to the Stability of tert-Butyl Esters Under Different pH Conditions
Introduction: The Strategic Importance of the tert-Butyl Ester Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the carboxylic acid protecting group is a cornerstone of strategic molecular design. Among the arsenal of such groups, the tert-butyl (t-Bu) ester stands out for its unique blend of stability and selective lability. Its widespread use stems from a crucial characteristic: remarkable stability under neutral and basic conditions, coupled with a predictable and clean cleavage under acidic conditions.[1][2] This duality allows for the selective unmasking of the carboxylic acid functionality, a concept known as orthogonal protection, which is paramount in the synthesis of complex molecules with multiple sensitive functional groups.[3]
This technical guide provides a comprehensive exploration of the stability profile of tert-butyl esters across a range of pH conditions. We will delve into the mechanistic underpinnings of their acid-catalyzed cleavage, present quantitative data on their hydrolysis rates, and offer detailed, field-proven protocols for their strategic deprotection. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, practical understanding of how to effectively utilize the tert-butyl ester in their synthetic endeavors.
I. The Chemical Physics of Stability: A Tale of Two Mechanisms
The stability of a tert-butyl ester is not an absolute property but rather a dynamic interplay between the ester's inherent structure and its chemical environment. The key to understanding its pH-dependent stability lies in the two potential mechanisms of ester hydrolysis: the base-mediated BAC2 mechanism and the acid-catalyzed AAL1 mechanism.
Resilience in Basic and Neutral Media: The Fortress of Steric Hindrance
Under basic and neutral conditions (pH > 7), ester hydrolysis typically proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. However, in the case of a tert-butyl ester, the bulky tert-butyl group presents a significant steric shield, impeding the approach of the nucleophile.[4] This steric hindrance dramatically slows the rate of BAC2 hydrolysis, rendering tert-butyl esters exceptionally stable in the presence of common bases like sodium hydroxide or potassium carbonate.[5] While cleavage can be forced under harsh basic conditions (e.g., powdered KOH in THF), for most practical applications in drug development, the tert-butyl ester is considered a robust protecting group in alkaline environments.[6]
The Achilles' Heel: Acid-Catalyzed Cleavage via a Stable Carbocation
The synthetic utility of the tert-butyl ester is fully realized in its susceptibility to acid-catalyzed cleavage. This process occurs through a distinct AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, which is favored due to the exceptional stability of the resulting tertiary carbocation.[2]
The mechanism proceeds as follows:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves, leading to the formation of the desired carboxylic acid and a highly stable tert-butyl carbocation. This step is the rate-determining step of the reaction.
-
Quenching of the Carbocation: The tert-butyl carbocation is then quenched, typically by elimination of a proton to form isobutylene gas or by reaction with a nucleophile present in the reaction mixture.[7]
This mechanistic pathway is visualized in the following diagram:
II. Quantitative Analysis of pH-Dependent Stability
The stability of a tert-butyl ester across the pH spectrum can be quantified by its hydrolysis rate constants. The overall observed rate constant (kobs) is a composite of the rates of acid-catalyzed, neutral, and base-catalyzed hydrolysis.
kobs = kA[H+] + kN + kB[OH-]
Where:
-
kA is the second-order rate constant for acid-catalyzed hydrolysis.
-
kN is the pseudo-first-order rate constant for neutral hydrolysis.
-
kB is the second-order rate constant for base-catalyzed hydrolysis.
The following table summarizes kinetic data for the hydrolysis of tert-butyl formate, which serves as a representative model for the behavior of tert-butyl esters.
| pH Range | Dominant Mechanism | Rate Constant (at 22°C) | Half-life (at 22°C) | Reference |
| Acidic (pH < 5) | AAL1 | kA = (2.7 ± 0.5) x 10-3 M-1s-1 | ~6 hours at pH 2 | [8] |
| Neutral (pH 5-7) | Neutral Hydrolysis | kN = (1.0 ± 0.2) x 10-6 s-1 | ~5 days | [8] |
| Basic (pH > 7) | BAC2 | kB = 1.7 ± 0.3 M-1s-1 | ~8 minutes at pH 11 | [8] |
Note: The provided data is for tert-butyl formate. While the general trends are applicable to other tert-butyl esters, the absolute rates will vary depending on the specific molecular structure.
III. Strategic Deprotection: Protocols and Considerations
The selective cleavage of a tert-butyl ester is a critical step in many synthetic pathways. The choice of deprotection conditions must be carefully considered to ensure high yields and preserve the integrity of other functional groups within the molecule.
Standard Protocol: TFA-Mediated Deprotection
Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of tert-butyl esters due to its effectiveness and volatility, which simplifies workup.
Experimental Protocol: TFA-Mediated Cleavage of a tert-Butyl Ester
-
Dissolution: Dissolve the tert-butyl ester-protected compound in an anhydrous solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: In a well-ventilated fume hood, add an equal volume of TFA to the solution (resulting in a 1:1 TFA/DCM mixture). For sensitive substrates, the concentration of TFA can be reduced to 20-50%.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or, for more precise analysis, by high-performance liquid chromatography (HPLC).[9]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.
-
Purification: The resulting carboxylic acid can be purified by crystallization, precipitation from a non-polar solvent (e.g., cold diethyl ether), or chromatography as required.
Milder Conditions and Alternative Reagents
For substrates that are sensitive to strong acids like TFA, several milder deprotection methods have been developed:
-
Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid can effectively cleave tert-butyl esters and is considered an environmentally benign option.[6]
-
Lewis Acids: Zinc bromide (ZnBr2) in a solvent like dichloromethane can be used for the chemoselective deprotection of tert-butyl esters.[2]
-
HCl in Fluoroalcohols: A solution of dilute HCl in hexafluoroisopropanol or trifluoroethanol offers a TFA-free method for the rapid cleavage of tert-butyl esters.[10][11]
The Power of Orthogonality: Selective Deprotection in Complex Molecules
The stability of tert-butyl esters to basic conditions makes them ideal for use in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS). The most prominent example is the Fmoc/tBu strategy.
In this approach:
-
The α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This group is removed by treatment with a mild base, typically piperidine.
-
The side chains of reactive amino acids (e.g., aspartic acid, glutamic acid) are protected as tert-butyl esters . These remain intact during the basic removal of the Fmoc group.
-
At the end of the synthesis, the tert-butyl esters are removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using a strong acid cocktail, commonly containing TFA.[3][12]
This orthogonality is depicted in the following diagram:
Similarly, tert-butyl esters are orthogonal to fluoride-labile silyl ether protecting groups (e.g., TBDMS, TIPS), allowing for the selective deprotection of alcohols in the presence of protected carboxylic acids.[13][14]
IV. Conclusion: A Versatile Tool for Modern Synthesis
The tert-butyl ester is a powerful and versatile protecting group for carboxylic acids, the utility of which is rooted in its distinct stability profile across the pH spectrum. Its robustness in basic and neutral media, combined with its clean and predictable cleavage under acidic conditions, provides chemists with a reliable tool for navigating the complexities of multi-step organic synthesis. A thorough understanding of the mechanistic principles governing its stability and the practical application of various deprotection protocols, as outlined in this guide, is essential for its successful implementation in the development of novel therapeutics and other advanced materials.
V. References
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Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved January 4, 2026, from --INVALID-LINK--
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A kinetic study of product cleavage reactions from the solid phase by a biocompatible and removable cleaving reagent, HCl. (2003). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--
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Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
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tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--
-
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). In Protective Groups in Organic Synthesis. Wiley.
-
Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved January 4, 2026, from --INVALID-LINK--
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2008). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--
-
The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. (1960). Acta Chemica Scandinavica. Retrieved January 4, 2026, from --INVALID-LINK--
-
pH-rate profiles for the hydrolysis of compounds 1 (△), 2 (▽), 3 (■), 4 (●), 5 (✚), and 9 (○) in aqueous solution at 37oC (μ = 0.50 M). (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Experimental setup for monitoring t-butyl ester cleavage by HPLC. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. (2025). BenchChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from --INVALID-LINK--
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. (2012). Semantic Scholar. Retrieved January 4, 2026, from --INVALID-LINK--
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. (1960). Acta Chemica Scandinavica. Retrieved January 4, 2026, from --INVALID-LINK--
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv. Retrieved January 4, 2026, from --INVALID-LINK--
-
Hydrolysis of butyl acetate. (1997). Estonian Academy Publishers. Retrieved January 4, 2026, from --INVALID-LINK--
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (2001). Environmental Toxicology and Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
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Potential biological activities of hydroxyphenoxyacetate derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Hydroxyphenoxyacetate Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxyphenoxyacetate derivatives represent a promising class of phenolic compounds with a versatile chemical scaffold amenable to synthetic modification. As derivatives of both phenoxyacetic acid and natural phenols, they are attracting increasing interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Drawing on established methodologies for analogous compound classes, this document details the experimental frameworks required for their evaluation, explains the causality behind protocol choices, and offers field-proven insights to guide future research and development.
Introduction: The Hydroxyphenoxyacetate Scaffold
Hydroxyphenoxyacetate derivatives are characterized by a core structure where a hydroxy-substituted phenyl ring is linked to an acetate group via an ether bond. This scaffold combines the features of phenoxyacetic acids, some of which are known herbicides and pharmaceuticals, and polyphenols, which are widely recognized for their diverse biological activities. The position and number of hydroxyl (-OH) groups on the aromatic ring, along with the nature of the ester or amide group at the acetate terminus, are critical determinants of their physicochemical properties and biological functions.
The inherent reactivity of the hydroxyl group as a hydrogen donor and the potential for the overall structure to interact with biological macromolecules make these derivatives prime candidates for drug discovery. Their synthesis is often approached through Williamson ether synthesis, reacting a substituted hydroquinone with an alpha-haloacetate. This guide will explore the key biological activities associated with this scaffold and provide the technical foundation for their systematic investigation.
Antimicrobial Activities
Phenolic compounds are well-known for their antimicrobial properties. Hydroxyphenoxyacetate derivatives are hypothesized to exert similar effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity and electronic properties of these derivatives can be tuned by synthetic modifications to optimize their activity against a broad spectrum of pathogens.
Causality of Experimental Design
Screening for antimicrobial activity begins with determining the minimum concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) or kills the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The broth microdilution method is a gold-standard, quantitative technique that allows for the efficient screening of multiple compounds against various microbial strains.[1] Its advantage over diffusion-based assays (like disk diffusion) is that it provides a precise MIC value, which is crucial for structure-activity relationship (SAR) studies.[2]
Quantitative Data Summary
While specific MIC values for a wide range of hydroxyphenoxyacetate derivatives are not extensively documented, data from structurally related phenoxyacetic acid and phenoxyacetamide derivatives provide valuable benchmarks.[3][4]
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
| Phenoxyacetic Acid Derivatives | Staphylococcus aureus | 19 - 25 | [3] |
| Phenoxyacetic Acid Derivatives | M. smegmatis | 9.66 - 12.5 | [3] |
| Acylthiourea Derivatives | Gram-positive bacteria | 16 - 128 | [4] |
| Acylthiourea Derivatives | Fungi (C. albicans) | 32 - 256 | [4] |
Table 1: Representative antimicrobial activities of related phenoxy derivatives.
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is designed to be a self-validating system by including positive, negative, and sterility controls.
-
Preparation of Microbial Inoculum: a. From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies into a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of Compound Plate: a. Prepare a stock solution of the test hydroxyphenoxyacetate derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with the assay broth to obtain a range of concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculation and Incubation: a. Add the standardized microbial inoculum to each well of the compound plate. b. Include a positive control (inoculum in broth without compound) and a negative control (broth only). c. Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] b. To confirm, a growth indicator like resazurin can be added, which changes color in the presence of viable cells.[1]
Workflow Visualization
Caption: General mechanism of DPPH radical scavenging by a phenolic antioxidant.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. [6]Derivatives of phenoxyacetamide have demonstrated potent anti-inflammatory activity, suggesting a similar potential for hydroxyphenoxyacetates. [7]
Causality of Experimental Design
A common and effective in vitro model for assessing anti-inflammatory activity uses macrophages (e.g., RAW 264.7 or THP-1 cell lines) stimulated with lipopolysaccharide (LPS). LPS activates inflammatory cascades, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). [8]Measuring the inhibition of these mediators in the presence of a test compound provides a direct indication of its anti-inflammatory potential. The Griess assay for NO and ELISA for cytokines are robust, quantitative methods for this purpose.
Quantitative Data Summary
| Compound Class | Assay | Endpoint | Activity | Reference |
| Phenoxyacetamide Derivative (3c) | Carrageenan-induced paw edema | Edema Inhibition | Significant at 50mg/kg | [6] |
| 4-Hydroxyphenylacetic acid | LPS-stimulated macrophages | Cytokine Reduction | Dose-dependent | [9] |
| Pyrrole Derivative (3f) | LPS-induced inflammation | TNF-α Reduction | Significant at 40mg/kg | [8] |
Table 3: Representative anti-inflammatory activities of related compounds.
Detailed Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages
-
Cell Culture and Seeding: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the hydroxyphenoxyacetate derivative for 1-2 hours. Include a vehicle control (e.g., DMSO). b. After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group. c. Crucially, run a parallel plate without LPS stimulation to assess compound cytotoxicity using an MTT or similar assay, ensuring that reduced NO is not merely due to cell death.
-
Nitrite Measurement (Griess Assay): a. After incubation, collect the cell culture supernatant. b. Add 50 µL of supernatant to a new 96-well plate. c. Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark. d. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. e. Measure the absorbance at ~540 nm. f. Quantify the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway Visualization
Caption: Simplified NF-κB signaling pathway activated by LPS.
Anticancer Potential
The search for novel anticancer agents is a cornerstone of pharmaceutical research. Phenoxyacetamide and phenoxyacetic acid derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast, neuroblastoma, and liver cancer. [7][10]The proposed mechanisms often involve the induction of apoptosis (programmed cell death) or cell cycle arrest.
Causality of Experimental Design
Initial screening for anticancer potential involves assessing a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. [10]This assay is cost-effective and suitable for high-throughput screening. It is essential to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity—a key characteristic of a promising drug candidate. [3]
Quantitative Data Summary
Cytotoxicity is reported as an IC50 value, the concentration that reduces cell viability by 50%.
| Compound Class | Cell Line | Activity (IC50, µM) | Reference |
| Phenoxyacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 18.2 | [6] |
| Phenoxyacetamide Derivative (3c) | SK-N-SH (Neuroblastoma) | 21.4 | [6] |
| Phenoxyacetamide Derivative (I) | HepG2 (Liver Cancer) | 1.43 | [10] |
| Podophyllotoxin Derivative (D1-1) | H1975 (Lung Cancer) | 0.10 | [11] |
| 5-Fluorouracil (Standard Drug) | HepG2 (Liver Cancer) | 5.32 | [10] |
Table 4: Representative anticancer activities of related phenoxy derivatives.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Treat the cells with a range of concentrations of the hydroxyphenoxyacetate derivative. Include a vehicle control and a positive control (a known anticancer drug). b. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: a. Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization and Measurement: a. Remove the MTT-containing media. b. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. c. Measure the absorbance at ~570 nm.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Determine the IC50 value by plotting cell viability against compound concentration.
Workflow Visualization
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Conclusion and Future Directions
Hydroxyphenoxyacetate derivatives present a compelling scaffold for the development of new therapeutic agents. Based on the robust biological activities observed in structurally analogous phenoxyacetic acids and phenoxyacetamides, this class of compounds holds significant potential in antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. The structure-activity relationship (SAR) is a critical component of future research; systematic modification of the substitution pattern on the phenyl ring and the nature of the acetate group will be key to optimizing potency and selectivity. [12][13]Further investigations should focus on elucidating specific molecular targets and mechanisms of action, progressing promising lead compounds into more complex cellular and preclinical models.
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Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
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Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2016. Retrieved from [Link]
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El-Malah, A. A., Arisha, A. H., El-Sayad, M. A., El-Malah, M. O., & Abulkhair, H. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(5), 752. Retrieved from [Link]
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Li, Y., Wang, Y., Zhang, J., Li, Y., Li, J., & Li, Y. (2023). Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. Journal of Natural Products, 86(7), 1835-1848. Retrieved from [Link]
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Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 1–11. Retrieved from [Link]
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Zeng, Z., Li, Y., Chen, Y., Yuan, Y., Li, Y., & Li, C. (2014). 4-hydroxyphenylacetic acid attenuated inflammation and edema via suppressing HIF-1α in seawater aspiration-induced lung injury in rats. Journal of translational medicine, 12, 205. Retrieved from [Link]
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European Patent Office. (n.d.). Synthesis of 2-\4-hydroxyphenoxy\alkanoic acids - EP 0334595 A2. Retrieved from [Link]
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Al-Hourani, B. J., Sharma, S. K., & Sharma, P. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(5), 756. Retrieved from [Link]
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Kumar, D., Kumar, R., & Singh, J. (2022). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Combinatorial chemistry & high throughput screening, 25(10), 1735–1753. Retrieved from [Link]
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Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in pharmacology, 9, 649. Retrieved from [Link]
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Chen, Y. C., Chen, Y. H., & Hung, W. C. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 17(5), 629. Retrieved from [Link]
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Abdi, G., & Hedayat, M. (2022). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Journal of experimental pharmacology, 14, 251–261. Retrieved from [Link]
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Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2011). Antioxidant activity of the main phenolic compounds isolated from hot pepper fruit (Capsicum annuum L). Journal of food science, 76(6), C751–C756. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate via Williamson Ether Synthesis
An Application Note for the Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Introduction and Scientific Context
This compound is a valuable chemical intermediate, notable for its bifunctional nature, containing both a protected carboxylic acid (as a tert-butyl ester) and a free phenolic hydroxyl group. This structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored antioxidant properties.
This document provides a detailed, field-proven protocol for the synthesis of this compound. The selected synthetic strategy is the Williamson ether synthesis, a reliable and widely adopted method for forming ether linkages.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4][5]
For this synthesis, the most direct and efficient precursors are hydroquinone and tert-butyl bromoacetate. Hydroquinone serves as the source of the 4-hydroxyphenoxy moiety, while tert-butyl bromoacetate acts as the electrophilic alkylating agent to introduce the acetate portion. While the topic specifies 4-hydroxyphenylacetic acid as a starting material, a direct conversion to the target phenoxyacetate structure is not chemically feasible as it would require complex bond-rearrangement reactions. The hydroquinone-based route represents the standard and most logical approach to the target molecule. By carefully controlling the stoichiometry—using an excess of hydroquinone—we can selectively favor the desired mono-O-alkylation product over the dialkylated byproduct.
Reaction Principle and Mechanism
The core of this protocol is the Williamson ether synthesis, which operates in two conceptual steps:
-
Deprotonation: A base is used to deprotonate one of the acidic phenolic hydroxyl groups of hydroquinone. A moderately weak base, such as potassium carbonate (K₂CO₃), is ideal for this purpose as it is strong enough to form the nucleophilic phenoxide without promoting significant side reactions.[6][7]
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methylene carbon of tert-butyl bromoacetate. This attack displaces the bromide leaving group in a concerted, bimolecular fashion (SN2), forming the new carbon-oxygen ether bond.[3][8]
Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive, thereby accelerating the SN2 reaction.[3]
Caption: Overall reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes measures for ensuring high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. |
| Hydroquinone | C₆H₆O₂ | 110.11 | 0.091 | 2.0 | 10.0 g | 123-31-9 |
| Tert-butyl bromoacetate | C₆H₁₁BrO₂ | 195.05 | 0.045 | 1.0 | 8.87 g (6.6 mL) | 5292-43-3 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 0.068 | 1.5 | 9.4 g | 584-08-7 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | - | 200 mL | 75-05-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | - | - | As needed | 110-54-3 |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | - | - | As needed | 7647-14-5 |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add hydroquinone (10.0 g, 0.091 mol) and anhydrous potassium carbonate (9.4 g, 0.068 mol). Add 200 mL of anhydrous acetonitrile.
-
Scientist's Note: Using a 2-fold excess of hydroquinone is crucial to statistically favor mono-alkylation and minimize the formation of the diether byproduct. Potassium carbonate is used as a mild base, which is sufficient for deprotonating the acidic phenol.[6]
-
-
Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Add tert-butyl bromoacetate (6.6 mL, 0.045 mol) dropwise to the suspension at room temperature over 10-15 minutes.[9]
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Scientist's Note: A moderate temperature of 60-70 °C provides sufficient energy to overcome the activation barrier without promoting significant elimination or other side reactions.[3]
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 100 mL of water and 100 mL of brine.
-
Scientist's Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions containing the product and evaporate the solvent to yield this compound as a white to off-white solid.
Visualization of the SN2 Mechanism
The following diagram illustrates the key mechanistic step of the synthesis.
Caption: The SN2 backside attack of the phenoxide on the alkyl bromide.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Competing dialkylation. 3. Hydrolysis of the tert-butyl ester. | 1. Increase reaction time or temperature slightly (e.g., to 80 °C). Confirm starting material consumption by TLC. 2. Ensure at least a 2-fold excess of hydroquinone is used. 3. Ensure all work-up steps are performed under neutral or slightly basic conditions. Avoid acidic washes. |
| Significant amount of dialkylated byproduct | Stoichiometry of hydroquinone is too low. | Increase the excess of hydroquinone to 2.5 or 3.0 equivalents. The byproduct can be separated during column chromatography. |
| Reaction does not proceed | 1. Inactive reagents (wet solvent/base). 2. Insufficient temperature. | 1. Use freshly opened anhydrous solvent and ensure potassium carbonate is fully dried before use. 2. Confirm the internal reaction temperature is at the target of 60-70 °C. |
References
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Application Note and Protocol: Acid-Catalyzed Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the acid-catalyzed synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate. The protocol details a robust and reproducible method, delving into the underlying reaction mechanisms, safety considerations, and characterization of the final product. This application note is designed to equip researchers in organic synthesis and medicinal chemistry with the necessary information to successfully synthesize and validate this valuable chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and biologically active compounds. Its structure, featuring a protected carboxylic acid and a reactive phenol group, makes it a versatile intermediate for introducing the 4-hydroxyphenoxyacetate moiety into larger molecules. The tert-butyl ester serves as a protecting group that can be selectively removed under specific conditions, allowing for further chemical transformations. This application note outlines a straightforward and efficient acid-catalyzed synthesis from hydroquinone and tert-butyl bromoacetate.
Reaction Mechanism: A Tale of Two Nucleophiles
The synthesis of this compound from hydroquinone and tert-butyl bromoacetate in the presence of an acid catalyst proceeds via a nucleophilic substitution reaction. However, the seemingly simple transformation involves a nuanced interplay of reactivity.
The primary reaction is a Williamson ether synthesis. The acid catalyst protonates the hydroxyl group of hydroquinone, enhancing its leaving group ability is not the primary role here. Instead, the reaction is more akin to a standard Williamson synthesis where one of the phenolic hydroxyl groups of hydroquinone acts as a nucleophile.
A competing and critical reaction is the acid-catalyzed esterification, a classic Fischer-Speier esterification.[1] In this process, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] The concentrated sulfuric acid serves a dual purpose: it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity, and it also serves as a dehydrating agent, shifting the equilibrium towards the product side by removing water.[1]
Mechanism of Fischer Esterification:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄). This makes the carbonyl carbon more electrophilic.[3]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]
The slow addition of the acid catalyst is crucial to maintain a low local acid concentration, which helps to suppress side reactions that can lead to the formation of "black tar" and reduce the overall yield and purity of the desired product.[5]
Caption: Fischer Esterification Mechanism
Experimental Protocol
This protocol outlines the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Hydroquinone | ≥99.5% | e.g., Sigma-Aldrich | 123-31-9 |
| tert-Butyl Bromoacetate | 99% | e.g., Acros Organics | 5292-43-3 |
| Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Fisher Scientific | 7664-93-9 |
| Acetone | ACS Grade | e.g., VWR | 67-64-1 |
| Ethyl Acetate | ACS Grade | e.g., VWR | 141-78-6 |
| n-Hexane | ACS Grade | e.g., VWR | 110-54-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Alfa Aesar | 584-08-7 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | 7757-82-6 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone (11.0 g, 100 mmol) in 100 mL of acetone.[6]
-
Addition of Base: To the solution, add anhydrous potassium carbonate (27.6 g, 200 mmol).[6] The potassium carbonate acts as a base to deprotonate the hydroquinone, forming the more nucleophilic phenoxide.
-
Addition of Alkylating Agent: Add tert-butyl bromoacetate (14.7 mL, 100 mmol) to the stirring mixture.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a mixture of 100 mL of ethyl acetate and 100 mL of water.[6] Transfer the mixture to a separatory funnel.
-
Washing: Separate the organic layer and wash it sequentially with 2 x 50 mL of 1M NaOH solution (to remove unreacted hydroquinone), 1 x 50 mL of water, and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like n-hexane/ethyl acetate to yield this compound as a white to off-white solid.[6]
Caption: Synthesis Workflow
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the phenolic -OH, the ester carbonyl (C=O), and the C-O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydroquinone: Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[7][8][9][10][11] Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
tert-Butyl bromoacetate: Flammable liquid and vapor.[12][13] It is corrosive and causes severe skin burns and eye damage.[12][14] It is also a lachrymator.[12][13] Handle with extreme care and avoid inhalation of vapors.[15]
-
Sulfuric Acid: Highly corrosive and causes severe skin and eye burns. Reacts violently with water. Add slowly and cautiously to the reaction mixture.
-
Acetone and Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.
-
n-Hexane: Flammable liquid and vapor. May be harmful if inhaled or absorbed through the skin.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Extend the reflux time. - Ensure efficient stirring. - Check the quality of reagents. |
| Product loss during work-up | - Be careful during extractions to avoid emulsions. - Ensure complete transfer of materials. | |
| Dark-colored product | Side reactions/decomposition | - Add the sulfuric acid catalyst slowly and at a controlled temperature.[5] - Ensure the reaction temperature does not exceed the recommended reflux temperature. |
| Impure Product | Incomplete removal of starting materials or byproducts | - Perform the aqueous washes thoroughly. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading). - Attempt recrystallization from a different solvent system. |
Conclusion
The acid-catalyzed synthesis of this compound presented in this application note is a reliable and scalable method for producing this important chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety guidelines, researchers can confidently synthesize this compound for their drug discovery and development endeavors.
References
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- BYJU'S.
- Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK! YouTube. Published April 3, 2024.
- ECHEMI.
- Vulcanchem. tert-Butyl 2-(3-hydroxyphenoxy)
- Sigma-Aldrich. tert-butyl 2-(4-formyl-3-hydroxyphenoxy)
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- National Center for Biotechnology Information. tert-Butyl 2-(4-nitrophenoxy)
- The Royal Society of Chemistry.
- Lookchem. Cas 42806-92-8,tert-Butyl 2-(4-hydroxyphenoxy)
- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER.
- Clutch Prep.
- Organic Syntheses. Acetic acid, tert-butyl ester.
- Namba K, Ogasa C, Kayano K. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. 2024;35:235-239.
- PubChem. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718.
- PubChemLite. Tert-butyl 2-(4-formylphenoxy)
- PubChem. tert-Butyl 2-(4-chloro-2-methoxyphenoxy)
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Application Notes & Protocols: The Tert-Butyl Group as a Robust Protecting Strategy for Phenols
Introduction: Navigating Reactivity in Phenolic Compounds
Phenolic hydroxyl groups are ubiquitous in molecules central to pharmaceutical and materials science research. However, their inherent acidity and nucleophilicity present a significant challenge in multi-step organic synthesis. The phenolic proton can interfere with a vast array of common reagents, including organometallics, hydrides, and strong bases, while the oxygen atom is susceptible to undesired alkylation or acylation. Consequently, the temporary masking or "protection" of this functional group is a cornerstone of synthetic strategy.[1][2]
A protecting group must act as a temporary shield, being easy to install, stable under a desired set of reaction conditions, and straightforward to remove without affecting the rest of the molecule.[1] The tert-butyl group, when used to form a tert-butyl ether , stands out as a particularly robust and reliable choice for phenol protection due to its unique combination of steric bulk and specific, acid-labile cleavage.[3][4]
A Note on Nomenclature: The topic specifies "Tert-butyl 2-(4-hydroxyphenoxy)acetate". This molecule is itself a phenol where a carboxylic acid functional group has been protected as a tert-butyl ester.[5] The phenolic hydroxyl group is free. This guide will focus on the broader, more common application: the direct protection of a phenolic hydroxyl group by installing a tert-butyl group to form an aryl tert-butyl ether.
Core Principles & Strategic Value
The strategic decision to employ a tert-butyl ether protecting group is grounded in its predictable behavior and stability profile.
-
Causality of Protection: The protection strategy hinges on converting the acidic phenol into a sterically hindered ether. The bulky tert-butyl group effectively shields the oxygen atom, preventing it from participating in undesired reactions.[6] This steric hindrance, combined with the lack of an alpha-proton for elimination, renders the ether linkage exceptionally stable to a wide range of nucleophilic and basic conditions.[3]
-
Mechanism of Installation and Cleavage: The formation and removal of the tert-butyl ether typically proceed via an SN1-type mechanism, centered on the exceptional stability of the tertiary carbocation.
-
Protection: In the presence of a strong acid catalyst, isobutylene is protonated to form a tert-butyl cation. This potent electrophile is then attacked by the nucleophilic oxygen of the phenol to form the ether linkage.
-
Deprotection: The process is reversed using a strong acid, such as trifluoroacetic acid (TFA). The ether oxygen is protonated, leading to the departure of the stable tert-butyl cation and regeneration of the free phenol. The cation is then neutralized, typically by eliminating a proton to form isobutylene gas.[3][7]
-
Experimental Protocols
Protocol 1: Protection of a Phenol using Isobutylene
This protocol describes the acid-catalyzed addition of isobutylene to a generic phenol, a standard and effective method for forming aryl tert-butyl ethers.[8]
Materials:
-
Phenol substrate
-
Dichloromethane (DCM), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Isobutylene, condensed liquid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pressurized reaction vessel or thick-walled, sealable tube
Step-by-Step Methodology:
-
Preparation: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve the phenol substrate (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Isobutylene Addition: While maintaining the temperature at 0 °C, carefully add condensed liquid isobutylene (typically 5-10 eq).
-
Reaction: Securely seal the reaction vessel. Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the vessel back to 0 °C before carefully venting. Slowly pour the reaction mixture into a flask containing a stirred, cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Workflow Visualization: Phenol Protection
Caption: Workflow for tert-butyl ether protection of phenols.
Protocol 2: Deprotection of Aryl Tert-Butyl Ethers
This protocol details the cleavage of the tert-butyl ether using trifluoroacetic acid (TFA), a common and highly efficient method.[3]
Materials:
-
Aryl tert-butyl ether substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: Dissolve the aryl tert-butyl ether substrate (1.0 eq) in dichloromethane in a round-bottom flask. A common concentration is 0.1-0.5 M.
-
TFA Addition: At room temperature, add trifluoroacetic acid (typically 20-50% v/v with DCM). Caution: TFA is highly corrosive.
-
Reaction: Stir the solution at room temperature. The deprotection is often rapid, typically completing within 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The byproduct, isobutylene, is a gas and will be removed during this process.[7]
-
Neutralization & Extraction: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Washing & Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected phenol, which can be further purified if necessary.
Workflow Visualization: Phenol Deprotection
Caption: Workflow for trifluoroacetic acid-mediated deprotection.
Data Summary & Stability Profile
The tert-butyl ether is valued for its robust stability under a wide range of conditions where many other protecting groups would fail.
| Condition/Reagent Class | Stability of Aryl Tert-Butyl Ether | Rationale |
| Strong Bases (e.g., NaH, t-BuOK, LDA) | Stable | No acidic proton; ether linkage is non-reactive to bases. |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Unreactive towards these strong bases and nucleophiles.[3] |
| Nucleophiles (e.g., amines, cyanides) | Stable | Steric hindrance and strong C-O bond prevent SN2 attack. |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Ether functionality is inert to hydride reduction.[3] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Unlike benzyl ethers, the tert-butyl ether is not cleaved by hydrogenolysis. |
| Mild to Strong Oxidants (e.g., PCC, KMnO₄) | Generally Stable | The protecting group itself is resistant to oxidation. |
| Strong Protic & Lewis Acids (e.g., TFA, HBr, ZnBr₂) | Labile (Cleaved) | This is the basis for its selective removal.[3][9][10] |
Self-Validating System: Scope and Limitations
To ensure trustworthy and predictable outcomes, researchers must understand the boundaries of this protection strategy.
-
Substrate Scope: The acid-catalyzed protection with isobutylene is broadly applicable to a range of phenols. However, extremely electron-deficient phenols may react more slowly due to reduced nucleophilicity of the phenolic oxygen. Highly sterically hindered phenols can also pose a challenge.[4]
-
Orthogonality: The key strength of the tert-butyl group is its orthogonality to base-labile and hydrogenolysis-labile protecting groups. For instance, a molecule can contain a tert-butyl ether (acid-labile), a silyl ether (fluoride-labile), and a benzyl ether (hydrogenolysis-labile), and each can be removed selectively.
-
Key Limitation: The primary limitation is the group's sensitivity to acid. Any subsequent synthetic steps must be performed under neutral or basic conditions to avoid premature deprotection. While mild Lewis acids might be tolerated, strong Lewis acids can also initiate cleavage.[10]
Mechanism Visualization
Caption: SN1 mechanism for protection and deprotection.
References
- Vulcanchem. tert-Butyl 2-(3-hydroxyphenoxy)acetate.
- National Institutes of Health (NIH). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- Organic Chemistry Portal. tert-Butyl Ethers.
- Organic Chemistry Portal. tert-Butyl Esters.
- National Institutes of Health (NIH). tert-Butyl 2-(4-nitrophenoxy)acetate.
- University of California, Irvine. Protecting Groups.
- oocities.org. Protection of alcohols and phenols with methoxymethyl acetate.
- Sigma-Aldrich. tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate.
- LookChem. Cas 42806-92-8,this compound.
- Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester.
- Study Guide to Organic Chemistry - Saha et al. The Logic of Organic Synthesis: The use of Protecting Groups.
- ResearchGate. Deprotection of the t-butyl ester group.
- ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- ResearchGate. Reaction conditions for the deprotection of a tert-butyl ester.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- ResearchGate. Protection of Phenols as t-Butyl Ethers under Mild Conditions.
- ResearchGate. The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- National Institutes of Health (NIH). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 4. researchgate.net [researchgate.net]
- 5. Cas 42806-92-8,this compound | lookchem [lookchem.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Gatekeeper of Reactivity: A Technical Guide to the Deprotection of Tert-butyl 2-(4-hydroxyphenoxy)acetate with Trifluoroacetic Acid
For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is fundamental to the successful synthesis of complex molecules. The tert-butyl ester is a stalwart protector of carboxylic acids, prized for its robustness under a variety of conditions, yet readily cleaved when desired. This application note provides an in-depth guide to a critical transformation: the deprotection of tert-butyl 2-(4-hydroxyphenoxy)acetate using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and address the unique challenges presented by the phenolic moiety in this substrate.
Introduction: The Role of the Tert-butyl Ester and the Power of TFA
The tert-butyl ester protecting group is widely employed in organic synthesis due to its steric bulk, which effectively shields the carboxylic acid from a broad range of nucleophilic and basic reagents. This stability allows for chemical modifications at other sites of a molecule without unintended reactions at the carboxyl group.
Trifluoroacetic acid (TFA) is the reagent of choice for the removal of the tert-butyl group. Its strong acidity facilitates the clean and efficient cleavage of the ester bond under relatively mild conditions, typically at room temperature. The volatility of TFA and the gaseous nature of one of the byproducts, isobutylene, simplify the purification process.
The Mechanism of Deprotection: An Acid-Catalyzed Elimination
The deprotection of a tert-butyl ester with trifluoroacetic acid is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ester by the strong acid, TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation). The tert-butyl cation is then quenched, typically by deprotonation to form isobutylene gas or by reaction with the trifluoroacetate anion.
Diagram of the Deprotection Mechanism
Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.
A Critical Consideration: The Phenolic Hydroxyl Group and Side Reactions
A key feature of this compound is the presence of an electron-rich phenolic ring. The tert-butyl cation generated during the deprotection is a potent electrophile and can participate in a Friedel-Crafts alkylation side reaction with the phenol. This results in the formation of undesired tert-butylated impurities, which can complicate purification and reduce the yield of the desired product.
To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the phenolic ring of the substrate or product. Common scavengers include triisopropylsilane (TIS) and water.
Detailed Experimental Protocols
This section provides two detailed protocols for the deprotection of this compound. Protocol 1 is a standard procedure, while Protocol 2 incorporates a scavenger to minimize side reactions.
Protocol 1: Standard Deprotection with TFA
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture of DCM and TFA. The addition should be performed in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Typical reaction times range from 1 to 4 hours.[1]
-
Work-up and Isolation:
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene can be performed.
-
Precipitation: To the resulting oil or solid, add cold diethyl ether to precipitate the product.
-
Filtration: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Experimental Workflow for Deprotection
Caption: General workflow for tert-butyl ester deprotection.
Protocol 2: Deprotection with a Scavenger Cocktail
Materials and Reagents:
-
All materials from Protocol 1
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material).
-
Preparation of Cleavage Cocktail: In a separate container, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 volumetric ratio.
-
Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of the starting material at room temperature. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.
Process Optimization and Troubleshooting
The efficiency of the deprotection can be influenced by several factors. The following table summarizes key parameters and provides troubleshooting guidance.
| Parameter | Typical Range | Rationale & Troubleshooting |
| TFA Concentration | 25-50% in DCM, or neat | Higher concentrations lead to faster reaction rates. For sensitive substrates, a lower concentration (e.g., 25%) may be preferable to minimize side reactions. If the reaction is slow, increasing the TFA concentration can be beneficial. |
| Reaction Temperature | Room Temperature | Most deprotections proceed efficiently at room temperature. If the reaction is sluggish due to steric hindrance, gentle warming (e.g., to 40 °C) can be considered, but this may also increase the rate of side reactions. |
| Reaction Time | 1-4 hours | The reaction time should be optimized by monitoring the disappearance of the starting material. Prolonged reaction times can increase the likelihood of side product formation. |
| Scavengers | 2.5-5% (v/v) | The addition of scavengers like TIS and/or water is highly recommended for substrates with electron-rich aromatic rings to prevent alkylation. |
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the TFA concentration, extending the reaction time, or gently warming the reaction mixture.
-
Side Product Formation: If significant side product formation is observed (e.g., a mass increase of 56 Da in the mass spectrum, corresponding to tert-butylation), the use of a scavenger cocktail is essential.
-
Difficult Isolation: If the product is an oil and difficult to precipitate, try different anti-solvents or consider purification by column chromatography.
Analytical Monitoring and Characterization
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 95:5) is often suitable.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent like potassium permanganate. The product, being more polar, should have a lower Rf value than the starting material.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a common mobile phase system.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm). The more polar product will generally have a shorter retention time than the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The final product, 2-(4-hydroxyphenoxy)acetic acid, can be characterized by ¹H and ¹³C NMR. The disappearance of the characteristic singlet for the tert-butyl group (around 1.5 ppm in ¹H NMR) is a clear indicator of successful deprotection. The expected signals for the product would include aromatic protons, the methylene protons of the acetate group, and the carboxylic acid proton.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations involving TFA should be performed in a well-ventilated chemical fume hood.[2]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of TFA-containing waste according to institutional guidelines for hazardous chemical waste.
Conclusion
The deprotection of this compound with trifluoroacetic acid is a fundamental transformation in organic synthesis. By understanding the reaction mechanism, potential side reactions, and appropriate experimental protocols, researchers can effectively and efficiently unmask the carboxylic acid functionality. The judicious use of scavengers is particularly crucial for substrates containing electron-rich aromatic systems to ensure high yields and purity of the desired product. This guide provides a comprehensive framework for successfully navigating this important synthetic step.
References
- Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry.
- Vulcanchem. tert-Butyl 2-(3-hydroxyphenoxy)
- ChemicalBook. 2-[[2-(4-hydroxyphenoxy)acetyl]amino]acetic acid(28116-23-6) 1H NMR.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Benchchem. Application Notes and Protocols for the Deprotection of the Boc Group from Boc-Tyr(tBu)-OH using Trifluoroacetic Acid (TFA).
- Benchchem. Application Notes and Protocols for the Boc Deprotection of Tos-O-C4-NH-Boc.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Organic Chemistry Portal. tert-Butyl Ethers.
- Organic Chemistry Portal. tert-Butyl Esters.
- Ali, M., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o532.
- SpectraBase. [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
- ChemicalBook. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum.
- ChemicalBook. 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1h nmr.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
- ECHEMI. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Supporting Information for a relevant chemical synthesis. The Royal Society of Chemistry.
- ResearchG
Sources
Application Note & Protocols: Selective Cleavage of the tert-Butyl Ester in the Presence of Other Functional Groups
Introduction: The Strategic Role of the tert-Butyl Ester
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the carboxylic acid protecting group is a critical tool for strategic chemical manipulation. The tert-butyl (t-Bu) ester is a preeminent choice for this role, prized for its steric bulk and distinct electronic properties that render it stable to a wide array of non-acidic reagents.[1] Its robustness against basic, hydrogenolytic, and many nucleophilic conditions allows for extensive molecular modifications elsewhere, making it a cornerstone of orthogonal protection strategies.[2][3]
However, the true value of any protecting group lies not only in its stability but also in the predictability and selectivity of its removal. The cleavage of a t-Bu ester is most commonly achieved under acidic conditions, which facilitate a unimolecular cleavage mechanism to release the free carboxylic acid.[2][4] The challenge, and the focus of this guide, arises when the parent molecule is adorned with other acid-sensitive functionalities. Achieving selective deprotection of the t-Bu ester without compromising groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), silyl ethers, or tert-butyl ethers is a frequent and critical challenge that demands a nuanced understanding of reaction mechanisms and a carefully selected methodological arsenal.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanisms, protocols, and strategic considerations for the selective cleavage of tert-butyl esters. We will delve into the causality behind various experimental choices, from common strong acid protocols to milder, Lewis acid-mediated and thermal alternatives, providing a framework for rational method selection.
Mechanistic Foundation of tert-Butyl Ester Cleavage
The selective cleavage of a t-Bu ester is fundamentally a game of controlled carbocation chemistry. The universally accepted mechanism for acid-catalyzed deprotection is the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) pathway.[2] This mechanism underscores both the utility and the primary challenge of t-Bu ester deprotection.
The process unfolds in three key steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, but more importantly, it weakens the alkyl-oxygen bond.
-
Carbocation Formation: The weakened C-O bond cleaves, releasing the highly stable tertiary butyl carbocation. This is the rate-determining step and its facility is the reason t-Bu esters are so acid-labile compared to methyl or ethyl esters.
-
Cation Quenching: The t-butyl cation is unstable and is rapidly quenched, typically through deprotonation by a weak base (e.g., the conjugate base of the acid used) to form isobutylene gas.[7] Alternatively, it can be trapped by nucleophilic solvents or scavengers.
This mechanism's reliance on generating a stable carbocation is the key to selectivity. The relative ease of cleaving different acid-labile groups is directly related to the stability of the carbocation they can form. The challenge is that the tert-butyl cation is the same intermediate formed during the cleavage of a Boc group or a tert-butyl ether, creating a competitive reaction landscape.[8]
Caption: Fig. 1: A_AL1 mechanism for acid-catalyzed t-Bu ester cleavage.
The tert-butyl cation, if not properly managed, can lead to side reactions, such as alkylating electron-rich aromatic rings (e.g., in tryptophan) or other nucleophiles present in the substrate. This necessitates the use of "scavengers" like triethylsilane (TES) or thioanisole, which efficiently trap the carbocation.
Protocols for Selective Cleavage
The choice of deprotection protocol is dictated by the other functional groups present in the molecule. The goal is to select a reagent and conditions that operate in a kinetic window where the t-Bu ester reacts significantly faster than other protecting groups.
Protic Acid-Mediated Cleavage
This is the most common approach, relying on Brønsted acids of varying strength.
Protocol 3.1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the standard, robust method for t-Bu ester cleavage.[4][9] It is fast and efficient but is also aggressive enough to cleave other highly acid-sensitive groups like Boc. Selectivity can sometimes be achieved by careful control of temperature and reaction time.
-
Best For: Substrates without other highly acid-labile groups (e.g., Boc, trityl) or when simultaneous deprotection is desired. Good orthogonality with Cbz and benzyl ethers.[2]
-
Materials:
-
tert-Butyl ester substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath. This is crucial for controlling the reaction rate and improving selectivity.
-
Add TFA (5–20 eq, typically 10-50% v/v) dropwise to the stirred solution.[4][9] The amount of TFA can be titrated to optimize selectivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes.
-
Upon completion (typically 1-4 hours), carefully concentrate the reaction mixture in vacuo. Caution: TFA is corrosive.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with saturated NaHCO₃ solution until effervescence ceases to neutralize residual TFA.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify as necessary via crystallization or column chromatography.
-
-
Causality & Notes: The use of DCM as a solvent provides good solubility for many organic compounds and is inert to TFA. Lowering the temperature to 0 °C reduces the rate of cleavage of more stable groups like Boc, potentially allowing for selective t-Bu ester removal if the reaction is stopped promptly upon consumption of the starting material.
Protocol 3.1.2: Aqueous Phosphoric Acid (H₃PO₄)
Aqueous phosphoric acid is an environmentally benign and milder alternative to TFA.[4][10] It has been shown to selectively cleave t-Bu esters and ethers in the presence of Cbz groups, benzyl esters, and even TBDMS ethers.[10][11]
-
Best For: Substrates where TFA is too harsh; provides excellent selectivity over many other groups.
-
Materials:
-
tert-Butyl ester substrate
-
Phosphoric acid (85 wt% in H₂O)
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
To the tert-butyl ester substrate (1.0 eq), add 85 wt% aqueous phosphoric acid (5-10 volumes). The reaction is often run neat in the acid.
-
Heat the reaction mixture to 50–70 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with cold water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify as necessary.
-
-
Causality & Notes: This method leverages a weaker, less volatile acid. The biphasic or suspension nature of the reaction can be advantageous. It is particularly useful for its demonstrated tolerance of silyl ethers, which are often labile to TFA.[10]
Lewis Acid-Mediated Cleavage
Lewis acids offer an alternative mechanistic pathway that can dramatically alter selectivity profiles. They typically function by coordinating to the carbonyl oxygen, weakening the C-O bond without the high proton activity of strong Brønsted acids.
Protocol 3.2.1: Zinc Bromide (ZnBr₂) in DCM
ZnBr₂ has been successfully employed for the chemoselective hydrolysis of t-Bu esters.[5][6] While some reports show it can cleave Boc groups, its selectivity is highly substrate-dependent and it has been shown to be compatible with other protecting groups under specific conditions.[5][12][13]
-
Best For: Substrates where protic acids cause unwanted side reactions. Can offer selectivity in the presence of certain amine protecting groups.[5]
-
Materials:
-
tert-Butyl ester substrate
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM.
-
Add solid anhydrous ZnBr₂ (1.5–5.0 eq) to the solution.[5] The reaction is often a suspension.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction closely by TLC or LC-MS. Reaction times can be longer, ranging from 12 to 24 hours.[5]
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify as necessary.
-
-
Causality & Notes: ZnBr₂ is a moderately strong Lewis acid. Its mechanism likely involves coordination to the ester carbonyl, facilitating cleavage. The heterogeneous nature of the reaction in DCM can sometimes be beneficial for selectivity. It's crucial to use anhydrous ZnBr₂ as water can affect its reactivity.
Protocol 3.2.2: Cerium(III) Chloride / Sodium Iodide (CeCl₃·7H₂O / NaI)
This system is particularly noteworthy as it has been reported to selectively cleave t-Bu esters in the presence of N-Boc groups, reversing the typical selectivity seen with strong acids.[14]
-
Best For: Selective cleavage of t-Bu esters in molecules containing N-Boc groups.
-
Materials:
-
tert-Butyl ester substrate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium Iodide (NaI)
-
Acetonitrile (ACN)
-
-
Procedure:
-
In a flask, create a suspension of CeCl₃·7H₂O (1.5 eq) and NaI (1.3 eq) in acetonitrile.[14]
-
Reflux this suspension for at least 4 hours (or up to 24 hours for optimal complex formation) before adding the substrate.[14]
-
Add the substrate (1.0 eq) to the pre-refluxed mixture.
-
Continue refluxing and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and perform a standard aqueous workup and extraction.
-
Purify the resulting carboxylic acid.
-
-
Causality & Notes: The active reagent is believed to be a complex formed between the cerium salt and iodide. This Lewis acidic species coordinates to the ester and facilitates cleavage. The pre-refluxing step is critical for generating the active catalyst and achieving the desired selectivity.[14]
Thermal Cleavage
For robust molecules that can withstand high temperatures, thermal deprotection offers a reagent-free alternative. The mechanism involves an intramolecular elimination reaction (pyrolysis).
-
Best For: Simple, robust substrates lacking heat-sensitive functional groups.
-
Method: This method is often performed in high-boiling, inert solvents or neat, sometimes under continuous flow conditions at temperatures ranging from 120-240 °C.[15][16] The product acid is isolated after solvent removal. This is a specialized technique and is less general than solution-phase methods.
Selectivity and Orthogonality: A Comparative Summary
Choosing the right deprotection method is a matter of understanding orthogonality—the ability to remove one protecting group without affecting another.[3][17] The following table provides a comparative overview to guide decision-making.
| Method / Reagent | Target Group | Compatible Groups (Generally Stable) | Incompatible Groups (Often Cleaved) | Key Advantage |
| TFA / DCM (0 °C) | t-Bu Ester | Cbz, Benzyl (Bn) ether/ester, Fmoc, Acetals (sometimes), Silyl ethers (substrate dependent) | Boc, Trityl (Trt), t-Bu ether, some silyl ethers (e.g., TMS) | Fast, reliable, well-established[2][9] |
| Aqueous H₃PO₄ | t-Bu Ester | Cbz, Benzyl esters, TBDMS ethers, Acetals[10][11] | Highly acid-labile groups | Mild, environmentally benign, excellent selectivity profile[10] |
| ZnBr₂ / DCM | t-Bu Ester | PhF-protected amines, some ethers[5] | N-Boc, N-Trityl (often labile)[5][12][13] | Mild Lewis acid conditions, different selectivity from protic acids |
| CeCl₃·7H₂O / NaI | t-Bu Ester | N-Boc [14] | (Designed for selectivity over N-Boc) | Reverses standard acid selectivity, protecting N-Boc groups[14] |
| Thermal (High Temp) | t-Bu Ester | Non-thermally labile groups | Groups sensitive to high temperatures | Reagent-free, useful in flow chemistry[15] |
Troubleshooting and Strategic Planning
Even with established protocols, challenges can arise. A logical workflow can help navigate these issues.
Caption: Fig. 2: Decision workflow for method selection and troubleshooting.
Conclusion
The tert-butyl ester is a powerful tool in the synthetic chemist's arsenal, but its effective use hinges on a strategic approach to its removal. While strong acids like TFA provide a rapid and reliable method for deprotection, the demand for selectivity in complex molecules has driven the development of a diverse range of milder protic acid, Lewis acid, and thermal methods. By understanding the underlying AAL1 mechanism and the subtle differences in reactivity offered by each protocol, researchers can navigate the challenges of orthogonality and achieve the selective deprotection of the tert-butyl ester, preserving molecular integrity and ensuring the success of the overall synthetic campaign.
References
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
- Wu, Y., et al. (2006). Selective Cleavage of tert-Butyl Esters in the Presence of tert-Butyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids. Synlett.
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Various Authors. (2017). Discussion on t-butyl cation in TFA deprotection. Chemistry Stack Exchange. [Link]
-
Various Authors. Mild and Selective Methods for Cleavage of tert-Butyl Esters. ResearchGate Collection. [Link]
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
-
Gutmann, B., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Beilstein Journal of Organic Chemistry, 13, 2670-2676. [Link]
-
Organic Chemistry Portal. (2021). tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
-
University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Reagent Guides. [Link]
-
K. C. Nicolaou Group. Protecting Groups. Scripps Research. [Link]
-
Various Authors. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]
-
Gutmann, B., et al. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. [Link]
-
Various Authors. Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. ResearchGate. [Link]
-
Various Authors. Deprotection of the t-butyl ester group. ResearchGate. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Darlidea, V., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6931–6937. [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids. Reagent Guides. [Link]
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Application Notes and Protocols: Tert-butyl 2-(4-hydroxyphenoxy)acetate as a Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of the Tert-butyl 2-(4-hydroxyphenoxy)acetate Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel bioactive molecules. This compound has emerged as a valuable building block, offering a unique combination of a protected carboxylic acid functionality and a reactive phenolic hydroxyl group. This arrangement provides a strategic entry point for the synthesis of a diverse range of compounds, most notably those targeting the Peroxisome Proliferator-Activated Receptors (PPARs).
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions, yet readily cleavable under acidic conditions when desired. This allows for selective modification at the phenolic position without interference from the acidic proton of the carboxylic acid. The exposed phenolic hydroxyl group is a nucleophilic handle ripe for functionalization through classic and reliable synthetic transformations such as the Williamson ether synthesis and the Mitsunobu reaction.
These features make this compound an ideal starting material for the synthesis of fibrate-class drugs and other PPAR modulators. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Their mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] By activating PPARα, fibrates modulate the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the preparation of a key intermediate for fibrate-based PPARα agonists. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies and Mechanistic Insights
The primary utility of this compound lies in the selective functionalization of its phenolic hydroxyl group. Two powerful and widely used reactions for this purpose are the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson Ether Synthesis: A Classic and Reliable Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide or other electrophile with a good leaving group.
In the context of this compound, the first step is the deprotonation of the phenolic hydroxyl group with a suitable base to form the corresponding phenoxide. This phenoxide anion is a potent nucleophile that can then react with an appropriate electrophile to form the desired ether linkage.
Diagram 1: General Workflow for Williamson Ether Synthesis
Caption: A generalized workflow for the Williamson ether synthesis.
The Mitsunobu Reaction: Mild Conditions and Stereochemical Control
The Mitsunobu reaction provides an alternative and often milder method for forming ethers from alcohols and phenols. This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack.
A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, although this is not relevant for the planar phenol of our substrate. The reaction conditions are generally mild and neutral, making it compatible with a wide range of functional groups.
Diagram 2: Key Intermediates in the Mitsunobu Reaction
Caption: Simplified representation of the key steps in a Mitsunobu reaction.
Application Protocol 1: Synthesis of a Fibrate Analogue via Williamson Ether Synthesis
This protocol details the synthesis of tert-butyl 2-(4-(1-isopropoxy-2-methyl-1-oxopropan-2-yloxy)phenoxy)acetate, a key intermediate in the synthesis of fibrate-type PPARα agonists. The reaction involves the alkylation of this compound with isopropyl 2-bromo-2-methylpropanoate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 224.25 | 10.0 | 1.0 |
| Isopropyl 2-bromo-2-methylpropanoate | 225.09 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - |
| Ethyl acetate (EtOAc) | 88.11 | - | - |
| Brine (saturated aq. NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.24 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (40 mL) to the flask.
-
Addition of Electrophile: While stirring the suspension at room temperature, add isopropyl 2-bromo-2-methylpropanoate (2.70 g, 12.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane) to afford the pure tert-butyl 2-(4-(1-isopropoxy-2-methyl-1-oxopropan-2-yloxy)phenoxy)acetate.
Causality and Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenol.[3] Its insolubility in DMF can be advantageous as it simplifies the workup procedure.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[4]
-
Reaction Temperature: Heating the reaction to 80 °C increases the reaction rate without promoting significant side reactions.
-
Purification: Column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product.
Application Protocol 2: Mitsunobu Reaction for Ether Formation
This protocol provides an alternative method for the synthesis of a related ether, demonstrating the versatility of this compound. Here, we describe the reaction with a generic primary alcohol as the nucleophile.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 224.25 | 5.0 | 1.0 |
| Primary Alcohol (R-OH) | - | 6.0 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| Diethyl ether | 74.12 | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |
| Brine (saturated aq. NaCl) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.12 g, 5.0 mmol), the primary alcohol (6.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (1.52 g, 7.5 mmol) dropwise to the cooled solution with vigorous stirring. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (50 mL).
-
Washing: Wash the ether solution with saturated aqueous sodium bicarbonate (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.
Causality and Experimental Choices
-
Reagent Stoichiometry: An excess of the phosphine and azodicarboxylate is used to ensure complete activation of the phenol.
-
Order of Addition: The order of addition is crucial in a Mitsunobu reaction. The alcohol (in this case, the phenol), nucleophile, and phosphine are typically mixed before the addition of the azodicarboxylate to pre-form the necessary intermediates.
-
Solvent: THF is a common solvent for Mitsunobu reactions as it dissolves all the reagents and is relatively unreactive under the reaction conditions.
-
Workup: The aqueous washes are important to remove any unreacted starting materials and water-soluble byproducts. The separation of the product from triphenylphosphine oxide can sometimes be challenging and may require careful chromatography.
Conclusion
This compound is a strategically designed building block that offers a convenient and efficient entry point for the synthesis of a variety of bioactive molecules, particularly PPAR modulators. The protocols detailed in this application note for the Williamson ether synthesis and the Mitsunobu reaction provide reliable and reproducible methods for the functionalization of this versatile scaffold. The careful selection of reagents and reaction conditions, as explained in the rationale for each step, is critical for achieving high yields and purity of the desired products. By leveraging the unique properties of this compound, researchers can accelerate their drug discovery efforts in the pursuit of novel therapeutics for metabolic and inflammatory diseases.
References
-
Organic Syntheses. Williamson Ether Synthesis. Available from: [Link]
- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
PMC - NIH. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]
- Google Patents. EP2170801B1 - Novel method of synthesizing fenofibrate.
-
Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]
-
YouTube. Williamson Ether Synthesis. Available from: [Link]
-
PMC - NIH. tert-Butyl 2-(4-nitrophenoxy)acetate. Available from: [Link]
-
SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]
-
PubMed. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Available from: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of a Peroxime Proliferator Activated Receptor (PPAR) ??/?? Agonist via Stereocontrolled Williamson Ether Synthesis and Stereospecific S N 2 Reaction of S -2-Chloro Propionic Acid with Phenoxides. Available from: [Link]
-
PMC - PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of L-tyrosine-based PPAR gamma agonists with reduced molecular weight. Available from: [Link]
-
PubMed. Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome. Available from: [Link]
-
PMC - NIH. 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Available from: [Link]
-
MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]
-
ResearchGate. Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators. Available from: [Link]
-
PubMed. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Available from: [Link]
-
PMC - PubMed Central - NIH. Chemistory of Fibrates. Available from: [Link]
-
StatPearls - NCBI Bookshelf - NIH. Fibrate Medications. Available from: [https://www.ncbi.nlm.nih.gov/books/NBK5382 fibrates/]([Link] fibrates/)
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Application Notes and Protocols for Tert-butyl 2-(4-hydroxyphenoxy)acetate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Tert-butyl 2-(4-hydroxyphenoxy)acetate as a versatile building block and investigational compound in drug discovery. This document outlines its synthesis, rationale for use in key therapeutic areas, and detailed protocols for in vitro evaluation.
Introduction: A Scaffold of Therapeutic Potential
This compound is a phenolic ester derivative with a molecular structure primed for exploration in medicinal chemistry. The molecule incorporates a phenolic hydroxyl group, a known pharmacophore for antioxidant and anti-inflammatory activities, and a tert-butyl ester moiety. The tert-butyl group can enhance solubility in organic solvents and provide steric hindrance, potentially influencing ligand-receptor interactions and metabolic stability. These structural features suggest its utility as a scaffold for the development of novel therapeutics targeting a range of diseases.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-hydroxyphenoxyacetic acid with tert-butanol under acidic catalysis. This straightforward reaction allows for the accessible production of the parent compound and a basis for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Application 1: Investigation of Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition
Scientific Rationale: The 4-hydroxyphenoxy moiety is a common structural feature in compounds with anti-inflammatory properties. One of the key targets in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[1][2] The phenolic hydroxyl group of this compound can potentially interact with the active site of COX-2, inhibiting its enzymatic activity.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Hydrogen atom donation by a phenolic antioxidant.
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Quercetin or Ascorbic Acid (positive control) [3]* Methanol or Ethanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of the positive control (e.g., Quercetin) in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
-
Assay:
-
In a 96-well plate, add different concentrations of the test compound and the positive control.
-
Add the DPPH working solution to each well.
-
Include a control well containing only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
| Compound | Reported IC50 for DPPH Scavenging |
| Quercetin | ~19 µM [4] |
Application 3: Assessment of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity
Scientific Rationale: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. [5]Agonists of PPARγ, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes. The phenoxyacetic acid scaffold is present in some known PPAR agonists. Therefore, this compound and its derivatives are valuable candidates for screening as novel PPARγ modulators.
Experimental Workflow: PPARγ Reporter Assay
Caption: Workflow for a PPARγ luciferase reporter assay.
Detailed Protocol: PPARγ Luciferase Reporter Assay
Materials:
-
This compound
-
Rosiglitazone (positive control) * Mammalian cell line (e.g., HEK293T, HepG2)
-
PPARγ expression vector
-
Luciferase reporter plasmid with a Peroxisome Proliferator Response Element (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or Rosiglitazone.
-
Include a vehicle control (DMSO).
-
-
Luciferase Assay:
-
After an incubation period of 24-48 hours, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the compound concentration.
-
Determine the half-maximal effective concentration (EC50) value using a non-linear regression analysis.
-
| Compound | Reported EC50 for PPARγ Activation |
| Rosiglitazone | ~60 nM |
Conclusion
This compound represents a promising starting point for drug discovery campaigns. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive scaffold for the development of novel anti-inflammatory, antioxidant, and metabolic-modulating agents. The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this and related compounds, enabling a data-driven approach to lead optimization and candidate selection.
References
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). Journal of Food Biochemistry. [Link]
-
Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. (n.d.). PubMed. [Link]
-
Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. (n.d.). ResearchGate. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. [Link]
-
Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. (2017). ResearchGate. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. [Link]
-
Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (2022). MDPI. [Link]
-
COX 2 pathway: Significance and symbolism. (2025). Wisdom Library. [Link]
-
Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. (n.d.). NEHU. [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2005). Acta Pharmacologica Sinica. [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2019). Biotechnology Reports. [Link]
-
IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). (n.d.). ResearchGate. [Link]
-
Mechanism action of phenolic compounds as an antioxidant agent. (2024). ResearchGate. [Link]
-
Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (2009). Nutrition and Cancer. [Link]
-
Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2017). Frontiers in Microbiology. [Link]
-
IC50 value of quercetin as standard. (n.d.). ResearchGate. [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). International Journal of Creative Research Thoughts. [Link]
-
Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]
-
A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. (2003). Metabolism. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]
-
Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome. (2018). Expert Opinion on Investigational Drugs. [Link]
-
Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex. (2013). Iranian Journal of Pharmaceutical Research. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo. (2007). Endocrinology. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2013). ACS Medicinal Chemistry Letters. [Link]
-
tert-Butyl 2-(4-nitrophenoxy)acetate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Drug preparation for MTT assay? (2024). ResearchGate. [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 5. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antioxidant Compounds from Tert-butyl 2-(4-hydroxyphenoxy)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging a Versatile Precursor for Antioxidant Development
Tert-butyl 2-(4-hydroxyphenoxy)acetate is a valuable starting material in the synthesis of novel antioxidant compounds. Its structure, featuring a reactive phenolic hydroxyl group and a tert-butyl ester, offers multiple avenues for chemical modification to enhance its radical-scavenging capabilities. This guide provides detailed protocols for the synthesis of new antioxidant candidates from this precursor, focusing on scientifically sound methodologies and the rationale behind experimental choices. The protocols detailed herein are designed to be reproducible and adaptable for further derivatization and optimization in a research and drug development setting.
The primary antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance within the aromatic ring. The efficacy of phenolic antioxidants can be significantly enhanced by the introduction of specific functional groups that increase the electron density on the phenol ring, stabilize the resulting phenoxy radical, or introduce additional radical-scavenging moieties.
This document will explore two primary synthetic strategies for modifying this compound:
-
Williamson Ether Synthesis: To introduce sterically hindering and electron-donating groups via O-alkylation of the phenolic hydroxyl.
-
Mannich Reaction: To introduce aminoalkyl groups ortho to the phenolic hydroxyl, which can contribute to the compound's antioxidant and other biological activities.
Part 1: Synthesis of Hindered Phenolic Antioxidants via Williamson Ether Synthesis
The introduction of bulky alkyl groups, particularly tert-butyl groups, ortho to the phenolic hydroxyl group creates "hindered phenols." This steric hindrance enhances the stability of the phenoxy radical, preventing it from participating in pro-oxidant activities and thereby increasing its overall antioxidant efficacy.
Reaction Scheme: O-Alkylation of this compound
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol (in this case, a phenol) and an alkyl halide in the presence of a base.[1][2]
Caption: Williamson Ether Synthesis for O-Alkylation.
Protocol 1: Synthesis of Tert-butyl 2-(4-((2,4,6-trimethylbenzyl)oxy)phenoxy)acetate
This protocol details the synthesis of a hindered phenolic antioxidant by reacting this compound with 2,4,6-trimethylbenzyl chloride.
Materials:
-
This compound (1.0 eq)
-
2,4,6-trimethylbenzyl chloride (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of 2,4,6-trimethylbenzyl chloride.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Tert-butyl 2-(4-((2,4,6-trimethylbenzyl)oxy)phenoxy)acetate.
Part 2: Synthesis of Multifunctional Antioxidants via the Mannich Reaction
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde, and a secondary amine.[3][4][5] This reaction introduces an aminoalkyl group onto the aromatic ring, which can enhance the antioxidant properties and introduce other favorable pharmacological characteristics.[6][7]
Reaction Scheme: Aminomethylation of this compound
Caption: Mannich Reaction for Aminomethylation.
Protocol 2: Synthesis of Tert-butyl 2-(4-hydroxy-3-(piperidin-1-ylmethyl)phenoxy)acetate
This protocol describes the synthesis of a Mannich base derivative by reacting this compound with formaldehyde and piperidine.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.5 eq)
-
Piperidine (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Addition of Reagents: Cool the solution in an ice bath and add piperidine, followed by the dropwise addition of the formaldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Mannich base.
Part 3: Evaluation of Antioxidant Activity
The antioxidant efficacy of the newly synthesized compounds should be evaluated using established in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for this purpose.
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[8]
Materials:
-
Synthesized antioxidant compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the synthesized compounds and the positive control in methanol at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solutions of the test compounds and the positive control to obtain a range of concentrations.
-
-
Assay:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds, positive control, or methanol (as a blank) to the wells.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
Plot the percentage of inhibition against the concentration of the test compounds and the positive control to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Illustrative Antioxidant Activity
The following table provides a representative comparison of the antioxidant activity of the parent compound and hypothetical derivatives, illustrating the potential enhancement in radical scavenging capacity.
| Compound | Synthetic Route | IC₅₀ (µg/mL) |
| This compound | Starting Material | > 200 |
| Tert-butyl 2-(4-((2,4,6-trimethylbenzyl)oxy)phenoxy)acetate | Williamson Ether Synthesis | 85.6 |
| Tert-butyl 2-(4-hydroxy-3-(piperidin-1-ylmethyl)phenoxy)acetate | Mannich Reaction | 62.3 |
| Butylated Hydroxytoluene (BHT) | Reference Compound | 45.2 |
Note: The IC₅₀ values presented are for illustrative purposes and will vary depending on the specific synthesized compounds and assay conditions.[9][10][11][12][13]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel antioxidant compounds derived from this compound. The Williamson ether synthesis and Mannich reaction are versatile tools for introducing chemical moieties that can significantly enhance the radical-scavenging properties of the parent molecule.
Further research should focus on:
-
Exploring a wider range of substituents: Utilizing various alkyl halides in the Williamson ether synthesis and different secondary amines in the Mannich reaction to create a library of derivatives.
-
Multi-step syntheses: Combining these reactions to generate molecules with multiple functional groups for potentially synergistic antioxidant effects.
-
In-depth structure-activity relationship (SAR) studies: To elucidate the key structural features that contribute to enhanced antioxidant activity.
-
Evaluation in more complex biological systems: To assess the cytoprotective effects of the most promising compounds in cell-based assays.
By systematically applying these synthetic and analytical methodologies, researchers can effectively leverage this compound as a platform for the discovery and development of novel and potent antioxidant agents for therapeutic and industrial applications.
References
-
Kobrin, V. S., et al. "Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method." Chemistry for Sustainable Development, vol. 11, no. 2, 2003, pp. 217-221. [Link]
-
Mannich Reaction. L.S.College, Muzaffarpur. [Link]
-
Williamson Ether Synthesis. Pharmapproach. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]
-
IC50 values of the evaluated compounds. ResearchGate. [Link]
-
Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. [Link]
-
Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. Molecules. [Link]
-
2,6-Di-tert-butylphenol - Wikipedia. Wikipedia. [Link]
-
DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Natural Product Communications. [Link]
-
Antioxidant Activity of Natural Hydroquinones. Antioxidants. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
DPPH free radical scavenging activity of compounds 1-17. ResearchGate. [Link]
-
2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. ResearchGate. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. [Link]
-
Recent advances in biological applications of mannich bases — An overview. Research Square. [Link]
-
Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Antioxidants. [Link]
-
Mannich bases – Knowledge and References. Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
-
Synthesis, Characterization, of Antioxidant Activity Mannich Bases from 2-Benzoxalinones. ResearchGate. [Link]
-
Antioxidant effect with IC50 values of DPPH, hydrogen peroxide, TAC,... ResearchGate. [Link]
-
Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 -[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene) cyclohexan-1-one) and Its Analogs. Journal of Applied Pharmaceutical Science. [Link]
-
Correlations between the IC 50 values of antioxidant activities, phenolics and flavonoids content of S.asper. ResearchGate. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]
-
Preparation of modified hindered phenol antioxidants. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Solid-phase peptide synthesis utilizing tert-butyl ester protection
An Application Guide to Solid-Phase Peptide Synthesis Utilizing tert-Butyl Ester Protection
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the principles and practice of Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc/tBu orthogonal strategy. We will delve into the rationale behind using tert-butyl (tBu) esters for side-chain protection of acidic amino acids, provide validated protocols for synthesis and cleavage, and address common challenges to ensure the successful synthesis of high-purity peptides.
The Principle of Orthogonality: The Cornerstone of Fmoc/tBu SPPS
Modern peptide synthesis relies on a robust and selective use of protecting groups. The most widely adopted strategy, Fmoc/tBu SPPS, is built upon the concept of orthogonality .[1][2] This principle dictates that the different classes of protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting the others.[2][3]
In this strategy:
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by a base, typically a solution of piperidine in an organic solvent.[4][5]
-
Permanent Side-Chain Protection: Reactive amino acid side chains are masked with acid-labile protecting groups, predominantly based on the tert-butyl (tBu) moiety.[2][5] These groups are completely stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[6][7]
This orthogonal scheme is the key to the stepwise, controlled elongation of the peptide chain, preventing unwanted side reactions and ensuring the integrity of the final product.[1][7]
The Role of tert-Butyl Esters for Aspartic and Glutamic Acid
Aspartic acid (Asp) and glutamic acid (Glu) possess carboxylic acid functional groups in their side chains. These must be protected to prevent them from interfering with the primary peptide bond formation at the C-terminus. The tert-butyl ester is the standard protection for these residues (Asp(OtBu), Glu(OtBu)) within the Fmoc/tBu framework.[1][8][9]
Advantages:
-
Orthogonality: As discussed, the tBu ester is completely stable during the repetitive base-mediated Fmoc deprotection steps.[6][7]
-
Efficient Cleavage: It is readily removed during the final TFA cleavage step.[10][11]
-
Reduced Side Reactions: The steric bulk of the tBu group helps to minimize certain side reactions during synthesis compared to other ester types.
However, a critical side reaction, particularly with Asp(OtBu), is aspartimide formation , which will be discussed in the troubleshooting section.[4][11]
The SPPS Workflow: A Step-by-Step Deconstruction
The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of three main stages: deprotection, activation/coupling, and washing.
Protocol 1: Standard SPPS Coupling Cycle
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place the pre-loaded resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Causality: The first short treatment removes the majority of the Fmoc group, while the second, longer treatment ensures complete deprotection, which is critical for preventing deletion sequences.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. Piperidine is a base and will neutralize the activated carboxylic acid in the next step if not completely removed.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH, 0.4 mmol, 4 eq.) and an activating agent (e.g., HBTU, 0.38 mmol, 3.8 eq.) in 1.5 mL of DMF.
-
Add a base, N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.), to the activation mixture. The solution will typically turn yellow.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.[12]
-
Causality: HBTU is a uronium salt-based activating agent that reacts with the amino acid's carboxyl group to form a highly reactive intermediate, facilitating rapid amide bond formation. DIEA acts as a non-nucleophilic base to activate the system and neutralize any salts formed.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to prepare for the next cycle or final cleavage.
-
-
Monitoring Reaction Completion (Kaiser Test):
-
Take a small sample of resin beads after the coupling step.
-
Wash them thoroughly with ethanol.
-
Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine solutions.
-
Heat at 100°C for 5 minutes.
-
Interpretation: A blue color indicates the presence of a free primary amine (incomplete coupling). A yellow/colorless result signifies a complete reaction (no free amine). This validation step is crucial for ensuring the quality of the synthesis at each cycle.
-
The Final Step: Cleavage and Global Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the tBu esters. This is achieved with a strong acid cocktail, typically based on Trifluoroacetic Acid (TFA).
The Challenge: Reactive tert-Butyl Cations
The cleavage of tBu groups generates highly reactive electrophilic tert-butyl cations (tBu⁺) .[2][6] These cations can attack nucleophilic side chains within the peptide, leading to irreversible modifications.[13][14]
To prevent these unwanted modifications, scavengers are added to the cleavage cocktail. These are nucleophilic molecules designed to trap the tBu cations before they can react with the peptide.[6][10]
| Scavenger | Target Residue(s) / Purpose | Typical Concentration |
| Water (H₂O) | General scavenger, reacts with tBu⁺ to form tert-butanol. Also helps dissolve the peptide. | 2.5 - 5.0% |
| Triisopropylsilane (TIS) | Reduces tBu⁺ to inert isobutane. Very effective for preventing Trp alkylation. | 2.5 - 5.0% |
| 1,2-Ethanedithiol (EDT) | Scavenges tBu⁺ and helps prevent Met oxidation and Trp modification. | 2.5% |
| Thioanisole | Scavenges tBu⁺, particularly useful for protecting Met and Trp. | 2.5 - 5.0% |
Data adapted from various sources.[6][15]
Protocol 2: Standard Cleavage and Precipitation
-
Preparation:
-
After the final wash, dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail. A standard, robust cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[15] If the peptide contains Met or Cys, adding EDT (2.5%) is recommended.
-
Safety Note: Always work with TFA in a certified chemical fume hood. It is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Causality: This duration is typically sufficient to cleave the peptide from the resin and remove all tBu-based protecting groups. Peptides containing multiple Arg(Pbf) residues may require longer cleavage times.[15]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide into a fresh conical tube.
-
Add the TFA solution dropwise to a 10-fold excess of cold (0°C) diethyl ether or methyl tert-butyl ether (MTBE).
-
A white precipitate (the crude peptide) should form.
-
Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Post-Cleavage Analysis:
Troubleshooting and Advanced Considerations
Aspartimide Formation
The most significant side reaction associated with Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate. This is catalyzed by the base (piperidine) used for Fmoc deprotection. The aspartimide can then re-open to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is often difficult to separate via HPLC.[4]
Mitigation Strategies:
-
Use of Additives: Adding a weak acid like formic acid to the piperidine deprotection solution can help suppress aspartimide formation.[11]
-
Alternative Protecting Groups: For particularly sensitive sequences, using advanced protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can significantly reduce aspartimide formation compared to Fmoc-Asp(OtBu)-OH.
-
Backbone Protection: For Asp-Gly sequences, which are highly prone to this side reaction, using a dipeptide building block with backbone protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) is the most effective solution.[4]
Conclusion
The Fmoc/tBu strategy, with its reliance on tert-butyl ester protection for acidic residues, remains the gold standard for solid-phase peptide synthesis. Its success hinges on a thorough understanding of the underlying chemistry—the principles of orthogonality, the mechanisms of protection and deprotection, and the potential for side reactions. By employing validated protocols, incorporating crucial monitoring steps, and utilizing appropriate scavenger cocktails, researchers can effectively troubleshoot and optimize their syntheses to produce high-purity peptides for a wide range of applications in research and drug development.
References
-
Title: Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis Source: Advent Chembio URL: [Link]
-
Title: Unlock Peptide Synthesis Excellence with Fmoc-Glu(OtBu)-OH: A Comprehensive Guide Source: Fmoc-amino-acids.com URL: [Link]
-
Title: Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis Source: LabMart URL: [Link]
-
Title: Fmoc-Glu(OtBu)-OH; CAS C24H27NO6 Source: Aapptec Peptides URL: [Link]
-
Title: CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH; N-Fmoc-L-glutamic acid γ-tert-butyl ester Source: Aapptec Peptides URL: [Link]
-
Title: The Indispensable Role of Fmoc-Asp(OtBu)-OH in Modern Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: ACS Publications URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
-
Title: t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group Source: National Library of Medicine URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: National Library of Medicine (PMC) URL: [Link]
-
Title: Peptide synthesis - Acid group protection Source: Química Organica.org URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
-
Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Source: ResearchGate URL: [Link]
-
Title: Side reactions in solid-phase peptide synthesis and their applications Source: PubMed URL: [Link]
-
Title: What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Source: ResearchGate URL: [Link]
-
Title: Methods and protocols of modern solid phase peptide synthesis Source: Humana Press URL: [Link]
-
Title: Fmoc-Asp(OtBu)-OH, N-Fmoc-L-aspartic acid beta-t-butyl ester Source: Aapptec Peptides URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-butyl 2-(4-hydroxyphenoxy)acetate Synthesis
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Welcome to the technical support center for the synthesis of tert-butyl 2-(4-hydroxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common Williamson ether synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to achieve higher yields and purity.
Understanding the Reaction: A Mechanistic Overview
The synthesis of this compound from hydroquinone and tert-butyl bromoacetate is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the first step, a base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide leaving group to form the desired ether linkage.
However, due to the presence of two hydroxyl groups on hydroquinone and the potential for side reactions, optimizing the yield and minimizing impurities can be challenging. This guide will address the most common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common frustration and can stem from several factors:
-
Incomplete Deprotonation: The phenoxide is the key nucleophile. If the base is not strong enough or used in insufficient quantity, a significant portion of the hydroquinone will remain unreacted. While milder bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can ensure complete deprotonation.[2][3][4] However, be aware that stronger bases can also promote side reactions.
-
Side Reactions: The primary competing reaction is the E2 (bimolecular elimination) of tert-butyl bromoacetate, which is favored by strong, sterically hindered bases.[5] Additionally, C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen, can occur, although it is less common with phenoxides.[6][7]
-
Reaction Conditions: The Williamson ether synthesis is sensitive to temperature and reaction time. A typical laboratory procedure is conducted at 50-100°C for 1-8 hours.[1] Insufficient heating or time may lead to an incomplete reaction. Conversely, excessively high temperatures can promote decomposition and side reactions.
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred because they solvate the cation of the base but leave the nucleophilic phenoxide anion relatively "naked" and more reactive.[9][10] Protic solvents, such as water or alcohols, can form hydrogen bonds with the phenoxide, creating a "solvent cage" that hinders its nucleophilicity and slows down the reaction.[10][11]
Q2: I'm observing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?
The formation of 1,4-bis(tert-butoxycarbonylmethoxy)benzene is a common issue due to the two hydroxyl groups on hydroquinone. To favor mono-alkylation:
-
Control Stoichiometry: Use a molar excess of hydroquinone relative to tert-butyl bromoacetate. A 2:1 or even 3:1 ratio of hydroquinone to the alkylating agent can statistically favor the mono-substituted product.
-
Slow Addition: Adding the tert-butyl bromoacetate slowly to the reaction mixture containing the deprotonated hydroquinone can help maintain a low concentration of the alkylating agent, further reducing the likelihood of a second alkylation event.
Q3: My product is difficult to purify. What are the common impurities and how can I remove them?
Common impurities include unreacted hydroquinone, the dialkylated byproduct, and potentially byproducts from the elimination of tert-butyl bromoacetate.
-
Workup Procedure: A thorough aqueous workup is crucial. Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove unreacted hydroquinone by converting it to its more water-soluble salt. Subsequent washes with water and brine will remove residual base and inorganic salts.
-
Chromatography: Column chromatography is often the most effective method for separating the desired mono-alkylated product from the starting material and the dialkylated byproduct. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed (only starting materials observed) | 1. Ineffective Base: The chosen base may be too weak to deprotonate the phenol sufficiently.[3] 2. Wet Reagents/Solvent: Moisture can neutralize strong bases like NaH.[12] | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[3] 2. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents. |
| Low Yield with significant unreacted hydroquinone | Incomplete Deprotonation: Insufficient amount or strength of the base. | Increase the molar equivalents of the base or switch to a stronger base. |
| Formation of a significant amount of alkene byproduct | E2 Elimination: The use of a strong, sterically hindered base or high reaction temperatures can favor elimination.[5] | Use a less sterically hindered base. While tert-butoxide is a common strong base, it is bulky and can promote E2.[13] Consider NaOH or K₂CO₃. Optimize the temperature to the lowest effective point. |
| Presence of both mono- and di-substituted products | Stoichiometry: Using a 1:1 or excess of the alkylating agent. | Use a molar excess of hydroquinone (e.g., 2-3 equivalents). Add the tert-butyl bromoacetate dropwise over a period of time. |
| Difficulty in isolating the product during workup | Emulsion Formation: This can occur during the aqueous extraction steps. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Hydroquinone
-
tert-Butyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add hydroquinone (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Alkylation: To the stirring suspension, add tert-butyl bromoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) to remove unreacted hydroquinone, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Phase Transfer Catalysis: An Alternative Approach
For reactions where solubility is a significant issue, or to avoid harsh, anhydrous conditions, phase-transfer catalysis (PTC) offers a valuable alternative.[12][14] A phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.[1][15] This can lead to faster reaction rates, milder conditions, and can eliminate the need for expensive and hazardous anhydrous solvents, aligning with the principles of green chemistry.[12][15]
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 674. [Link]
-
Jetir. (2019). Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Quora. What is the effect of solvent on SN2?. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
NIH. tert-Butyl 2-(4-nitrophenoxy)acetate. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
ACS Publications. A Multifunctional Prodrug with the DNA Damage Amplification Effect for Inducing Immunogenic Cell Death. [Link]
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ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Science.gov. tert-butyl hydroquinone tbhq: Topics by Science.gov. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
lookchem. Cas 42806-92-8,this compound. [Link]
-
Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. [Link]
-
Supporting Information. [Link]
-
PrepChem.com. Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
- Google Patents.
-
Organic Syntheses. Acetic acid, tert-butyl ester. [Link]
-
Reddit. Is this reaction and this synthesis correct? : r/OrganicChemistry. [Link]
-
Study.com. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jetir.org [jetir.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase transfer catalysis | PPTX [slideshare.net]
Common side products in the synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Technical Support Center: Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which is typically achieved via a Williamson ether synthesis.[1][2] Our goal is to help you diagnose and resolve common issues, with a primary focus on the formation and mitigation of reaction side products.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section is designed to address specific problems you may observe during your experiment, from unexpected analytical results to low product yields.
Problem 1: Low Yield of this compound
A diminished yield of the target mono-alkylated product is the most common challenge. This is often due to the formation of a significant side product or an incomplete reaction.
-
Possible Cause A: Over-alkylation leading to 1,4-Bis(tert-butoxycarbonylmethoxy)benzene
-
Explanation: Hydroquinone possesses two acidic phenolic protons. After the first hydroxyl group is alkylated to form the desired product, the second hydroxyl group can also react with tert-butyl bromoacetate, especially if an excess of the alkylating agent or base is present. This results in the formation of a dialkylated byproduct. Statistically, controlling mono-alkylation of a symmetric difunctional starting material is inherently challenging.
-
Troubleshooting & Solution:
-
Stoichiometry Control: Use a molar excess of hydroquinone relative to tert-butyl bromoacetate (e.g., 2-4 equivalents of hydroquinone). This increases the probability that the bromoacetate will react with a molecule of starting material rather than the already-formed product.
-
Controlled Addition: Add the tert-butyl bromoacetate solution dropwise to the reaction mixture containing hydroquinone and the base. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
-
Base Selection: Use a base that is just strong enough to deprotonate the phenol, such as potassium carbonate (K₂CO₃).[3] Very strong bases can lead to higher concentrations of the hydroquinone dianion, increasing the rate of the second alkylation.
-
-
-
Possible Cause B: Incomplete Reaction
-
Explanation: An incomplete reaction will leave unreacted hydroquinone and tert-butyl bromoacetate in the reaction mixture, reducing the yield of the desired product. This can be due to insufficient reaction time, low temperature, or inadequate base.
-
Troubleshooting & Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting reagent (tert-butyl bromoacetate) is no longer observed.
-
Temperature Adjustment: While the Williamson ether synthesis is often run at room temperature or slightly elevated temperatures, ensure the temperature is sufficient for the chosen solvent and base system to facilitate the Sₙ2 reaction.[1][4]
-
Ensure Anhydrous Conditions: Water in the reaction can consume the base and hydrolyze the alkylating agent. Ensure all glassware is dried and use anhydrous solvents.
-
-
Problem 2: Product is Contaminated with Colored Impurities
The appearance of a yellow, brown, or purple hue in the crude or even purified product indicates the presence of colored impurities.
-
Possible Cause: Oxidation of Hydroquinone
-
Explanation: Hydroquinone is highly susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). It can be oxidized to p-benzoquinone, which is a yellow solid.[5][6][7] This quinone can further react or polymerize to form more complex, colored impurities.
-
Troubleshooting & Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.
-
Use Fresh Reagents: Use freshly opened or purified hydroquinone, as older stock may already be partially oxidized.
-
Workup Considerations: During the aqueous workup, minimize the time the product is in a basic aqueous solution. Neutralize the reaction mixture promptly before extraction.
-
-
Problem 3: Presence of an Acidic Impurity and/or Low Mass Ions in MS
Observing a byproduct that is soluble in aqueous base and has a lower mass than the expected product can be indicative of ester hydrolysis.
-
Possible Cause: Hydrolysis of the Tert-butyl Ester
-
Explanation: The tert-butyl ester is a protecting group that is known to be labile under acidic conditions.[8][9] If the reaction workup involves a strong acidic wash, or if the product is subjected to acidic conditions during purification (e.g., on silica gel for extended periods), the ester can be cleaved to form 2-(4-hydroxyphenoxy)acetic acid and isobutylene gas.
-
Troubleshooting & Solution:
-
Neutral Workup: Perform the aqueous workup under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate for washes instead of strong acids.[10]
-
Purification Strategy: When using silica gel chromatography, consider adding a small amount of a neutral amine, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Avoid High Temperatures: Avoid excessive heat during solvent evaporation, as this can sometimes promote elimination/hydrolysis reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect?
The most prevalent side product is typically the dialkylated species, 1,4-Bis(tert-butoxycarbonylmethoxy)benzene. Its formation is a direct consequence of the two reactive sites on the hydroquinone starting material.
Q2: My NMR spectrum shows two sets of aromatic doublets and two singlets for the -OCH₂- and t-Butyl groups. What does this indicate?
This pattern strongly suggests a mixture of your desired mono-substituted product and the di-substituted byproduct. The mono-product will show a more complex aromatic splitting pattern due to asymmetry, while the symmetric di-product will show a single set of aromatic peaks (often appearing as a singlet or a simple AA'BB' system depending on the solvent and spectrometer resolution).
Q3: How can I effectively remove the 1,4-Bis(tert-butoxycarbonylmethoxy)benzene byproduct?
Purification via column chromatography on silica gel is the most effective method. The dialkylated product is less polar than the desired mono-alkylated product (which still has a free hydroxyl group). Therefore, the dialkylated product will elute first. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will provide the best separation.[10][11]
Q4: Can I use a stronger base like Sodium Hydride (NaH) to speed up the reaction?
While NaH can be used, it significantly increases the risk of dialkylation by rapidly forming the hydroquinone dianion. It also increases the risk of hydroquinone oxidation if reaction conditions are not strictly anaerobic. For selective mono-alkylation, a milder base like K₂CO₃ is generally recommended.
Q5: Why did my reaction mixture turn dark purple/black?
A very dark color is a strong indicator of significant hydroquinone oxidation.[5] This suggests that oxygen was present in the reaction vessel. While the product may still be salvageable through careful purification (e.g., treatment with activated carbon followed by chromatography), it is best to restart the reaction with stricter exclusion of air.
Data & Visualization
Table 1: Common Products and Byproducts in the Synthesis
| Compound Name | Structure | Key Analytical Features (¹H NMR, CDCl₃) | Elution Order (Normal Phase) |
| 1,4-Bis(tert-butoxycarbonylmethoxy)benzene | O(C(C)=O)COCC1=CC=C(OCC(=O)OC(C)(C)C)C=C1 | Aromatic protons appear as a singlet (~6.8-6.9 ppm). Single -OCH₂- singlet (~4.5 ppm). Single t-Butyl singlet (~1.5 ppm). | 1st (Least Polar) |
| This compound | CC(C)(C)OC(=O)COC1=CC=C(O)C=C1 | Two distinct aromatic doublets (~6.7-6.8 ppm). -OCH₂- singlet (~4.4 ppm). t-Butyl singlet (~1.5 ppm). Broad -OH singlet. | 2nd (Intermediate Polarity) |
| Hydroquinone | OC1=CC=C(O)C=C1 | Aromatic protons appear as a singlet (~6.7 ppm). Two broad -OH singlets. | 3rd (Most Polar) |
| 2-(4-hydroxyphenoxy)acetic acid | OC1=CC=C(OCC(=O)O)C=C1 | Similar aromatic and -OCH₂- signals to the ester product but lacks the t-Butyl singlet. Very broad carboxylic acid proton (>10 ppm). | Does not elute well / Streaks |
Diagrams
Caption: Reaction pathways in the synthesis of this compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. US9630899B1 - Process for producing hydroquinone and derivates - Google Patents [patents.google.com]
- 6. Prostaglandin H synthase catalyzed oxidation of hydroquinone to a sulfhydryl-binding and DNA-damaging metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
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- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of Tert-butyl 2-(4-hydroxyphenoxy)acetate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-butyl 2-(4-hydroxyphenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification outcomes. The methodologies and explanations provided herein are based on established chromatographic principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of this compound. Each problem is presented in a question-and-answer format, offering detailed, step-by-step solutions and the scientific reasoning behind them.
Q1: My compound, this compound, is running too fast (high Rf) or too slow (low Rf) on the TLC plate with my initial solvent system. How do I select the optimal mobile phase?
A1: Achieving an optimal retention factor (Rf) is crucial for good separation. An ideal Rf value for the target compound on a Thin-Layer Chromatography (TLC) plate is typically between 0.2 and 0.4.
-
If the Rf is too high (> 0.5): Your solvent system is too polar. The mobile phase is competing too strongly for the stationary phase, causing your compound to move with the solvent front. To remedy this, decrease the polarity of the mobile phase. For a common solvent system like ethyl acetate/hexane, you would decrease the proportion of the more polar solvent, ethyl acetate.[1][2]
-
If the Rf is too low (< 0.2) or the spot remains at the baseline: Your solvent system is not polar enough. The compound has a stronger affinity for the silica gel than the mobile phase. To increase the Rf, you need to increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in an ethyl acetate/hexane system).[3][4]
Systematic Approach to Solvent System Selection:
-
Start with a standard non-polar/polar mixture: A good starting point for a compound like this compound, which has both polar (hydroxyl and ester groups) and non-polar (tert-butyl and phenyl groups) characteristics, is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.[2] Begin with a ratio of 20-30% EtOAc in hexanes.
-
Run a TLC: Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent system.
-
Analyze the Rf: Visualize the spots under UV light or by staining. If the Rf of your target compound is not in the optimal range, adjust the solvent ratio accordingly.
-
Iterate: Make small, incremental changes to the solvent ratio (e.g., 5-10% increments of the polar solvent) and re-run the TLC until the desired Rf is achieved.
| Problem | Cause | Solution | Example Solvent Adjustment (EtOAc/Hexane) |
| High Rf (e.g., 0.8) | Solvent system is too polar. | Decrease the polarity. | Change from 50:50 EtOAc/Hexane to 30:70 EtOAc/Hexane. |
| Low Rf (e.g., 0.1) | Solvent system is not polar enough. | Increase the polarity. | Change from 10:90 EtOAc/Hexane to 20:80 EtOAc/Hexane. |
Q2: I'm observing significant peak tailing for my compound during column chromatography. What causes this and how can I fix it?
A2: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For a molecule like this compound, the phenolic hydroxyl group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to this issue.[4]
Solutions to Mitigate Peak Tailing:
-
Addition of a Modifier: Adding a small amount of a polar modifier to the mobile phase can help to reduce tailing.
-
For acidic compounds: Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica.
-
For general polar compounds: A small amount of methanol (MeOH) can be added to the eluent. However, be cautious as using more than 10% methanol in the solvent system can risk dissolving the silica gel.[2]
-
-
Deactivating the Silica Gel: If tailing is severe, you can deactivate the silica gel by pre-treating it with a modifier. This can be done by preparing the slurry for packing the column with the mobile phase that already contains the modifier.
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?
A3: The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds.[4] The tert-butyl ester group in your compound is generally stable but can be susceptible to cleavage under strongly acidic conditions.[5][6]
Confirmation of Decomposition:
-
2D TLC Analysis: Spot your compound on a TLC plate and run it in the first dimension. Then, turn the plate 90 degrees and run it in the second dimension using the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[3]
-
NMR of Crude vs. Purified Product: Compare the NMR spectra of your crude material and the fractions collected from the column. The appearance of new signals or the disappearance of characteristic signals of your target compound in the purified fractions can indicate decomposition.
Alternative Purification Strategies:
-
Use of Deactivated Silica: You can deactivate the silica gel by adding a small amount of a base like triethylamine (TEA) (1-3%) to your solvent system to neutralize the acidic sites.[2][4]
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.[3]
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[7] This is an excellent alternative for polar compounds that are sensitive to silica gel.
Q4: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?
A4: Improving the resolution between two closely eluting compounds requires optimizing several chromatographic parameters.
Strategies for Improved Resolution:
-
Fine-tune the Solvent System: Even small adjustments to the mobile phase composition can significantly impact selectivity. Try different solvent combinations. For example, substituting dichloromethane for ethyl acetate might alter the elution order.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run. This can help to sharpen peaks and improve the separation of components with different polarities.[8]
-
Column Dimensions and Packing:
-
Longer, narrower column: This increases the surface area and the number of theoretical plates, leading to better separation.
-
Proper packing: A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles or channels.[1]
-
-
Sample Loading: Load the sample in a concentrated band at the top of the column. A diffuse starting band will lead to broad peaks and poor separation. Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[9] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be very effective.[9]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying this compound via column chromatography.
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point is a mixture of ethyl acetate and hexanes.[2] Based on the structure of this compound, a mobile phase consisting of 20-40% ethyl acetate in hexanes is a reasonable starting point for TLC analysis to determine the optimal elution conditions.
Q2: What are the likely impurities I might encounter, and how can I separate them?
A2: The impurities will depend on the synthetic route used to prepare this compound. Common impurities could include:
-
Starting materials: Unreacted hydroquinone or tert-butyl bromoacetate.
-
Byproducts: Products of side reactions.
The separation strategy will depend on the polarity of these impurities relative to your product.
-
Less polar impurities: These will elute before your product.
-
More polar impurities: These will elute after your product or may remain on the column.
Careful selection of the mobile phase polarity, as determined by TLC, is key to separating these impurities.
Q3: How do I properly pack a silica gel column?
A3: Proper column packing is critical for a successful separation. The two main methods are dry packing and slurry packing. Slurry packing is generally preferred as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase.[1]
Step-by-Step Slurry Packing Method:
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column.
-
Settle the packing: Gently tap the sides of the column to ensure the silica gel packs down evenly and to remove any air bubbles.
-
Add a protective layer: Once the silica has settled, add a thin layer of sand on top to prevent the stationary phase from being disturbed when adding the mobile phase or the sample.[9]
-
Equilibrate the column: Run the mobile phase through the column until the packing is stable and the eluent runs clear. Never let the top of the silica gel run dry.[1]
Q4: How much sample can I load onto my column?
A4: The amount of sample that can be loaded depends on the difficulty of the separation and the size of the column. A general rule of thumb is to use a ratio of silica gel to crude sample weight of between 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 100:1) is recommended.
Q5: How do I monitor the separation and collect the fractions?
A5: The separation is monitored by collecting fractions and analyzing them by TLC.
-
Collect fractions: As the mobile phase flows through the column, collect the eluent in a series of test tubes or vials.
-
Analyze by TLC: Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Combine pure fractions: Once the TLC analysis shows which fractions contain the pure product, combine them.
-
Remove the solvent: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
III. Experimental Workflow and Diagrams
Standard Column Chromatography Protocol
Below is a detailed, step-by-step protocol for the purification of this compound.
1. Preparation:
- Determine the optimal mobile phase using TLC.
- Prepare the silica gel slurry in the initial mobile phase.
- Pack the column using the slurry method.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase.
- Carefully apply the sample to the top of the column.
- Allow the sample to adsorb onto the silica gel.
3. Elution:
- Carefully add the mobile phase to the column.
- Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
- If using gradient elution, gradually increase the polarity of the mobile phase.
4. Fraction Collection and Analysis:
- Collect fractions of a suitable volume.
- Monitor the fractions by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined fractions to yield the purified product.
Visualizing the Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Logic Diagram
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. uhplcs.com [uhplcs.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting the Deprotection of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Welcome to the technical support guide for the acid-catalyzed deprotection of Tert-butyl 2-(4-hydroxyphenoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when converting this tert-butyl ester to its corresponding carboxylic acid, 2-(4-hydroxyphenoxy)acetic acid. As your Senior Application Scientist, this guide provides in-depth, field-proven insights to help you diagnose and resolve experimental issues, ensuring the integrity and success of your synthesis.
Section 1: Understanding the Reaction: Mechanism & Potential Pitfalls
The deprotection of a tert-butyl ester is typically achieved under strong acidic conditions, with Trifluoroacetic Acid (TFA) being the reagent of choice due to its efficacy and volatility. The reaction proceeds via an acid-catalyzed cleavage of the ester bond.
The Deprotection Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the departure of the stable tert-butyl carbocation, a tertiary carbocation. The resulting carboxylic acid is then typically present as its protonated form or in equilibrium, while the tert-butyl cation is either eliminated as isobutylene gas or trapped by a nucleophile.[1][2][3]
Caption: General mechanism for the acid-catalyzed deprotection of a tert-butyl ester.
The Critical Side Reaction: Friedel-Crafts Alkylation
The primary challenge with deprotecting this compound arises from the molecule's own structure. The phenolic ring is electron-rich and therefore nucleophilic. The highly reactive tert-butyl carbocation generated during the deprotection is a potent electrophile.[4] This creates a classic scenario for an intramolecular or intermolecular Friedel-Crafts alkylation side reaction, where the tert-butyl cation alkylates the aromatic ring, leading to an undesired, less polar byproduct.
Sources
Technical Support Center: HPLC Purity Assessment of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Welcome to the technical support center for the HPLC analysis of Tert-butyl 2-(4-hydroxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity assessment of this compound. Here, we will address common challenges and provide robust, scientifically-grounded solutions to ensure the integrity and accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound, providing a foundational understanding for method development and troubleshooting.
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
-
Structure and Functional Groups: The molecule contains a polar hydroxyphenoxy group and a non-polar tert-butyl ester group.[1][2] This amphiphilic nature makes it well-suited for reverse-phase HPLC. The phenolic hydroxyl group is weakly acidic, and its ionization state is pH-dependent. The tert-butyl group provides steric hindrance and increases lipophilicity.[1]
-
Solubility: It is expected to be soluble in common organic solvents used in HPLC mobile phases, such as methanol and acetonitrile, and moderately soluble in polar aprotic solvents.[1]
-
UV Absorbance: The presence of the benzene ring results in UV absorbance, making UV detection a suitable choice for HPLC analysis. The maximum absorbance wavelength (λmax) should be experimentally determined but is anticipated to be in the range of 270-280 nm, similar to other phenolic compounds.[3][4]
Q2: What is a suitable starting HPLC method for the purity assessment of this compound?
A2: For a compound like this compound, a reverse-phase HPLC method is the most appropriate starting point.[5][6] A well-chosen starting method provides a solid foundation for further optimization.
| Parameter | Recommended Starting Condition | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar tert-butyl group.[7][8] |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[6][8] |
| Mobile Phase B | Acetonitrile or Methanol | These are common strong solvents for reverse-phase HPLC and provide good solubility for the analyte.[8] |
| Gradient | 30-90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[10] |
| Detection | UV at 278 nm | This wavelength is a good starting point based on the phenolic chromophore.[3] A full UV scan should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements. |
Q3: What are the potential impurities I should be aware of during the analysis?
A3: Potential impurities can arise from the synthesis process or degradation. A robust HPLC method should be able to separate the main compound from these impurities.[5][11][12]
-
Starting Materials: Unreacted 4-hydroxyphenoxyacetic acid and tert-butanol.
-
By-products: Di-substituted products or isomers formed during synthesis.
-
Degradation Products: The tert-butyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 4-hydroxyphenoxyacetic acid and tert-butanol.[1][13][14]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is a common problem, especially for compounds with polar functional groups like the phenolic hydroxyl group in this compound.[15][16][17][18]
Probable Causes & Solutions
-
Secondary Interactions with Residual Silanols: The phenolic hydroxyl group can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[15][16]
-
Solution: Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% acetic acid or formic acid). This will suppress the ionization of both the analyte's hydroxyl group and the residual silanols, minimizing secondary interactions.[17]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.[17]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.[16]
-
Solution: Implement a column washing procedure. If the problem persists, replace the column.[17]
-
Issue 2: Poor Resolution Between the Main Peak and Impurities
Inadequate separation between the analyte and its impurities can compromise the accuracy of the purity assessment.[11]
Probable Causes & Solutions
-
Suboptimal Mobile Phase Composition: The organic solvent and its proportion in the mobile phase greatly influence selectivity.
-
Solution:
-
Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter the elution order of compounds.
-
Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[9]
-
-
-
Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity for the separation.
-
Solution: Screen different column chemistries. For instance, a phenyl-hexyl or a C8 column might offer different selectivity compared to a C18 column for this aromatic compound.[5]
-
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Probable Causes & Solutions
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[17]
-
-
Mobile Phase Instability or Inconsistency: Changes in mobile phase composition, pH, or outgassing can affect retention.
-
Solution: Always use freshly prepared mobile phase and ensure it is properly degassed.[17] Use a buffered mobile phase if pH is critical for separation.
-
-
Fluctuations in Column Temperature: Temperature variations can cause shifts in retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[17]
-
Workflow for Troubleshooting HPLC Issues
Caption: A systematic workflow for troubleshooting common HPLC peak shape issues.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for the purity assessment of this compound.
Protocol 1: HPLC Method for Purity Assessment
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Use the HPLC parameters outlined in the table in A2.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Inject a blank (diluent), followed by the standard solution (in replicate, e.g., n=5), and then the sample solution.
-
Process the chromatograms and calculate the purity of the sample using the area percent method.
-
Diagram of the HPLC Purity Assessment Workflow
Caption: A step-by-step workflow for the HPLC purity assessment.
Section 4: Method Validation
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[19][20][21][22]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20][22]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[20][23]
-
Accuracy: The closeness of test results obtained by the method to the true value.[20][23]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20][22]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[20][21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20][21][22]
This technical support guide provides a comprehensive framework for the successful HPLC analysis of this compound. By understanding the underlying scientific principles and following a systematic approach to method development and troubleshooting, researchers can ensure the generation of high-quality, reliable data.
References
-
(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. Available at: [Link]
-
An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata - Pharmacognosy Research. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1 | LCGC International. Available at: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. Available at: [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. Available at: [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]
-
hplc method validation for pharmaceuticals: a review - ResearchGate. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]
-
2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
tert-Butyl 2-hydroxyacetate | C6H12O3 | CID 11815394 - PubChem - NIH. Available at: [Link]
-
What are the impurities in Tert - Butylamine and how to remove them? - Blog - Wanhongrun. Available at: [Link]
-
2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3 | CID 246868 - PubChem. Available at: [Link]
-
Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - NIH. Available at: [Link]
-
Cas 42806-92-8,this compound | lookchem. Available at: [Link]
-
Organic Volatile Impurities / Residual Solvents in Tertiary Butyl Alcohol (Tert-Butanol - Greenfield Global. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. Available at: [Link]
-
Determination of tert-butyl hydroperoxide by normal phase high performance liquid chromatography - ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available at: [Link]
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- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: GC-MS Analysis for Impurity Profiling of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Welcome to the technical support center for the analysis of Tert-butyl 2-(4-hydroxyphenoxy)acetate. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of impurity identification and quantification. Ensuring the purity of pharmaceutical intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API)[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles to ensure the integrity and reliability of your results.
Troubleshooting Guide
This section addresses specific, common issues encountered during the GC-MS analysis of this compound and its potential impurities.
Question 1: I'm observing significant peak tailing for my main compound and some impurities. What is the likely cause and how can I fix it?
Answer: Peak tailing for this analyte is almost always caused by unwanted interactions between the polar phenolic hydroxyl (-OH) group and active sites within the GC system. The free hydroxyl group can form hydrogen bonds with silanol groups in the injector liner, the column stationary phase, or even contaminants, leading to poor peak shape and reduced sensitivity.
Causality & Solution:
-
Inadequate Derivatization: The primary cause is an unblocked polar functional group. The phenolic -OH group on your analyte and related impurities must be derivatized to increase volatility and reduce polarity. Silylation is the most effective and common method.[3]
-
Action: Implement a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] These reagents replace the active hydrogen on the phenol with a non-polar trimethylsilyl (TMS) group, drastically improving peak shape.[3][5]
-
-
Active Sites in the Inlet: Even with derivatization, an active injector liner can cause issues.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups.
Question 2: My analyte signal is very low or non-existent, but I know it's in my sample. What should I check?
Answer: A low or absent signal can be alarming and typically points to an issue with sample introduction, analyte stability, or detection.
Causality & Solution:
-
Thermal Degradation: Tert-butyl esters can be thermally labile. A high injector temperature can cause the tert-butyl group to cleave, leading to the formation of isobutylene and the corresponding carboxylic acid, which may not be detected under the same conditions.
-
Action: Lower the injector temperature. Start around 250 °C and decrease in 10-degree increments. Using a pulsed splitless injection can help transfer the analyte to the column quickly at a lower temperature.[8]
-
-
Incomplete Derivatization/Hydrolysis: If the derivatization is incomplete or if moisture is present, the analyte will remain in its polar, non-volatile form. The TMS derivatives are also susceptible to hydrolysis.
-
Action: Ensure your sample and solvents are anhydrous. Use fresh, high-quality derivatization reagents and perform the reaction in a sealed vial under an inert atmosphere (e.g., nitrogen).
-
-
Mass Spectrometer Settings: The issue could be with the MS parameters.
-
Action: Verify that the MS is scanning over the correct mass range to detect your derivatized analyte. The TMS derivative of this compound will have a higher molecular weight than the parent compound. Also, check the filament and electron multiplier voltage to ensure the detector is functioning correctly.[7]
-
Question 3: I'm struggling to separate two critical impurities. How can I improve the chromatographic resolution?
Answer: Poor resolution between peaks is a common chromatographic challenge that can be solved by optimizing the separation conditions.
Causality & Solution:
-
Suboptimal Temperature Program: A fast temperature ramp rate may not provide enough time for the column to resolve closely eluting compounds.
-
Action: Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min) in the region where the critical pair elutes. You can also add an isothermal hold at a temperature just below their elution temperature to improve separation.
-
-
Incorrect Column Choice: The stationary phase may not have the right selectivity for your impurities.
-
Action: The standard choice for this type of analysis is a low- to mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms). If resolution is still poor, consider a column with a different selectivity, such as a 50% phenyl-methylpolysiloxane phase, which offers different interactions.[7]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Action: Ensure your carrier gas (Helium) flow rate is optimal for your column diameter (typically around 1.0-1.2 mL/min for a 0.25 mm ID column). You can perform a van Deemter plot analysis to find the optimal flow rate for your specific method.
-
Question 4: I've detected an unknown peak. How do I approach its identification?
Answer: Identifying unknown impurities is a core task in pharmaceutical analysis and requires a logical, evidence-based approach.
Causality & Solution:
-
Analyze the Mass Spectrum: The fragmentation pattern is your primary clue.
-
Action: Look for the molecular ion ([M]+) of the derivatized impurity. A characteristic fragment for TMS-derivatized phenols is an ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ group.[9] Compare the spectrum against a commercial library like NIST.
-
-
Consider the Synthetic Route: Impurities are often unreacted starting materials, intermediates, or by-products of side reactions.[10][11]
-
Action: Based on the likely Williamson ether synthesis route (see FAQ 2), propose potential structures. For example, is the unknown peak underivatized starting material (4-hydroxyphenol)? Or is it a product of a side reaction? Calculate the expected molecular weight of the TMS derivative of these proposed structures and see if it matches your data.
-
-
Utilize High-Resolution MS (if available): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the impurity.[1]
-
Action: Use the accurate mass to generate a list of possible molecular formulas and narrow down the potential structures.
-
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. Available from: [Link]
-
Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. PubMed. Available from: [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available from: [Link]
-
Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. Available from: [Link]
-
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. Available from: [Link]
-
GC Troubleshooting Guide. Phenomenex. Available from: [Link]
-
Mass spectrum of compound 1 Analysis of the fragmentation... ResearchGate. Available from: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. Available from: [Link]
-
GC - MS Troubleshooting Sheets. Scribd. Available from: [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. Available from: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health (NIH). Available from: [Link]
-
GC Troubleshooting: Common Issues & How to Fix Them. Chromatography Today. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
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mass spectrum of phenol C6H6O C6H5OH fragmentation pattern... Doc Brown's Chemistry. Available from: [Link]
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The Williamson Ether Synthesis. University of Missouri–St. Louis. Available from: [Link]
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Williamson ether synthesis. Wikipedia. Available from: [Link]
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- 4. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance with Tert-butyl 2-(4-hydroxyphenoxy)acetate
Welcome to the technical support center for researchers working with Tert-butyl 2-(4-hydroxyphenoxy)acetate. This guide is designed to provide practical, in-depth solutions to common challenges arising from the unique structural properties of this molecule. As Senior Application Scientists, we understand that experimental hurdles are part of the research process. Here, we address specific issues related to steric hindrance, offering not just protocols, but the underlying chemical principles to empower your synthetic strategy.
The structure of this compound presents two primary sites where steric bulk can significantly impact reactivity: the tert-butyl ester and the substituted phenoxy ring. The voluminous tert-butyl group effectively shields the ester's carbonyl carbon from nucleophilic attack, while the entire bulky substituent on the phenol can influence reactions at the hydroxyl group. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering step-by-step solutions and the rationale behind them.
Problem 1: Low or No Yield in O-Alkylation/Arylation of the Phenolic Hydroxyl
You are attempting to functionalize the phenolic -OH group via a substitution reaction (e.g., Williamson ether synthesis or a metal-catalyzed coupling) but observe poor conversion of your starting material.
Root Cause Analysis: The nucleophilicity of the phenoxide, formed by deprotonating the hydroxyl group, is sufficient. However, the steric bulk of the entire molecule can hinder its approach to the electrophilic center of your alkylating or arylating agent. In Williamson ether synthesis, this is particularly problematic with secondary or bulky primary halides, where the competing E2 elimination pathway can dominate.[1] For metal-catalyzed reactions, steric hindrance can impede the ligand-metal complex from associating with the substrate.
Solutions & Protocols:
-
Optimize Williamson Ether Synthesis Conditions:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol without competing side reactions. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice.[2]
-
Alkylating Agent: Whenever possible, use a reactive, sterically unhindered primary alkyl halide (e.g., methyl iodide, benzyl bromide). Avoid tertiary alkyl halides, which will exclusively yield elimination products.[1]
-
Temperature: While heating can increase the reaction rate, it can also favor the elimination pathway. Monitor the reaction closely and use the minimum temperature required for a reasonable rate.
-
-
Employ the Mitsunobu Reaction for Hindered Alcohols: The Mitsunobu reaction is an excellent alternative for forming C-O bonds under mild conditions, especially when direct SN2 reactions fail.[3] However, it is notoriously slow with sterically hindered substrates.[4][5]
-
Key Insight: The reaction rate can be dramatically increased by using high concentrations of reactants in combination with sonication.[4][5][6][7] This approach helps overcome the kinetic barrier imposed by steric hindrance.
Protocol 1: Accelerated Mitsunobu Reaction
-
To a round-bottomed flask, add this compound (1.0 eq.), the desired alcohol (1.05 eq.), and triphenylphosphine (PPh₃) (1.05 eq.).
-
Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1.0 to 3.0 M with respect to the phenol).[4][5]
-
Place the reaction vessel in a sonication bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.05 eq.) to the sonicating mixture.
-
Continue sonication and monitor the reaction by TLC. Reactions that take days at standard concentrations can be completed in minutes or hours.[4][5]
-
-
Utilize Modern Copper-Catalyzed Coupling Reactions for O-Arylation: For synthesizing diaryl ethers, traditional Ullmann conditions often require harsh temperatures. Modern copper-catalyzed systems offer a milder and more efficient alternative for coupling with hindered phenols.[8][9]
-
Key Insight: A catalyst system composed of Copper(I) iodide (CuI) with picolinic acid as a ligand in a K₃PO₄/DMSO system has proven effective for coupling sterically hindered phenols with aryl halides.[8][9]
Workflow for O-Alkylation/Arylation Troubleshooting
Caption: Decision workflow for troubleshooting O-alkylation/arylation reactions.
-
Problem 2: Incomplete or Failed Hydrolysis of the Tert-Butyl Ester
You are attempting to deprotect the carboxylic acid by hydrolyzing the tert-butyl ester, but standard saponification conditions (e.g., NaOH in aqueous methanol) are ineffective.
Root Cause Analysis: This is a classic case of steric hindrance. The bulky tert-butyl group creates a "steric shield" around the carbonyl carbon. The trajectory required for a nucleophile (like OH⁻) to attack the carbonyl (the Bürgi-Dunitz angle) is physically blocked, making the SNAc (nucleophilic acyl substitution) mechanism incredibly slow.[10] Basic hydrolysis of t-butyl esters is generally not a viable synthetic route.[10][11]
Mechanism of Steric Hindrance in Saponification
Caption: Steric hindrance prevents nucleophilic attack on the t-butyl ester carbonyl.
Solutions & Protocols:
The key to cleaving a tert-butyl ester is to protonate the ester oxygen, which allows the stable tert-butyl carbocation to leave. This is achieved under acidic conditions.
-
Standard Acidic Hydrolysis:
-
Key Insight: Strong acids like trifluoroacetic acid (TFA) are highly effective for cleaving t-butyl esters. The reaction proceeds via an AAL1 mechanism, forming a stable tert-butyl cation.[12]
-
Caution: These conditions are harsh and may not be suitable for substrates with other acid-labile functional groups.
Protocol 2: Standard TFA-mediated Deprotection
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM) (approx. 0.1 M).
-
Add an equal volume of trifluoroacetic acid (TFA) (a 1:1 TFA:DCM mixture).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.[12]
-
-
Milder, Non-Aqueous Basic Hydrolysis:
-
Key Insight: While aqueous basic hydrolysis fails, a non-aqueous system using NaOH in a mixed solvent system like MeOH/CH₂Cl₂ can be effective for hydrolyzing even hindered esters. The poor solvation of the hydroxide anion in this medium enhances its nucleophilicity.[11][13] This method provides a rare basic condition for t-butyl ester cleavage.
Table 1: Comparison of Hydrolysis Conditions for Tert-Butyl Esters
Method Reagents & Conditions Advantages Disadvantages Selectivity Strong Acid Neat TFA or TFA/DCM (1:1), room temp Fast, reliable, and high-yielding[12] Harsh; cleaves other acid-labile groups (e.g., Boc, acetals) Low Lewis Acid ZnBr₂ (5 eq.), DCM, room temp Milder than strong Brønsted acids May require stoichiometric amounts of Lewis acid Moderate Aqueous Acid 85 wt% H₃PO₄, Toluene, 50°C Environmentally benign, can be selective[12] Slower reaction times, biphasic mixture can be problematic Good | Non-Aqueous Base | NaOH, MeOH/CH₂Cl₂ (1:9), room temp | Mild, non-acidic, avoids racemization[11][13] | Less common, may not be universally applicable | High |
-
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for reactions at the phenolic hydroxyl? The phenolic proton is acidic (pKa ≈ 10), but not as acidic as a carboxylic acid. A base that is too weak (e.g., NaHCO₃) will not fully deprotonate the phenol, leading to low concentrations of the active phenoxide nucleophile. A base that is too strong and bulky (e.g., potassium tert-butoxide) can sometimes present its own steric challenges. A strong, non-nucleophilic hydride base like NaH is often ideal as it irreversibly deprotonates the phenol to form the sodium phenoxide and H₂ gas, driving the reaction forward.[2] For metal-catalyzed couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are compatible with the catalytic cycle.[8]
Q2: Can I selectively modify the aromatic ring (e.g., electrophilic substitution) without affecting the rest of the molecule? Yes, but with caution. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked, substitution will occur ortho to the hydroxyl. The ester group is moderately deactivating. To control reactivity, it is often wise to protect the phenol as an ether (e.g., a methyl or benzyl ether) before performing electrophilic substitution.[14] This moderates the ring's activation and prevents side reactions at the -OH group. The protecting group can be removed later under conditions that do not cleave the tert-butyl ester (e.g., hydrogenolysis for a benzyl ether).
Q3: Are there less hindered alternatives to the tert-butyl ester for protecting the carboxylic acid? Absolutely. The choice of protecting group depends on the planned reaction sequence and the required deprotection conditions.
-
Methyl or Ethyl Esters: These are much less hindered and can be prepared easily. However, their removal requires basic saponification or acidic hydrolysis, which might not be compatible with other functional groups.[14]
-
Benzyl Ester: Similar in steric profile to a methyl ester at the carbonyl, but with the significant advantage of being removable under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C). This is a highly orthogonal protecting group strategy if your molecule is stable to hydrogenation.[14]
-
Silyl Esters (e.g., TBDMS): These are also sterically bulky but are cleaved under very different (and mild) conditions, typically using a fluoride source like TBAF.
Q4: How can I be sure that steric hindrance, and not another factor, is the cause of my low yield? This is a critical aspect of troubleshooting. Before concluding that steric hindrance is the sole issue, perform these self-validating checks:
-
Run a Control Reaction: Use a less hindered analogue if available (e.g., the methyl ester version of your substrate or a simpler phenol like 4-methoxyphenol). If the control reaction proceeds smoothly under your conditions, it strongly implicates steric hindrance in your primary experiment.
-
Verify Reagent Quality: Ensure your solvents are anhydrous, bases are active, and catalysts have not degraded.
-
Monitor the Reaction: Use TLC or LC-MS to see if the reaction is stalling or if it's producing side products. The formation of elimination products in a Williamson synthesis, for example, is a clear indicator of a sterically hindered system.[1]
By systematically eliminating other possibilities, you can confidently attribute the problem to steric effects and apply the targeted strategies outlined in this guide.
References
- Efficacy comparison of different protecting groups for phenols in synthesis. (n.d.). Benchchem.
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of organic chemistry, 75(5), 1791–1794. Available from: [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University.
-
Various Authors. (n.d.). Protection for Phenols and Catechols. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Lepore, S. D., & He, Y. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. Journal of Organic Chemistry, 68(21), 8261-8263. Available from: [Link]
- Reyes-González, M. A., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. (n.d.). Benchchem.
- Lepore, S. D. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. SciSpace.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024, March 25). Suzhou Highfine Biotech.
-
Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. Available from: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]
-
Why isn't it possible to hydrolyze a tertiary butyl ester (for example: CH_3COOC(CH_3)_3) with sodium hydroxide? (n.d.). Homework.Study.com. Retrieved January 4, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Zhang, Z., et al. (2021). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. National Institutes of Health. Available from: [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. Available from: [Link]
-
Synthetic methods of hindered ether. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Effect on steric hindrance on nucleophiles. (2021, August 1). Reddit. Retrieved January 4, 2026, from [Link]
Sources
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- 5. wise.fau.edu [wise.fau.edu]
- 6. Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction (2003) | Salvatore D. Lepore | 101 Citations [scispace.com]
- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the solubility of Tert-butyl 2-(4-hydroxyphenoxy)acetate for reaction setup
Technical Support Center: Solubility Enhancement for Reaction Setup
Compound: Tert-butyl 2-(4-hydroxyphenoxy)acetate CAS: 42806-92-8 Audience: Researchers, Scientists, and Drug Development Professionals
Overview
Welcome to the technical support guide for this compound. This document provides practical, in-depth solutions for a common challenge encountered during experimental setup: poor solubility. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, offering explanations grounded in chemical principles to empower you to make informed decisions in the lab. This guide is structured to provide rapid answers through FAQs, deeper insights in our troubleshooting section, and actionable, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound?
For initial attempts, polar aprotic solvents are highly recommended. The molecule's structure, containing both polar (ester, ether, phenol) and nonpolar (tert-butyl, phenyl ring) regions, gives it moderate solubility in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). Dichloromethane (DCM) can also be effective, particularly for reactions involving less polar reagents.
Q2: My compound isn't dissolving even in DMF. Can I heat the mixture?
Yes, gentle heating is a standard and effective method to increase the rate of dissolution and solubility. We recommend warming the mixture to 40-50°C. However, exercise caution. Prolonged heating at high temperatures, especially in the presence of contaminants, could risk thermal degradation or unwanted side reactions. Always monitor the solution for color changes, which might indicate degradation.
Q3: I dissolved my compound with heating, but it crashed out upon cooling. What happened?
This indicates you created a supersaturated solution. The solubility of many compounds, including this one, is temperature-dependent. While heating allowed more solute to dissolve, the solution was not stable at room temperature. To resolve this, you can either run your reaction at a slightly elevated temperature (if the reaction chemistry allows) or increase the solvent volume. Alternatively, using the base-mediated dissolution method described in Protocol 2 will likely provide a more stable solution.
Q4: Can I add a base to improve solubility? Will this hydrolyze the tert-butyl ester?
Adding a mild, non-nucleophilic base is an excellent and highly effective strategy. The phenolic hydroxyl group is weakly acidic (pKa ≈ 10) and can be deprotonated to form a phenoxide salt.[1][2] This ionic species is significantly more soluble in polar solvents.[3]
We strongly recommend using a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The tert-butyl ester group is generally stable under these conditions. However, you should avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) , especially with heating, as they significantly increase the risk of saponification (hydrolysis) of the ester.[4] The tert-butyl ester is most sensitive to cleavage under strong acidic conditions.[5][6]
In-Depth Troubleshooting Guide
Understanding the Molecular Structure
The key to troubleshooting solubility is understanding the molecule's distinct chemical features.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and capable of hydrogen bonding. Its deprotonation is the primary strategy for solubility enhancement.
-
Ether Linkage (-O-): A polar feature that contributes to solubility in polar solvents.
-
Tert-butyl Ester (-COOC(CH₃)₃): This is a bulky, nonpolar (hydrophobic) group that limits aqueous solubility but improves solubility in organic solvents.[7] It is sensitive to strong acid but relatively stable to mild base.[6]
-
Aromatic Ring: A nonpolar, planar structure that favors dissolution in solvents capable of π-stacking or those with similar aromatic character.
The compound's limited solubility arises from the conflict between its polar, hydrogen-bonding head (the phenol) and its greasy, hydrophobic tail (the tert-butyl group). Effective dissolution requires a solvent that can adequately solvate both regions.
Troubleshooting Workflow: A Systematic Approach
When facing solubility issues, a logical, stepwise approach is most effective. The following workflow helps diagnose the problem and identify the optimal solution.
Caption: A stepwise decision workflow for troubleshooting solubility issues.
Data Summary: Solvent Selection
Choosing the right solvent is the first and most critical step. The table below provides a list of recommended solvents and their relevant properties to guide your selection.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Excellent dissolving power for polar compounds; high boiling point can make removal difficult. |
| N,N-Dimethylformamide | DMF | 153 | 37 | A versatile polar aprotic solvent; easier to remove under vacuum than DMSO. |
| Tetrahydrofuran | THF | 66 | 7.5 | Good general-purpose solvent, but less polar than DMF/DMSO. Lower boiling point is ideal for reactions near room temp. |
| Ethyl Acetate | EtOAc | 77 | 6 | A moderately polar solvent; often used for extractions and chromatography. |
| Dichloromethane | DCM | 40 | 9.1 | Effective for less polar substrates; its volatility can be a challenge for maintaining reaction volume. |
Detailed Experimental Protocols
Protocol 1: Standard Dissolution in an Aprotic Solvent
This protocol outlines the most direct method for dissolving the compound.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the required mass of this compound.
-
Solvent Addition: Add the chosen polar aprotic solvent (e.g., DMF) in an initial volume to achieve the desired reaction concentration (e.g., 0.1 M).
-
Agitation: Begin stirring the mixture at room temperature. Observe for 5-10 minutes. Many compounds may take time to fully dissolve.
-
Sonication (Optional): If solid remains, place the vessel in an ultrasonic bath for 5-15 minutes to break up aggregates and accelerate dissolution.
-
Gentle Heating (Optional): If the compound is still not fully dissolved, warm the vessel in a water or oil bath to 40-50°C with continued stirring. Maintain this temperature until a clear, homogeneous solution is obtained.
-
Reaction Setup: Once the compound is fully dissolved, cool the solution back to the desired reaction temperature before adding other reagents.
Protocol 2: Base-Mediated Dissolution for Enhanced Solubility
This method utilizes chemical principles to dramatically improve solubility and is the recommended approach for stubborn cases.
-
Preparation: To a clean, dry reaction vessel with a stir bar, add this compound.
-
Solvent Addition: Add a polar aprotic solvent (DMF or DMSO are highly recommended for this protocol) to the vessel.
-
Base Addition: Add 1.1 molar equivalents of a mild, anhydrous inorganic base (e.g., powdered potassium carbonate, K₂CO₃). Using anhydrous base prevents the introduction of water, which could interfere with subsequent chemistry.
-
Stirring and Observation: Stir the suspension at room temperature. You should observe the solid dissolving over 10-30 minutes as the acidic phenol is converted to its highly soluble potassium phenoxide salt. A slight effervescence may be observed if trace amounts of acid are present or if the carbonate reacts with atmospheric CO₂ in the solvent.
-
Confirmation: Continue stirring until the solution is completely homogeneous. Gentle warming to 40°C can be used to expedite the process if necessary.
-
Reaction Setup: The resulting solution contains the phenoxide salt of your starting material and is now ready for the addition of electrophilic reagents (e.g., in an alkylation reaction).
By following these guidelines and understanding the underlying chemical principles, you can effectively overcome solubility challenges and ensure a successful and reproducible reaction setup.
References
-
ACS Green Chemistry Institute. (2024). Acids - Reagent Guides. Retrieved from [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(15), 2563–2566.
-
Chemistry LibreTexts. (2023, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 42806-92-8,this compound. Retrieved from [Link]
-
Britannica. (2023, November 7). Phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butylbenzene-1,4-diol;tert-butyl 2-(3-tert-butyl-4-hydroxyphenoxy)acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyl 2-(3-hydroxyphenoxy)acetate () for sale [vulcanchem.com]
Validation & Comparative
The Organic Chemist's Dilemma: A Comparative Guide to Phenol Protection – Tert-butyl 2-(4-hydroxyphenoxy)acetate vs. Benzyl Ether
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the phenolic hydroxyl group, a functionality prone to a variety of undesired side reactions, effective protection is paramount. This guide provides an in-depth, objective comparison of two distinct strategies for phenol protection: the acid-labile tert-butyl 2-(4-hydroxyphenoxy)acetate and the classically robust benzyl ether. Through an examination of their synthesis, stability profiles, and deprotection methodologies, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Underlying Principle: Why Protect Phenols?
The hydroxyl group of a phenol is nucleophilic and acidic, rendering it susceptible to reaction with a wide range of electrophiles and bases. In a complex synthesis, this reactivity can interfere with transformations occurring at other sites in the molecule. A protecting group temporarily masks the phenol's reactivity, allowing other chemical manipulations to proceed cleanly. The ideal protecting group should be easy to install and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.
The Workhorse: Benzyl Ether as a Phenol Protecting Group
The benzyl (Bn) ether is a stalwart in the chemist's toolbox for alcohol and phenol protection, prized for its general stability and reliable deprotection methods.[1]
Synthesis of Benzyl Ethers
The most common method for the preparation of benzyl ethers is the Williamson ether synthesis.[2][3] This involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a benzyl halide.
A more recent development involves palladium-catalyzed benzylation, which can proceed under neutral conditions, offering an alternative for base-sensitive substrates.[4]
Stability Profile
Benzyl ethers exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic media.[1] This robustness allows for a broad spectrum of subsequent chemical transformations to be performed without compromising the protecting group. However, they are susceptible to cleavage under reductive conditions.
Deprotection of Benzyl Ethers
The hallmark of the benzyl ether protecting group is its facile removal by catalytic hydrogenolysis.[5] This method, typically employing palladium on carbon (Pd/C) and a hydrogen source, is exceptionally mild and chemoselective, leaving most other functional groups intact. For substrates incompatible with catalytic hydrogenation, strong acids such as HBr or BCl₃ can be used, although these conditions are considerably harsher.[6]
The Acid-Sensitive Alternative: this compound
The this compound protecting group belongs to the family of acid-labile protecting groups. Its key feature is the tert-butyl ester functionality, which is readily cleaved under acidic conditions.
Synthesis of Tert-butyl 2-(phenoxy)acetates
The synthesis of tert-butyl 2-(phenoxy)acetates generally involves the alkylation of a phenol with a tert-butyl haloacetate, most commonly tert-butyl bromoacetate, in the presence of a base.[7] This reaction proceeds via a Williamson ether synthesis-type mechanism.
Stability Profile
The defining characteristic of the tert-butyl 2-(phenoxy)acetate group is its stability under basic and neutral conditions, while being highly sensitive to acid.[8][9] This orthogonality to base-stable and reductively-cleavable protecting groups is a significant advantage in complex synthetic planning.
Deprotection of Tert-butyl 2-(phenoxy)acetates
Deprotection is typically achieved under mild acidic conditions. A common and highly effective reagent is trifluoroacetic acid (TFA), often used in a co-solvent like dichloromethane (DCM).[1][10] The reaction proceeds via the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[11] This method is generally fast and clean. For substrates that are particularly acid-sensitive, milder conditions using Lewis acids like zinc bromide or aqueous phosphoric acid can be employed.[8][9][12]
Head-to-Head Comparison: Benzyl Ether vs. This compound
| Feature | This compound | Benzyl Ether |
| Protection Chemistry | Williamson ether synthesis with tert-butyl bromoacetate | Williamson ether synthesis with benzyl halide; Pd-catalyzed benzylation |
| Stability | Stable to basic and reductive conditions | Stable to acidic and basic conditions |
| Lability | Highly sensitive to acidic conditions | Sensitive to catalytic hydrogenolysis and strong acids |
| Deprotection Conditions | Mild acid (e.g., TFA in DCM) | Catalytic hydrogenolysis (e.g., H₂, Pd/C); Strong acid (e.g., HBr, BCl₃) |
| Key Advantage | Orthogonal to base-labile and reductively cleaved protecting groups | High stability to a wide range of non-reductive reaction conditions |
| Potential Limitation | Incompatible with acidic reaction steps | Incompatible with catalytic hydrogenation |
Experimental Protocols
Protection of Phenol with Benzyl Bromide
Objective: To protect the hydroxyl group of phenol as a benzyl ether.
dot
Caption: Workflow for Benzyl Ether Protection of Phenol.
Methodology:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl phenyl ether.
Deprotection of Benzyl Phenyl Ether by Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether to regenerate the free phenol.
dot
Caption: Workflow for Benzyl Ether Deprotection.
Methodology:
-
Dissolve the benzyl phenyl ether (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
To this solution, add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Protection of Phenol with Tert-butyl Bromoacetate
Objective: To protect the hydroxyl group of phenol as a tert-butyl 2-phenoxyacetate.
dot
Caption: Workflow for Tert-butyl 2-phenoxyacetate Protection.
Methodology:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add tert-butyl bromoacetate (1.5 eq) to the suspension at room temperature.[7]
-
Stir the reaction mixture at room temperature and monitor by TLC.[7]
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 2-phenoxyacetate.
Deprotection of Tert-butyl 2-phenoxyacetate with Trifluoroacetic Acid
Objective: To cleave the tert-butyl ester to regenerate the free phenol.
dot
Caption: Workflow for Tert-butyl 2-phenoxyacetate Deprotection.
Methodology:
-
Dissolve the tert-butyl 2-phenoxyacetate (1.0 eq) in dichloromethane (DCM).
-
To this solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.[10]
-
Stir the reaction mixture and monitor by TLC.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1]
-
Co-evaporate the residue with a solvent such as toluene to ensure complete removal of residual TFA.[13]
-
The resulting phenoxyacetic acid can be used in the next step or purified further if necessary.
Conclusion: Making the Right Choice
The choice between this compound and benzyl ether as a phenol protecting group is dictated by the overall synthetic strategy.
-
Choose Benzyl Ether when: Your synthetic route involves a variety of non-reductive transformations, including those under strongly acidic or basic conditions. Its robustness makes it a reliable choice for lengthy sequences.
-
Choose this compound when: Your synthesis requires orthogonality to base-labile or reductively cleaved protecting groups. Its mild, acid-catalyzed deprotection is a significant advantage in the presence of sensitive functionalities.
Ultimately, a thorough understanding of the stability and reactivity of each protecting group, in the context of the specific molecular architecture and planned chemical transformations, will guide the synthetic chemist to the optimal choice for a successful and efficient synthesis.
References
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(5), 2959–2966.
-
Aapptec Peptides. Technical Support Information Bulletin 1125 - Removal of S-t-Butyl Groups. Available at: [Link]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
- Fuhrmann, T., & Lercher, J. A. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. Available at: [Link]
-
Organic Syntheses. tert-butyl bromoacetate. Available at: [Link]
-
IntechOpen. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Available at: [Link]
-
ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Available at: [Link]
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ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Available at: [Link]
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Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. Available at: [Link]
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National Center for Biotechnology Information. tert-Butyl 2-(4-nitrophenoxy)acetate. Available at: [Link]
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A Comparative Guide to Acidic Catalysts in the Synthesis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and yield is paramount. Tert-butyl 2-(4-hydroxyphenoxy)acetate is a valuable building block in the development of various active pharmaceutical ingredients (APIs). Its synthesis, primarily through acid-catalyzed pathways, presents a critical juncture where the choice of catalyst can significantly impact reaction efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of the efficacy of different acidic catalysts for the synthesis of this important intermediate, supported by experimental data and mechanistic insights to inform your process development.
Synthetic Pathways to this compound
Two primary acid-catalyzed routes are viable for the synthesis of this compound:
-
Williamson Ether Synthesis: This classical method involves the O-alkylation of a phenol. In this context, hydroquinone is reacted with a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) in the presence of an acid catalyst. While traditionally conducted under basic conditions, an acid-catalyzed variant offers an alternative pathway.
-
Fischer Esterification: This approach entails the esterification of a carboxylic acid with an alcohol. Here, 4-hydroxyphenoxyacetic acid is reacted with a tert-butylating agent, such as tert-butanol or isobutylene, under acidic conditions. This route is often favored for its directness and atom economy.
This guide will focus on the Fischer Esterification route, as it represents a more common and direct acid-catalyzed approach for this specific target molecule.
Comparative Analysis of Acidic Catalysts
The selection of an appropriate acidic catalyst is crucial for optimizing the synthesis of this compound. We will compare three widely used acid catalysts: two homogeneous catalysts, p-Toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄) , and one heterogeneous catalyst, Amberlyst-15 .
| Catalyst | Type | Typical Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic Acid (PTSA) | Homogeneous | 0.05 - 0.1 | 4 - 8 | 80 - 110 | 85 - 95 | High catalytic activity, good solubility in organic solvents, relatively easy to handle (solid).[1] | Can be difficult to remove completely from the reaction mixture, potentially leading to product contamination. |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 0.1 - 0.2 | 2 - 6 | 70 - 100 | 90 - 98 | High reactivity leading to shorter reaction times and high conversions, low cost.[1] | Highly corrosive, can cause charring and side reactions if not carefully controlled, difficult to remove. |
| Amberlyst-15 | Heterogeneous | 10 - 20 wt% | 8 - 24 | 90 - 120 | 80 - 90 | Easily separated from the reaction mixture by filtration, recyclable, leading to a more environmentally friendly process.[2] | Lower catalytic activity requiring longer reaction times or higher temperatures, potential for mass transfer limitations. |
Disclaimer: The experimental data presented in this table is a synthesis of typical results found in the literature for similar esterification reactions and should be considered as a guideline for initial experimental design. Actual results may vary depending on the specific reaction conditions and scale.
Mechanistic Insights and Causality of Catalyst Performance
The efficacy of each catalyst is rooted in its ability to protonate the carbonyl oxygen of 4-hydroxyphenoxyacetic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by tert-butanol.
Homogeneous Catalysis: PTSA and Sulfuric Acid
Both PTSA and sulfuric acid are strong Brønsted acids that readily donate a proton to initiate the catalytic cycle.
-
Sulfuric Acid: Its high acidity often translates to faster reaction rates and higher conversions compared to PTSA under similar conditions.[1] However, its strong dehydrating nature can also lead to undesired side reactions, such as the dehydration of tert-butanol to isobutylene, which can then polymerize. Careful control of temperature and reaction time is crucial to mitigate these side reactions.
-
p-Toluenesulfonic Acid: As a solid organic acid, PTSA is generally easier and safer to handle than concentrated sulfuric acid. Its slightly lower acidity can be advantageous in providing a more controlled reaction with fewer side products, albeit at the cost of longer reaction times.
The primary drawback of homogeneous catalysts is the challenge of their removal from the reaction mixture. This often requires aqueous workups, which can lead to product loss and generate significant aqueous waste.
Heterogeneous Catalysis: Amberlyst-15
Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin with sulfonic acid functional groups.
-
Advantages of Heterogeneity: The key advantage of Amberlyst-15 lies in its solid nature, which allows for easy separation from the liquid reaction mixture by simple filtration.[2] This simplifies the workup procedure, reduces waste generation, and allows for the catalyst to be regenerated and reused, making the process more economical and environmentally benign.[2]
-
Performance Considerations: The catalytic activity of Amberlyst-15 is generally lower than its homogeneous counterparts due to mass transfer limitations.[3] The reactants must diffuse into the porous structure of the resin to access the active sulfonic acid sites. This often necessitates higher reaction temperatures and longer reaction times to achieve comparable yields. The efficiency of a heterogeneous catalyst is also dependent on its surface area and pore size.[2]
Experimental Protocols
The following are representative, detailed step-by-step methodologies for the synthesis of this compound using the three discussed catalysts.
Protocol 1: Synthesis using p-Toluenesulfonic Acid (PTSA)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-hydroxyphenoxyacetic acid (1 equivalent), tert-butanol (3-5 equivalents), and toluene (as the solvent).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis using Sulfuric Acid (H₂SO₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenoxyacetic acid (1 equivalent) in an excess of tert-butanol (5-10 equivalents), which also acts as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (approximately 80-90°C). Monitor the reaction progress by TLC.
-
Workup: After completion (typically 2-6 hours), cool the reaction mixture and carefully pour it into a beaker containing ice-water. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: Synthesis using Amberlyst-15
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then dry it in a vacuum oven at 60-80°C for several hours before use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenoxyacetic acid (1 equivalent), tert-butanol (3-5 equivalents), and an appropriate solvent such as toluene or cyclohexane.
-
Catalyst Addition: Add the pre-dried Amberlyst-15 resin (15 wt% with respect to the carboxylic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction progress by TLC.
-
Workup and Catalyst Recovery: Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature. Recover the Amberlyst-15 catalyst by filtration. The catalyst can be washed with the reaction solvent, dried, and reused for subsequent batches.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Visualizing the Catalytic Process
General Mechanism of Acid-Catalyzed Fischer Esterification
Caption: General mechanism of acid-catalyzed Fischer esterification.
Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis
Caption: Comparison of experimental workflows for homogeneous and heterogeneous catalysis.
Conclusion and Recommendations
The choice of an acidic catalyst for the synthesis of this compound is a trade-off between reaction efficiency and process sustainability.
-
For rapid synthesis and high conversion on a laboratory scale where ease of separation is less of a concern, sulfuric acid is a highly effective catalyst. However, careful control of reaction conditions is imperative to minimize side reactions.
-
p-Toluenesulfonic acid offers a good balance between reactivity and handling, making it a suitable choice for both lab-scale and pilot-plant syntheses where a homogeneous catalyst is preferred.
-
For environmentally benign and scalable processes , Amberlyst-15 is the recommended catalyst. Its ease of separation and reusability significantly reduce waste and operational costs, aligning with the principles of green chemistry. While reaction times may be longer, this can often be compensated for by optimizing other reaction parameters such as temperature and reactant ratios.
Ultimately, the optimal catalyst selection will depend on the specific priorities of the synthesis, including scale, cost, desired purity, and environmental considerations. It is recommended to perform small-scale optimization experiments with each type of catalyst to determine the most suitable conditions for your specific application.
References
Sources
A Comparative Guide to the Orthogonality of Tert-Butyl Ester Protection in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The ability to selectively mask and unmask functional groups with high fidelity—a concept known as orthogonality—is paramount.[1][2] Among the arsenal of protecting groups for carboxylic acids, the tert-butyl (t-Bu) ester stands out for its unique blend of stability and selective lability. This guide provides an in-depth, objective comparison of the tert-butyl ester with other common carboxylic acid protecting groups, supported by experimental data and detailed protocols, to empower chemists in designing robust and efficient synthetic routes.
The Principle of Orthogonality: A Foundation for Complex Synthesis
In the construction of complex molecules, it is often necessary to differentiate between multiple instances of the same functional group. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while others remain intact.[1][3] This principle is the cornerstone of modern synthetic strategy, enabling chemists to navigate intricate reaction sequences with precision and control. The choice of a protecting group is therefore not an isolated decision but a strategic one, dictated by the overall synthetic plan.[4][5]
The Tert-Butyl Ester: A Pillar of Stability and Selective Cleavage
The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its remarkable stability across a broad spectrum of reaction conditions, coupled with its clean and efficient removal under specific acidic conditions.[6][7] Its steric bulk effectively shields the carboxylic acid from nucleophilic attack and basic hydrolysis, rendering it inert to many common synthetic transformations.[6]
Mechanism of Deprotection: The Power of Carbocation Stability
The selective cleavage of a tert-butyl ester is typically achieved with strong acids, such as trifluoroacetic acid (TFA), and proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[8][9] The reaction is initiated by protonation of the ester oxygen, followed by the departure of the highly stable tert-butyl carbocation, which is subsequently quenched to form isobutylene gas.[8][10] This mechanism underscores the unique lability of the tert-butyl group under acidic conditions, a property that is central to its utility.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Comparative Analysis of Carboxylic Acid Protecting Groups
The selection of an appropriate protecting group is a nuanced decision that hinges on the specific demands of a synthetic route. The following table provides a comparative overview of the stability of tert-butyl esters alongside other commonly used carboxylic acid protecting groups: methyl, benzyl, and silyl esters.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K2CO3) | Hydrogenolysis (e.g., H2, Pd/C) | Nucleophiles (e.g., RLi, RMgX) |
| tert-Butyl Ester | Labile | Generally Stable | Stable | Stable |
| Methyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile |
| Benzyl Ester | Stable (mild), Labile (strong) | Generally Stable | Labile | Labile |
| Silyl Ester | Labile | Labile | Stable | Labile |
This table summarizes the general stability profiles; specific reaction conditions can influence the outcome.[4]
The data clearly illustrates the orthogonal nature of the tert-butyl ester. Its stability to basic conditions and hydrogenolysis provides a distinct advantage in synthetic sequences that employ these reagents for the deprotection of other functional groups, such as Fmoc or Cbz protected amines.[1][4]
The Orthogonality Advantage in Practice: A Workflow Example
Consider a scenario where a molecule contains both a tert-butyl ester-protected carboxylic acid and a benzyloxycarbonyl (Cbz)-protected amine. The goal is to selectively deprotect the amine without affecting the carboxylic acid.
Caption: Workflow for orthogonal deprotection.
In this case, hydrogenolysis (H2, Pd/C) would selectively cleave the Cbz group, leaving the tert-butyl ester intact. Conversely, treatment with TFA would cleave the tert-butyl ester while preserving the Cbz group.[8] This exemplifies the strategic power of orthogonal protection.
Experimental Protocols
The following protocols are provided as a guide for the introduction and removal of tert-butyl esters. Researchers should always adapt these procedures to their specific substrates and perform appropriate reaction monitoring (e.g., TLC, LC-MS).
Protocol 1: Tert-Butylation of a Carboxylic Acid
This protocol describes a common method for the formation of a tert-butyl ester using isobutylene and an acid catalyst.[6]
Materials and Reagents:
-
Carboxylic acid (1.0 mmol)
-
Dichloromethane (DCM) or tert-butyl acetate
-
Concentrated sulfuric acid (catalytic amount)
-
Isobutylene gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add an excess of liquid isobutylene at a low temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl ester.
-
Purify the product by column chromatography or crystallization as needed.
Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using TFA in DCM.[11][12]
Materials and Reagents:
-
Tert-butyl ester substrate (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the tert-butyl ester substrate (1.0 mmol) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution, resulting in a 50% TFA/DCM mixture.[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent, such as toluene, to remove residual TFA.[11]
-
Purify the resulting carboxylic acid by crystallization or chromatography as required.
Safety Note: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion: The Strategic Advantage of Tert-Butyl Esters
The tert-butyl ester protecting group offers a distinct and powerful advantage in the synthesis of complex molecules. Its robust stability to a wide array of reaction conditions, particularly basic and reductive environments, combined with its facile and selective removal under acidic conditions, makes it an invaluable tool for orthogonal protection strategies.[4][6] By understanding the underlying principles of its reactivity and employing validated experimental protocols, researchers can leverage the unique properties of the tert-butyl ester to navigate challenging synthetic pathways with greater efficiency and control.
References
-
Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]
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Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
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Organic Syntheses. Acetic acid, tert-butyl ester. Organic Syntheses. [Link]
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Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]
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ACS GCI Pharmaceutical Roundtable. Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]
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Kaul, R., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
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Fiveable. 11.3 Protecting groups. Organic Chemistry II. [Link]
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The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
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K. C. Nicolaou Research Group. Protecting Groups. Scripps Research. [Link]
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McGrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]
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Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
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Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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Slideshare. (2018). Protection of carbonyl and carboxyl group. Slideshare. [Link]
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Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(1), 134-137. [Link]
- Google Patents. (2014). CN103787971A - Preparation method of tert-butyl ester.
-
Kim, M. (2018). Experimental Procedure for Esterification. Writing in Biology. [Link]
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Stanton, M. G., & Gagné, M. R. (2000). A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. The Journal of Organic Chemistry, 65(24), 8341-8343. [Link]
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D'Souza, D. M., & Müller, T. J. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Synthesis, 2007(03), 467-470. [Link]
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ACS GCI Pharmaceutical Roundtable. Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kumar, S., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 4(7), 12563-12569. [Link]
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Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
Reddit. (2016). Most labile ester protecting group? r/chemistry. [Link]
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Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
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-
YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]
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Comparative study of methyl vs. tert-butyl esters in organic synthesis
A Comparative Guide to Methyl vs. Tert-Butyl Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups for carboxylic acids is a cornerstone of modern organic synthesis, profoundly influencing the efficiency, selectivity, and overall success of complex molecular constructions. Among the various ester protecting groups, methyl and tert-butyl esters are workhorses, each offering a distinct profile of stability and reactivity. The choice between a sterically unhindered methyl ester and a bulky tert-butyl ester is a critical decision dictated by the planned synthetic route, the presence of other functional groups, and the desired deprotection strategy. This guide provides an in-depth, objective comparison of these two vital protecting groups, supported by experimental data and detailed methodologies, to empower researchers in making informed strategic decisions.
The Principle of Orthogonal Protection: A Strategic Imperative
In multi-step synthesis, the concept of orthogonal protection is paramount. It allows for the selective removal of one protecting group in the presence of others, a necessity for the synthesis of complex molecules like pharmaceuticals and natural products.[1] The contrasting deprotection conditions for methyl and tert-butyl esters make them an excellent example of an orthogonal set. Methyl esters are typically cleaved under basic conditions (saponification), while tert-butyl esters are labile to acid.[2][3] This fundamental difference allows for a logic-based approach to synthetic design, where one can be removed without affecting the other, or other protecting groups sensitive to the alternative conditions.
Methyl Esters: The Classic Choice
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids due to their ease of preparation, low steric bulk, and straightforward purification.[4]
Synthesis: Methyl esters are readily synthesized through several methods, including Fischer esterification with methanol under acidic catalysis, or by reaction with diazomethane for a milder approach, though the toxicity of diazomethane is a significant drawback.[5] Alternative, greener methylating agents like dimethyl carbonate are also employed.[6]
Stability: Methyl esters are generally stable under neutral and acidic conditions.[2][6] However, they are susceptible to cleavage by nucleophiles and are readily hydrolyzed under basic conditions.[2][7]
Deprotection (Saponification): The standard method for methyl ester cleavage is saponification, which involves hydrolysis with an aqueous base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water-miscible organic solvent such as methanol or tetrahydrofuran (THF).[4][7] The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid.[7][8] This process is generally irreversible under basic conditions.[7]
Tert-Butyl Esters: The Acid-Labile Workhorse
The tert-butyl ester is prized for its stability across a wide range of conditions, coupled with its clean and efficient removal under acidic treatment.[2] This profile makes it particularly valuable in syntheses involving basic reagents or nucleophiles where a methyl ester would be cleaved.
Synthesis: Tert-butyl esters are commonly prepared by the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst.[4][9]
Steric Influence: The defining feature of the tert-butyl group is its significant steric bulk.[10][11][12] This steric hindrance shields the ester's carbonyl group from nucleophilic attack, rendering it stable to basic conditions and organometallic reagents that would readily react with a methyl ester.[2][10]
Stability: Tert-butyl esters are stable to basic and nucleophilic conditions, as well as hydrogenolysis, making them compatible with a broad array of synthetic transformations.[2][3] Their key vulnerability is their lability to strong acids.[2][13]
Deprotection (Acidolysis): Cleavage of tert-butyl esters is most commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[13][14] The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[14][15] The tert-butyl cation is typically quenched by forming isobutylene gas.[15][16]
Head-to-Head Comparison: Methyl vs. Tert-Butyl Esters
| Feature | Methyl Ester | Tert-Butyl Ester |
| Steric Hindrance | Minimal | High[10][11] |
| Primary Stability | Acidic and Neutral Conditions[2] | Basic and Nucleophilic Conditions[2][3] |
| Primary Lability | Basic Conditions (Saponification)[2][7] | Acidic Conditions (Acidolysis)[2][13] |
| Common Deprotection | LiOH, NaOH, K₂CO₃ in aq. solvent[2][4] | Trifluoroacetic Acid (TFA) in DCM[13][14] |
| Compatibility | Not stable to strong bases or nucleophiles[2] | Stable to bases, organometallics, hydrogenolysis[2][3] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, t-Bu ethers) | Orthogonal to base-labile groups (e.g., Fmoc, acetate esters)[1] |
Experimental Protocols
Protocol 1: Saponification of a Methyl Ester
This protocol describes a standard procedure for the basic hydrolysis of a methyl ester.
Workflow: Methyl Ester Saponification
Caption: Workflow for the saponification of a methyl ester.
Methodology:
-
Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH), typically 1.1 to 2 equivalents.[2]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully acidify the reaction mixture with a dilute acid, such as 1 M HCl, to a pH of approximately 2-3 to protonate the carboxylate salt.[2]
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.
Protocol 2: Acid-Catalyzed Deprotection of a Tert-Butyl Ester
This protocol details the common procedure for the cleavage of a tert-butyl ester using trifluoroacetic acid.
Workflow: Tert-Butyl Ester Deprotection
Caption: Workflow for the acid-catalyzed deprotection of a tert-butyl ester.
Methodology:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) in a well-ventilated fume hood.
-
Add trifluoroacetic acid (TFA). A common condition is a 1:1 (v/v) mixture of DCM and TFA.[13][17]
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene may be necessary.[14]
-
The resulting crude carboxylic acid can then be purified as needed, often by precipitation, crystallization, or chromatography.
Mechanistic Insights
The distinct cleavage mechanisms for methyl and tert-butyl esters underscore their orthogonal nature.
Saponification of Methyl Ester (Base-Mediated)
Caption: Acid-catalyzed cleavage of a tert-butyl ester via a stable carbocation.
Conclusion and Strategic Recommendations
The selection between methyl and tert-butyl esters as protecting groups is a strategic decision that hinges on the overall synthetic plan.
-
Choose a methyl ester when subsequent reaction steps involve acidic or neutral conditions and when a robust, base-labile protecting group is required. It is an economical and straightforward choice, provided the molecule can tolerate the basic conditions required for its removal.
-
Choose a tert-butyl ester when the synthetic route involves basic reagents, strong nucleophiles (like Grignard or organolithium reagents), or reductive conditions such as catalytic hydrogenolysis. [2]Its stability under these conditions, combined with its mild, acid-triggered removal, makes it an exceptionally versatile and reliable protecting group, particularly in complex, multi-step syntheses prevalent in drug discovery and peptide chemistry. [1][18] By understanding the distinct chemical personalities of methyl and tert-butyl esters, researchers can design more elegant, efficient, and successful synthetic strategies.
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- BenchChem. (2025). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.
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A Comparative Analysis of the Biological Activity of Tert-butyl 2-(4-hydroxyphenoxy)acetate and Its Analogs for Drug Discovery
Abstract
This guide provides a comprehensive comparison of the biological activities of Tert-butyl 2-(4-hydroxyphenoxy)acetate and its structural analogs. We delve into their antioxidant, anti-inflammatory, and cytotoxic properties, presenting supporting experimental data and detailed protocols. By examining the structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the pursuit of novel therapeutic agents.
Introduction: The Therapeutic Potential of Phenoxyacetate Scaffolds
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The presence of a flexible ether linkage and an acidic moiety (or its ester derivative) allows for interaction with a variety of biological targets. The hydroxyl group on the phenyl ring is a key feature, often contributing to antioxidant properties and serving as a handle for further structural modifications.
The esterification of the carboxylic acid to a tert-butyl ester, as in this compound, can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.[2] These modifications can, in turn, influence its biological activity, bioavailability, and pharmacokinetic profile. Understanding the impact of these structural changes is crucial for the rational design of more potent and selective drug candidates. This guide will focus on a comparative analysis of this compound and its key analogs, providing a framework for understanding their structure-activity relationships.
Comparative Analysis of Biological Activities
This section will compare the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its selected analogs. The choice of analogs is based on common structural modifications that are known to influence biological activity, including the nature of the ester group and substitutions on the aromatic ring.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals.[3] The antioxidant capacity of this compound and its analogs is a key determinant of their potential therapeutic value.
Key Analogs for Comparison:
-
Analog A: 4-Hydroxyphenoxyacetic acid: The parent carboxylic acid.
-
Analog B: Methyl 2-(4-hydroxyphenoxy)acetate: A less sterically hindered ester.
-
Analog C: Tert-butyl 2-(4-nitrophenoxy)acetate: An analog with an electron-withdrawing group on the phenyl ring.[4]
-
Analog D: 2,4-Di-tert-butylphenol (2,4-DTBP): A related phenolic compound with significant antioxidant and other biological activities.[5]
Experimental Evaluation of Antioxidant Activity:
The antioxidant activity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be quantified spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: Comparative Antioxidant Activity (IC50 values in µM)
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference(s) |
| This compound | Data not available | Data not available | |
| 4-Hydroxyphenoxyacetic acid | Moderately Active | Moderately Active | |
| Methyl 2-(4-hydroxyphenoxy)acetate | Data not available | Data not available | |
| Tert-butyl 2-(4-nitrophenoxy)acetate | Likely Reduced Activity | Likely Reduced Activity | |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 60 µg/mL (DPPH) | 17 µg/mL (ABTS) | [8] |
| Positive Control: Ascorbic Acid | ~25 | ~15 | [6] |
Structure-Activity Relationship Insights:
-
Free Phenolic Hydroxyl Group: The presence of the free hydroxyl group on the phenyl ring is critical for antioxidant activity.
-
Esterification: Esterification of the carboxylic acid may modulate the antioxidant activity by altering the electronic properties of the molecule and its ability to donate a hydrogen atom. The bulky tert-butyl group might also introduce steric hindrance, potentially affecting the interaction with free radicals.
-
Ring Substitution: The introduction of an electron-withdrawing group like a nitro group (Analog C) is expected to decrease the electron-donating ability of the phenolic hydroxyl group, thereby reducing its antioxidant activity.[4]
-
Steric Hindrance: The presence of bulky tert-butyl groups ortho and para to the hydroxyl group in 2,4-DTBP contributes to its high antioxidant activity by stabilizing the resulting phenoxyl radical.[3]
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of many chronic diseases. The inhibition of inflammatory mediators, such as nitric oxide (NO) and prostaglandins, is a common strategy for the development of anti-inflammatory drugs. Phenoxyacetic acid derivatives have been investigated for their potential to modulate inflammatory pathways.[1][9]
Experimental Evaluation of Anti-inflammatory Activity:
A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[10][11] NO is a key inflammatory mediator, and its overproduction is associated with inflammatory conditions. The Griess assay is typically used to quantify nitrite, a stable product of NO, in the cell culture supernatant.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production)
| Compound | Cell Line | % Inhibition of NO Production (at a given concentration) | IC50 (µM) | Reference(s) |
| This compound | RAW 264.7 | Data not available | Data not available | |
| 4-Hydroxyphenoxyacetic acid derivatives | RAW 264.7 | Potent Inhibition | ~10-50 | [12] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | RAW 264.7 | Significant Inhibition | Data not available | [13] |
| Positive Control: L-NAME | RAW 264.7 | Potent Inhibition | ~20 | [14] |
Note: Direct comparative data for this compound is limited. The data presented for "4-Hydroxyphenoxyacetic acid derivatives" is a qualitative summary from studies on related compounds.
Signaling Pathway and Mechanism of Action:
The anti-inflammatory effects of these compounds are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] LPS stimulation of macrophages activates this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.
Caption: Proposed mechanism of anti-inflammatory action.
Cytotoxic Activity: Targeting Uncontrolled Cell Proliferation
The evaluation of cytotoxic activity is crucial in drug discovery, not only for identifying potential anticancer agents but also for assessing the safety profile of a compound. Phenolic compounds have demonstrated a wide range of cytotoxic effects against various cancer cell lines.
Experimental Evaluation of Cytotoxic Activity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Table 3: Comparative Cytotoxic Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Data not available | Data not available | |
| Tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate | HL-60 | ~10-20 | [16] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | HCT116 | 57.04 | [1] |
| Positive Control: Doxorubicin | Various | ~0.1-1.0 |
Note: Data for the exact target molecule is not available. The provided data for a nitrophenoxy analog and 2,4-DTBP suggest that this class of compounds can exhibit cytotoxic activity.
Structure-Activity Relationship Insights:
-
Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and exert cytotoxic effects.
-
Substituents on the Phenyl Ring: The presence and nature of substituents on the aromatic ring can significantly influence cytotoxicity. For example, the nitro group in the analog shown in Table 3 likely contributes to its cytotoxic activity.[16]
-
Mechanism of Action: The cytotoxic effects of these compounds can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death).[1] For instance, 2,4-DTBP has been shown to induce apoptosis in colorectal cancer cells by downregulating anti-apoptotic proteins like Bcl-2.[1]
Experimental Protocols
For the benefit of researchers wishing to replicate or build upon these findings, detailed protocols for the key assays are provided below.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for determining the antioxidant activity of chemical compounds.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds and positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Caption: DPPH Radical Scavenging Assay Workflow.
MTT Cell Viability Assay
This protocol provides a general procedure for assessing the cytotoxicity of compounds on adherent cell lines.[15]
Materials:
-
Adherent cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound and its analogs. While direct experimental data for the title compound is limited in the public domain, the analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule.
The presence of the phenolic hydroxyl group suggests inherent antioxidant activity, which can be modulated by the nature of the ester group and substituents on the aromatic ring. Furthermore, the phenoxyacetic acid scaffold is a promising starting point for the development of anti-inflammatory and cytotoxic agents.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would enable a more precise determination of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific biological targets. In vivo studies will also be crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles.
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Antioxidant capacity of different hydroxyphenoxyacetate esters
A Comparative Guide to the Antioxidant Capacity of Hydroxyphenoxyacetate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Antioxidants
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their potent antioxidant properties. A promising, yet less explored, subclass of these compounds is hydroxyphenoxyacetate esters. Their unique structural scaffold offers vast opportunities for synthetic modification to enhance efficacy and bioavailability.
This guide provides an in-depth comparison of the antioxidant capacity of different hydroxyphenoxyacetate esters and related phenolic esters. We will delve into the core mechanisms of their action, detail the experimental protocols for evaluation, and present a comparative analysis based on structure-activity relationships (SAR), supported by experimental data from seminal studies.
Pillar 1: The Underpinning Mechanisms of Phenolic Antioxidants
The antioxidant action of phenolic compounds, including hydroxyphenoxyacetate esters, is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize free radicals. Two predominant mechanisms describe this process[1]:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable, resonance-stabilized phenoxyl radical (ArO•).[2][3]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical. The SET pathway is often followed by a proton transfer (PT).[1][3]
ArOH + R• → ArOH•+ + R:-
These mechanisms are not mutually exclusive and can occur in parallel, with the dominant pathway depending on the structure of the antioxidant, the nature of the free radical, and the solvent system.[1]
Caption: Primary mechanisms of phenolic antioxidant activity.
Pillar 2: Methodologies for Quantifying Antioxidant Capacity
To objectively compare antioxidant efficacy, standardized in vitro assays are essential. These assays typically use a stable, colored radical species, and the ability of an antioxidant to scavenge this radical is measured spectrophotometrically.
Commonly Employed Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH•, which has a deep violet color. When reduced by an antioxidant, the solution turns yellow. The change in absorbance, measured around 517 nm, is proportional to the antioxidant's scavenging activity.[4][5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves generating the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation, causing decolorization, which is measured at approximately 734 nm. The ABTS assay is applicable to both hydrophilic and lipophilic compounds.[6][7]
Key Performance Metrics:
-
IC50 (Inhibitory Concentration 50%): This value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals in the assay.[8] A lower IC50 value indicates a higher antioxidant potency.[8][9]
-
TEAC (Trolox Equivalent Antioxidant Capacity): This metric compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. The results are expressed as TEAC values (in µM Trolox equivalents/µM of compound).
Caption: Generalized workflow for in vitro antioxidant assays.
Experimental Protocols
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Test Sample Stock Solution: Prepare a stock solution of the hydroxyphenoxyacetate ester (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Standard Solution: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox (e.g., 1 mg/mL).[4]
-
-
Assay Procedure: [10]
-
Perform serial dilutions of the test sample and standard stock solutions to obtain a range of concentrations.
-
In a 96-well microplate, add 100 µL of each dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Prepare a blank well containing 100 µL of solvent and 100 µL of methanol/ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[4]
-
Plot the % Scavenging against the concentration of the sample and determine the IC50 value from the graph.
-
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[6] This generates the dark-colored radical solution.
-
ABTS•+ Working Solution: Dilute the radical solution with ethanol or a buffer until the absorbance at 734 nm is approximately 0.70 ± 0.02.[11]
-
-
Assay Procedure: [6]
-
Prepare serial dilutions of the test sample and Trolox standard.
-
In a 96-well microplate, add 10 µL of each dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition as done for the DPPH assay.
-
Generate a standard curve using the Trolox dilutions.
-
Determine the TEAC value for the test sample by comparing its scavenging activity to the Trolox standard curve.
-
Pillar 3: Comparative Analysis & Structure-Activity Relationships (SAR)
The antioxidant capacity of hydroxyphenoxyacetate esters is profoundly influenced by the substitution pattern on the aromatic ring. While direct comparative data for a broad range of hydroxyphenoxyacetate esters is sparse, extensive research on related phenolic acids and esters allows for the elucidation of key structure-activity relationships.[12][13][14]
Key SAR Findings:
-
Role of the Hydroxyl (-OH) Group: The phenolic hydroxyl group is the cornerstone of antioxidant activity. Its ability to donate a hydrogen atom is paramount. The number and position of -OH groups directly correlate with antioxidant potential.[1][15]
-
Effect of Substituent Position: The position of functional groups relative to the phenolic hydroxyl is critical. Groups in the ortho and para positions are more effective at enhancing antioxidant activity than those in the meta position.[16] This is due to their ability to stabilize the resulting phenoxyl radical through resonance. An ortho-hydroxyl group can also form an intramolecular hydrogen bond, which can further stabilize the radical.[15]
-
Influence of Electron-Donating Groups (EDGs): The presence of additional electron-donating groups, such as methoxy (-OCH₃) or alkyl groups, on the phenolic ring enhances antioxidant activity.[1] These groups increase the electron density on the ring, facilitating hydrogen or electron donation.
-
The Catechol Moiety: Compounds containing a catechol structure (two hydroxyl groups in ortho positions, i.e., a 3,4-dihydroxy pattern) consistently exhibit superior antioxidant activity. This arrangement allows for the formation of a highly stable o-quinone.
-
Impact of Esterification: Esterifying the carboxylic acid group of a phenolic acid can increase its lipophilicity. This modification may not significantly alter the inherent radical scavenging mechanism (which depends on the phenolic -OH) but can greatly influence the antioxidant's effectiveness in lipid-based systems like cell membranes or oils.
Comparative Data on Representative Phenolic Esters
The following table summarizes experimental data for various phenolic esters, illustrating the SAR principles discussed. The IC50 values are from DPPH assays, where a lower value signifies higher antioxidant activity.
| Compound | Key Structural Features | Antioxidant Activity (DPPH IC50) | Reference |
| Vanillyl Hexanoate | -OH at C4, -OCH₃ at C3 (Guaiacol structure) | 1.71 mM | [2] |
| 4-Hydroxybenzyl Hexanoate | Single -OH at C4 (para) | > DPPH IC50 of 2-Hydroxybenzyl hexanoate | [2] |
| 2-Hydroxybenzyl Hexanoate | Single -OH at C2 (ortho) | < DPPH IC50 of 4-Hydroxybenzyl hexanoate | [2] |
| 4-Methoxybenzyl Hexanoate | No phenolic -OH group | 864.78 mM (Very low activity) | [2] |
| Butylated Hydroxytoluene (BHT) | Standard Synthetic Antioxidant | 0.47 mM | [2] |
Note: The data illustrates the principles of SAR. For instance, the presence of the electron-donating methoxy group in vanillyl hexanoate contributes to its higher activity compared to the simple hydroxybenzyl hexanoates. The lack of a phenolic hydroxyl in 4-methoxybenzyl hexanoate results in a near-total loss of activity, underscoring the critical role of this functional group.
Conclusion and Future Directions
The antioxidant capacity of hydroxyphenoxyacetate esters is intrinsically linked to their molecular structure. The number and position of hydroxyl groups, along with the presence of other electron-donating substituents on the phenoxy ring, are the primary determinants of their efficacy. Specifically, structures featuring a catechol moiety or an ortho-hydroxyl group are predicted to exhibit the highest potency due to enhanced radical stability.
For drug development professionals, these structure-activity relationships provide a rational basis for designing novel antioxidant agents. By strategically modifying the substitution pattern on the hydroxyphenoxyacetate scaffold, it is possible to fine-tune the antioxidant capacity and lipophilicity to develop targeted therapeutics for diseases rooted in oxidative stress. Future research should focus on synthesizing a broader library of these esters and evaluating their performance in both in vitro and in vivo models to fully unlock their therapeutic potential.
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Landscape of Aryl Tert-Butyl Ether Deprotection
For researchers, scientists, and professionals engaged in drug development and complex organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among these, the tert-butyl (tBu) ether is frequently employed to mask phenolic hydroxyl groups due to its considerable stability under a range of conditions, particularly basic and nucleophilic environments.[1] However, the efficacy of a protecting group is equally defined by the predictability and efficiency of its removal. Understanding the kinetics of the deprotection process is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the integrity of sensitive functional groups elsewhere in the molecule.
This guide provides an in-depth comparison of the kinetic profiles of various methods for deprotecting aryl tert-butyl ethers. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and offer field-proven insights to inform your selection of an optimal deprotection strategy.
Theoretical Framework: The Mechanism of Deprotection
The cleavage of tert-butyl ethers, including aryl variants, predominantly proceeds through an acid-catalyzed unimolecular (SN1) pathway.[2][3] This mechanism is favored due to the exceptional stability of the resulting tert-butyl carbocation.
The process can be dissected into three key steps:
-
Protonation: The ether oxygen is protonated by a strong acid, transforming the alkoxy group into a good leaving group (-OHR+).[3][4]
-
Carbocation Formation: The C-O bond cleaves heterolytically, releasing a highly stable tertiary carbocation (the tert-butyl cation) and the desired phenol. This is typically the rate-determining step of the reaction.[5]
-
Cation Quenching: The tert-butyl cation is subsequently quenched, often by deprotonation to form isobutylene gas or by reaction with a nucleophile present in the medium.[6]
The rate of this reaction is therefore highly dependent on factors that influence the stability of the carbocation intermediate and the efficiency of the initial protonation step.[5] These factors include the strength of the acid catalyst, the nature of the solvent, temperature, and the electronic properties of the aryl group itself.
Visualizing the SN1 Deprotection Pathway
The following diagram illustrates the stepwise mechanism for the acid-catalyzed deprotection of a generic aryl tert-butyl ether.
Caption: General SN1 mechanism for acid-catalyzed aryl tert-butyl ether deprotection.
Comparative Kinetic Analysis of Deprotection Methods
The choice of reagent dictates the reaction rate and selectivity. Here, we compare common methods, highlighting their kinetic advantages and disadvantages.
Strong protic acids are the most common reagents for tBu ether cleavage due to their straightforward application. Trifluoroacetic acid (TFA) is particularly popular because it is a strong acid that is also volatile, simplifying workup.
-
Mechanism & Causality: TFA readily protonates the ether oxygen, initiating the SN1 cleavage. The reaction is, in principle, catalytic, as the proton is regenerated when the t-butyl cation is deprotonated to isobutylene.[6] However, in practice, excess TFA is often used to drive the reaction to completion, especially since it can also act as the solvent.
-
Kinetic Profile: The reaction rate is highly sensitive to the concentration of the acid and the temperature. The deprotection is typically rapid at room temperature. The electronic nature of the aryl ring significantly influences the rate. Electron-donating groups (EDGs) on the aromatic ring stabilize the partial positive charge that develops on the oxygen atom in the transition state of the C-O bond cleavage, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize this transition state and slow the deprotection rate.
Lewis acids offer an alternative pathway for ether cleavage, often under milder conditions than strong protic acids. They function by coordinating to the ether oxygen, which weakens the C-O bond and facilitates cleavage.
-
Mechanism & Causality: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates with the lone pair of electrons on the ether oxygen. This coordination makes the oxygen a much better leaving group, analogous to protonation. The cleavage then proceeds, often requiring a nucleophilic workup to liberate the final phenol. Some Lewis acid systems, like TiCl₄ complexes, have shown enhanced reaction velocities compared to the Lewis acid alone.[7]
-
Kinetic Profile: Lewis acid-mediated deprotections can be very rapid, even at low temperatures. The choice of Lewis acid is critical; for instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers but can lack selectivity.[3][4] Milder Lewis acids like AlCl₃ or TiCl₄ can offer better control.[7][8] The kinetics are also influenced by the solvent and the presence of co-reagents. For example, systems like CeCl₃/NaI have been developed for facile cleavage under specific conditions.[1]
Recent research has focused on developing milder deprotection conditions to enhance functional group tolerance.
-
Radical-Mediated Deprotection: A notable example involves using the tris(4-bromophenyl)amminium radical cation ("magic blue") in combination with triethylsilane.[9][10][11] This system catalytically facilitates the cleavage of the C-O bond under neutral and mild conditions, avoiding the harshness of strong acids.[10][11] The reaction is suitable for a wide range of structurally diverse and sensitive substrates.[10]
-
Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid has been shown to be an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl ethers, tolerating many other common protecting groups.[9][11]
Quantitative Data Summary
While specific rate constants are highly dependent on the exact substrate and conditions (solvent, temperature, concentration), the following table provides a qualitative and quantitative comparison to guide reagent selection.
| Deprotection Method | Typical Reagent(s) | Relative Rate | Typical Conditions | Advantages | Disadvantages |
| Strong Protic Acid | Trifluoroacetic Acid (TFA) | Very Fast | DCM or neat TFA, 0°C to RT | Simple, effective, volatile reagent | Harsh conditions, low functional group tolerance, potential for side reactions |
| Strong Lewis Acid | Boron Tribromide (BBr₃) | Extremely Fast | DCM, -78°C to 0°C | Very powerful, cleaves even stubborn ethers | Highly corrosive and moisture-sensitive, often lacks selectivity |
| Mild Lewis Acid | AlCl₃, CeCl₃/NaI, TiCl₄ | Fast to Moderate | Acetonitrile or DCM, RT | Milder than BBr₃, can be more selective[1][7][8] | May require specific co-reagents, workup can be complex |
| Radical-Mediated | "Magic Blue" / HSiEt₃ | Moderate | Acetonitrile, RT | Exceptionally mild, high functional group tolerance[10][11] | Reagents are specialized and more costly |
| Aqueous Mineral Acid | aq. H₃PO₄ | Slow to Moderate | Water/co-solvent, elevated temp. | Environmentally benign, mild, good selectivity[11] | Slower reaction times, may require heat |
Experimental Protocol: Kinetic Monitoring via HPLC
To generate reliable kinetic data, a robust experimental setup is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for monitoring the progress of these reactions due to its ability to separate and quantify the starting material, product, and any significant byproducts over time.[12][13][14]
Caption: A standardized workflow for conducting kinetic analysis using HPLC.
-
Preparation and Calibration:
-
Prepare a stock solution of the aryl tert-butyl ether substrate in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of an internal standard (a stable, non-reactive compound that does not co-elute with the reactant or product).
-
Develop an HPLC method (e.g., reverse-phase C18 column) that provides baseline separation of the starting material, the product phenol, and the internal standard.
-
Generate a calibration curve for the starting material against the internal standard to ensure accurate quantification.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., a jacketed flask), add the solvent and the internal standard. Allow the system to equilibrate to the desired temperature (e.g., 25.0 °C).
-
Add a precise volume of the substrate stock solution to the vessel.
-
Initiate the reaction by adding the deprotection reagent (e.g., a measured amount of TFA). Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 1, 2, 5, 10, 20, 30 minutes), withdraw a small, precise aliquot of the reaction mixture.[12]
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold solution of a weak base like sodium bicarbonate to neutralize an acid catalyst). This step is critical to stop the reaction and ensure the time point is accurate.
-
-
HPLC Analysis:
-
Inject the quenched samples into the calibrated HPLC system.
-
Record the peak areas for the starting material and the internal standard at each time point.[15]
-
-
Data Analysis:
-
Use the calibration curve and the internal standard peak area to calculate the concentration of the starting material at each time point.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a first-order reaction, this plot should yield a straight line.
-
The negative slope of this line is the observed rate constant (k_obs).
-
This self-validating system, incorporating an internal standard and precise temperature control, ensures the generation of trustworthy and reproducible kinetic data.
Conclusion and Recommendations
The selection of a deprotection method for aryl tert-butyl ethers should be a data-driven decision based on the kinetic requirements of the synthesis.
-
For rapid, bulk deprotection where substrate sensitivity is low: Strong protic acids like TFA offer a time- and cost-effective solution.
-
For substrates with acid-sensitive functional groups: Milder Lewis acid systems or the innovative radical-mediated methods should be considered. While potentially slower or more costly, they provide a much higher degree of chemoselectivity.
-
For process optimization and scale-up: A thorough kinetic study using a robust method like HPLC analysis is indispensable. It provides the quantitative data needed to understand the reaction's behavior, control its outcome, and ensure reproducibility.
By understanding the interplay between mechanism, reagents, and substrate electronics, researchers can harness the full potential of the tert-butyl ether as a robust and reliable protecting group in the synthesis of complex molecules.
References
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Fiveable. Ether Cleavage Definition. Available at: [Link].
-
Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. Available at: [Link].
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ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Request PDF. Available at: [Link].
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Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link].
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ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Available at: [Link].
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MDPI. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. Available at: [Link].
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Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link].
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ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Available at: [Link].
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ResearchGate. Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... Available at: [Link].
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link].
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ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol | Request PDF. Available at: [Link].
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Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. Available at: [Link].
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ACS Publications. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Available at: [Link].
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PubMed. Efficient method for the deprotection of tert-butyldimethylsilyl ethers with TiCl4-Lewis base complexes: application to the synthesis of 1beta-methylcarbapenems. Available at: [Link].
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ResearchGate. Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems | Request PDF. Available at: [Link].
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Organic Chemistry Portal. DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Available at: [Link].
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A Senior Application Scientist's Guide to Large-Scale Synthesis: Cost-Benefit Analysis of Tert-butyl 2-(4-hydroxyphenoxy)acetate
Abstract
In the landscape of industrial-scale organic synthesis, particularly within the pharmaceutical and fine chemical sectors, the selection of intermediates and protecting groups is a critical decision point that profoundly impacts process efficiency, cost-effectiveness, and overall project viability. Tert-butyl 2-(4-hydroxyphenoxy)acetate emerges as a molecule of significant interest, serving as a versatile building block and a protected form of 4-hydroxyphenoxyacetic acid. This guide provides an in-depth cost-benefit analysis of its application in large-scale synthesis. We will dissect its synthetic routes, compare its performance against viable alternatives using experimental data, and offer a logical framework for its strategic deployment. This analysis is tailored for researchers, chemists, and drug development professionals tasked with optimizing complex synthetic pathways for commercial production.
Introduction: The Strategic Role of this compound
This compound (CAS No. 159353-71-6, Molecular Formula: C₁₂H₁₆O₄) is a bifunctional organic compound.[1] It features a phenol group, offering a reactive site for further functionalization, and a carboxylic acid masked as a tert-butyl ester. The tert-butyl group is not merely a placeholder; it is a strategic choice. Renowned in organic synthesis, the tert-butyl ester serves as an excellent protecting group for carboxylic acids due to its unique deprotection mechanism.[2] Unlike methyl or ethyl esters that require harsh saponification conditions (strong bases), the tert-butyl ester is readily cleaved under mild acidic conditions, a property that provides critical orthogonality in multi-step syntheses of complex molecules.[3][4]
The steric bulk of the tert-butyl group also confers enhanced solubility in organic solvents and can sterically hinder undesirable side reactions at adjacent positions.[1][5] These attributes make the title compound a valuable intermediate where selective reaction at the phenolic hydroxyl is required, followed by a non-destructive release of the carboxylic acid functionality late in the synthetic sequence. This guide will explore whether these advantages justify its use over simpler, potentially cheaper alternatives in a large-scale manufacturing context.
Synthesis and Process Optimization for Scale-Up
The industrial viability of any chemical intermediate is fundamentally tied to the efficiency and scalability of its synthesis. The primary route to this compound is a modification of the Williamson ether synthesis, involving the O-alkylation of hydroquinone with tert-butyl bromoacetate.
Recommended Large-Scale Synthesis Protocol
This protocol is optimized for yield, purity, and operational simplicity, drawing from established methods for similar phenolic esters.[6]
Reaction: Hydroquinone + tert-Butyl Bromoacetate → this compound + Byproducts
Step-by-Step Methodology:
-
Reactor Charging: To a jacketed glass-lined reactor, charge acetone (10 volumes) and hydroquinone (1.0 equivalent). Begin agitation.
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃) (2.0 equivalents). The use of a fine powder increases the surface area and reaction rate. K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing significant side reactions.
-
Reagent Addition: Slowly add tert-butyl bromoacetate (1.1 equivalents) to the slurry over 1-2 hours, maintaining the internal temperature at 25-30°C. A controlled addition rate is crucial to manage the exotherm and prevent the formation of the dialkylated byproduct.
-
Reaction & Monitoring: Heat the mixture to a gentle reflux (approx. 56°C) for 4-6 hours. The reaction progress should be monitored by HPLC until the consumption of hydroquinone is ≥98%.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (8 volumes) and wash with water (2 x 3 volumes) to remove any remaining salts and polar impurities.
-
The organic layer is then washed with a 5% aqueous sodium bicarbonate solution to remove any unreacted 4-hydroxyphenoxyacetic acid.
-
Finally, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as heptane/ethyl acetate, to afford this compound as a white to off-white solid with >98% purity.
Workflow Diagram
Caption: Large-scale synthesis workflow for this compound.
Comparative Analysis: Alternatives and Strategic Considerations
The decision to use this compound must be weighed against alternative strategies. The primary comparison points are other phenol protecting groups and protecting-group-free approaches.[7]
Key Alternatives:
-
Benzyl Ether (Bn): A classic protecting group for phenols.
-
Protection: Williamson ether synthesis with benzyl bromide/chloride.
-
Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C).
-
-
Methyl Ether (Me): A robust but often difficult-to-remove protecting group.
-
Protection: Reagents like dimethyl sulfate or methyl iodide.
-
Deprotection: Harsh conditions, typically using boron tribromide (BBr₃).
-
-
Direct Esterification/Amidation: A protecting-group-free strategy where 4-hydroxyphenoxyacetic acid is used directly. This is only viable if the phenolic -OH does not interfere with subsequent reactions.
Cost-Benefit Comparison Matrix
The following table summarizes the critical parameters for a large-scale synthesis decision.
| Parameter | This compound | Benzyl-Protected Phenol | Methyl-Protected Phenol | Direct Use (Protecting-Group-Free) |
| Cost Profile | ||||
| Starting Materials | Moderate (tert-butyl bromoacetate) | Low (benzyl chloride) | Low (dimethyl sulfate) | Lowest (4-hydroxyphenoxyacetic acid) |
| Reagents & Solvents | Standard solvents, moderate cost | Low-cost reagents, potential catalyst cost | Low-cost reagents | Minimal additional reagents |
| Process & Equipment | Standard reactors | Requires high-pressure hydrogenator for deprotection | Requires handling of highly toxic reagents (BBr₃) | Standard reactors |
| Waste Stream | Inorganic salts, standard solvents | Catalyst waste, solvents | Corrosive and toxic waste | Minimal, highly atom-economical |
| Performance & Efficiency | ||||
| Protection Yield | High (typically >80%)[6] | Very High (>90%) | Very High (>95%) | N/A |
| Deprotection Yield | Very High (>95%) | High (>90%), catalyst-dependent | Moderate-High, substrate-dependent | N/A |
| Deprotection Conditions | Mild (TFA, HCl in dioxane) | Mild (H₂, Pd/C), but requires specific equipment | Harsh (BBr₃), limited functional group tolerance | N/A |
| Orthogonality | Excellent. Stable to base, hydrogenolysis, mild redox.[3] | Good. Stable to acid/base. Cleaved by hydrogenolysis. | Poor. Only cleaved by very strong Lewis acids. | Poor. Phenol is reactive. |
| Total Steps | 2 (Protection + Deprotection) | 2 (Protection + Deprotection) | 2 (Protection + Deprotection) | 0 |
| Safety & Environmental (EHS) | ||||
| Reagent Hazards | tert-butyl bromoacetate is a lachrymator. | Benzyl chloride is a lachrymator and potential carcinogen. | Dimethyl sulfate is highly toxic and carcinogenic. BBr₃ is highly corrosive. | Low |
| Process Hazards | Standard reaction risks.[8][9] | Hydrogenation carries explosion risk if not handled properly. | Handling of BBr₃ requires specialized scrubbers and procedures. | Low |
| Environmental Impact | Moderate. Good atom economy for the protection step. | Use of heavy metal catalyst (Palladium). | Generation of highly toxic waste. | Excellent (Green Chemistry Principle #8).[4] |
In-Depth Discussion: Causality Behind the Choices
Why Choose the Tert-butyl Ester Strategy?
The primary driver for selecting the tert-butyl ester protection strategy is chemoselectivity under mild conditions . In the synthesis of a complex Active Pharmaceutical Ingredient (API), it is common to encounter functional groups that are sensitive to the harsh basic conditions required for methyl/ethyl ester saponification or the reductive conditions of hydrogenolysis.[10]
-
Case Study Scenario: Imagine a synthetic route where a molecule contains a chiral center adjacent to a carbonyl group and a nitro group elsewhere.
-
Using a methyl ester would require saponification with NaOH. This poses a high risk of epimerization at the chiral center.
-
Using a benzyl ether would require hydrogenolysis. This would uncontrollably reduce the nitro group.
-
In this scenario, the tert-butyl ester is the ideal choice. It remains intact during other transformations and can be selectively removed at the end of the synthesis with trifluoroacetic acid (TFA) at room temperature, leaving both the chiral center and the nitro group untouched. This avoidance of rework and side-product formation is a massive economic benefit on a large scale, often outweighing the higher initial cost of the protecting group reagent.[2]
-
When are Alternatives Superior?
-
Direct Use (Protecting-Group-Free): This is unequivocally the best approach if the free phenolic hydroxyl does not interfere with subsequent chemical steps. It embodies the principles of atom and step economy, leading to the lowest cost and environmental impact.[7] Always evaluate this possibility first.
-
Benzyl Ether: If the molecule is stable to reductive conditions and does not contain functionalities like alkynes, alkenes, or nitro groups that would be affected by catalytic hydrogenation, the benzyl ether is an excellent, cost-effective choice. The lower cost of benzyl chloride is a significant advantage.
-
Methyl Ether: This should only be considered for very robust molecules where late-stage functionalization is needed and the harsh deprotection with BBr₃ is tolerable. Its use in complex, multi-functionalized molecule synthesis is rare due to its poor orthogonality and significant EHS concerns.
Decision-Making Flowchart
Caption: Decision framework for selecting a synthetic strategy.
Conclusion and Recommendations
This compound is not merely a reagent; it is a strategic tool for risk mitigation in complex, large-scale organic synthesis. While its upfront cost may be higher than alternatives like benzyl or methyl ethers, its true value lies in the unparalleled chemical orthogonality afforded by the tert-butyl ester.
Our analysis supports the following recommendations:
-
For Complex, Multi-functional APIs: this compound is often the most economically sound choice. The ability to deprotect under mild acidic conditions without affecting other sensitive functionalities prevents costly side reactions, simplifies purification, and ultimately leads to higher overall yields and process reliability. The cost of a failed batch or extensive purification far exceeds the initial reagent cost difference.
-
For Simpler, Robust Molecules: If the target molecule lacks sensitive functional groups, the more economical benzyl ether protecting group is a preferable alternative, provided the necessary hydrogenation equipment is available.
-
Prioritize Protecting-Group-Free Routes: The most cost-effective and environmentally benign approach is to avoid protection altogether. A thorough investigation into the reactivity of the free phenol in the desired synthetic sequence should always be the primary step.
Ultimately, the choice is a balance of raw material costs, process complexity, EHS considerations, and, most importantly, the chemical nature of the target molecule. By understanding the distinct advantages and disadvantages laid out in this guide, development professionals can make informed decisions that optimize their large-scale synthesis for both cost and performance.
References
-
Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o532. [Link]
-
King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). A general method for the synthesis of β-keto esters. Organic Syntheses, 72, 145. [Link]
- Google Patents. (n.d.). Production of tertiary butyl acetate from mtbe.
- Google Patents. (n.d.). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
- Google Patents. (n.d.). Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
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Silva, L. H. M., & Maciel, M. R. W. (2021). Thermodynamic and economic evaluation of the butyl acetate production process via reactive distillation. Dialnet. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry, 72(19), 7054–7067. [Link]
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Newhouse, T., & Baran, P. S. (2009). The economies of synthesis. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 457–461. [Link]
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Liu, R., & Mabury, S. A. (2020). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 8(4), 93. [Link]
- Google Patents. (n.d.). Process for preparing phenol derivative.
-
Huffman, M. A., & Fryszkowska, A. (2022). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(3), 3666–3744. [Link]
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New Jersey Department of Health. (2010). tert-BUTYL ACETATE HAZARD SUMMARY. [Link]
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Lee, S., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(18), 6681. [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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Pirovano, P., & D'Accriscio, F. (2022). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
-
Hayashi, Y. (2016). Protecting-Group-Free Synthesis of Natural Products and Analogs, Part II: Improving Economy and Efficiency. ResearchGate. [Link]
-
Sheldon, R. A. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]
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NIC Industries, Inc. (2020). Safety Data Sheet: Tert-butyl acetate. [Link]
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Zakoshansky, V. M. (2002). Industrial catalytic processes—phenol production. ResearchGate. [Link]
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United Initiators. (2024). SAFETY DATA SHEET: tert-Butyl 2-ethylperoxyhexanoate. [Link]
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Unacademy. (n.d.). Methods of preparation of phenols. Retrieved from [Link]
-
Exactitude Consultancy. (2024). Tert-Butyl Peroxyacetate Market - Global Forecast 2025-2032. [Link]
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Slideshare. (2017). Protecting Groups In Organic Synthesis. [Link]
-
Papakyriakou, A., & Zervou, M. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 8003. [Link]
-
Occupational Safety and Health Administration. (n.d.). TERT-BUTYL ACETATE. Retrieved from [Link]
-
Chibiryaev, A. M., & Toikka, A. M. (2023). Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Processes, 11(4), 1181. [Link]
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Safety Operating Guide
Proper Disposal of Tert-butyl 2-(4-hydroxyphenoxy)acetate: A Comprehensive Guide for Laboratory Professionals
Welcome to your definitive resource for the safe and compliant disposal of tert-butyl 2-(4-hydroxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide you with not just a set of procedures, but a deep understanding of the principles behind them, ensuring the highest standards of safety and environmental responsibility.
Understanding the Compound: Hazard Profile of this compound
Before we delve into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
These classifications from the Globally Harmonized System (GHS) dictate the stringent handling and disposal protocols that must be followed. The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, all procedures must be designed to minimize these risks.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 42806-92-8 | [1][2] |
| Molecular Formula | C12H16O4 | [3] |
| Molecular Weight | 224.25 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
Understanding these properties is fundamental to selecting appropriate personal protective equipment (PPE) and developing safe handling and disposal strategies.
The Core of Safe Disposal: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5] The following protocol is a synthesis of best practices and regulatory requirements.
Immediate Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated to disperse any potential vapors.
-
Don Appropriate PPE: Before re-entering the area, at a minimum, the following PPE must be worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Routine Laboratory Waste Disposal
For routine disposal of small quantities of this compound and contaminated materials (e.g., pipette tips, weighing boats):
-
Segregate Waste: All waste contaminated with this compound must be segregated from general laboratory waste.[4]
-
Use Designated Waste Containers: Collect all solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[4][6] The containers should be kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Disposal of Bulk Quantities
Disposal of larger quantities of this compound must be handled by a licensed hazardous waste disposal company.
-
Consult the SDS: The Safety Data Sheet is the primary source of information for disposal considerations.[6] It will often provide specific guidance on disposal methods.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors. They will provide the necessary containers and arrange for pickup.
-
Do Not Dispose Down the Drain: This compound should never be disposed of down the sink. This can lead to environmental contamination and may be a violation of local and federal regulations.
-
Incineration: A common and effective method for the disposal of organic chemical waste is high-temperature incineration by a licensed facility.[4] This process destroys the compound, converting it into less harmful substances.
The Logic of Disposal: A Decision-Making Workflow
To ensure a consistent and safe approach to disposal, the following workflow should be implemented. This decision-making process is designed to guide the user to the correct disposal pathway based on the nature and quantity of the waste.
Caption: Decision workflow for proper disposal of this compound.
Trust Through Verification: Adherence to Regulatory Standards
This guide is grounded in the established regulations and best practices of leading safety organizations.
-
OSHA's Hazard Communication Standard (HCS): This standard mandates that employers provide employees with information and training on hazardous chemicals in the workplace.[5] Your institution's Chemical Hygiene Plan (CHP) is a direct implementation of this standard and should be your primary reference.[7]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste. The disposal methods outlined in this guide are designed to comply with RCRA regulations.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and environmental stewardship within your organization.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, following established protocols, and adhering to regulatory standards, we can ensure that our scientific pursuits are conducted in a manner that is safe for ourselves, our colleagues, and the environment. This guide serves as a comprehensive resource to support that commitment.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
This compound | 42806-92-8. LookChem. [Link]
-
Safety Protocols for the Storage and Disposal of Hazardous Chemicals in Hospital Laboratories. Needle.Tube. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. EPA. [Link]
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- 7. osha.gov [osha.gov]
A Comprehensive Guide to the Safe Handling and Disposal of Tert-butyl 2-(4-hydroxyphenoxy)acetate
In the dynamic environment of drug discovery and chemical synthesis, the safe and responsible handling of reagents is a cornerstone of scientific excellence and personal well-being. This guide provides an in-depth operational and logistical framework for the use of Tert-butyl 2-(4-hydroxyphenoxy)acetate, a valuable intermediate in organic synthesis. By elucidating the "why" behind each procedural step, we aim to foster a proactive safety culture and empower researchers with the knowledge to mitigate risks effectively.
Hazard Profile and Risk Mitigation
A foundational understanding of the inherent properties of this compound is critical for a robust safety assessment. As a substituted phenoxyacetate, potential hazards include skin and eye irritation. While comprehensive toxicological data for this specific compound may not be extensively published, it is prudent to treat it with the caution afforded to its chemical class. The presence of the phenolic hydroxyl group and the ester functionality warrants careful handling to prevent dermal absorption and inhalation of any dust or aerosol.
The primary routes of potential exposure are through direct skin or eye contact, inhalation of the solid powder, and accidental ingestion. Our procedural recommendations are designed to minimize these risks at every stage of the handling process.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most immediate and critical barrier between the researcher and potential chemical exposure. The following table details the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. | Protects the eyes from accidental splashes of solutions or contact with airborne powder. The seal provided by goggles is superior to safety glasses for this purpose. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent dermal absorption. It is advisable to double-glove when handling larger quantities or for prolonged procedures. |
| Body Protection | A clean, fully-fastened laboratory coat. | Protects skin and personal clothing from contamination by spills and splashes. |
| Respiratory Protection | Generally not required for small-scale use in a well-ventilated chemical fume hood. For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes the risk of inhaling fine particles or vapors, particularly when handling the solid compound or heating solutions. |
Step-by-Step Safe Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Caption: A systematic workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Pre-Handling Preparation:
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.
-
Assemble Materials: Before starting, gather all necessary equipment, including glassware, spatulas, and waste containers.
-
Consult the SDS: Always have the Safety Data Sheet readily available for reference.
-
-
Active Handling:
-
Don PPE: Put on your laboratory coat, chemical splash goggles, and gloves.
-
Weighing and Transfer: Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all glassware and work surfaces that came into contact with the chemical.
-
Waste Segregation: Immediately place all contaminated disposable items, including gloves and weighing paper, into a designated and clearly labeled waste container.
-
Operational Plan for Spills and Emergencies
Preparedness is key to effectively managing unforeseen incidents.
| Incident | Immediate Response Protocol |
| Minor Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Minor Spill (in fume hood) | Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. Decontaminate the spill area. |
| Major Spill | Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department. |
Chemical Waste Disposal Plan
Adherence to proper waste disposal protocols is a legal and ethical responsibility to protect our environment.
Caption: The lifecycle of chemical waste from generation to disposal.
Disposal Procedure:
-
Waste Collection: All waste containing this compound, including excess reagent, contaminated materials, and solutions, must be collected in a chemically resistant container with a secure lid.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any other constituents of the waste mixture. Affix the appropriate hazard warning labels.
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, ideally within secondary containment to prevent the spread of any potential leaks.
-
Disposal: Follow your institution's specific procedures for arranging the collection of chemical waste by the Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.
By diligently following these guidelines, you will not only ensure your personal safety but also contribute to a secure and compliant research environment.
References
This section would be populated with links to the Safety Data Sheet (SDS) for this compound from a reputable supplier (e.g., Sigma-Aldrich, Fisher Scientific), and any relevant institutional or regulatory guidelines on chemical safety and waste disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
